Nornicotine, N-formyl
Description
Properties
IUPAC Name |
2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336006 | |
| Record name | Nornicotine, N-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3000-81-5 | |
| Record name | Nornicotine, N-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-formylnornicotine in Cured Tobacco: A Comprehensive Analysis of Its Formation, Influencing Factors, and Quantification
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
N-formylnornicotine is a minor pyridine alkaloid found in cured tobacco leaves, formed through the modification of its direct precursor, nornicotine. While not as prominent as nicotine or the highly carcinogenic tobacco-specific nitrosamines (TSNAs), its presence is a critical indicator of specific genetic traits and post-harvest processing conditions. Understanding the mechanisms of its formation is essential for researchers in tobacco science and drug development seeking to modulate the chemical profile of tobacco products or synthesize related compounds. This guide provides a detailed examination of the biosynthetic pathways leading to N-formylnornicotine, the profound impact of curing methodologies on its concentration, validated analytical protocols for its precise quantification, and its toxicological context.
Introduction: The Significance of a Minor Alkaloid
Nicotiana tabacum L. produces a complex array of alkaloids, with nicotine being the most abundant. During post-harvest processing, particularly curing and senescence, the chemical landscape of the tobacco leaf undergoes significant transformation. N-formylnornicotine (C₁₀H₁₂N₂O) emerges during this phase as a derivative of nornicotine, characterized by the addition of a formyl group to the pyrrolidine nitrogen.[1] Although present in smaller quantities than its precursors, its formation is intrinsically linked to the enzymatic and environmental conditions of the curing process, making it a valuable marker for both the genetic background of the plant and the specific handling it has undergone. For toxicologists and drug development professionals, understanding its formation provides insight into the broader chemical changes that can lead to the generation of more hazardous compounds.
The Biosynthetic Pathway: From Nicotine to N-formylnornicotine
The formation of N-formylnornicotine is a multi-step process that begins with the primary alkaloid, nicotine. The critical prerequisite is the conversion of nicotine to nornicotine, a reaction that is heavily influenced by the plant's genetics and the curing environment.
The Precursor: Nornicotine Synthesis via Nicotine Demethylation
Nornicotine is a secondary alkaloid produced almost entirely through the N-demethylation of nicotine.[2][3] This conversion is not a simple chemical degradation but a highly specific enzymatic process catalyzed by Nicotine N-demethylase (NND) enzymes.
-
Key Enzymes : The NND enzymes are cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[4] Specific genes, including CYP82E4, CYP82E5v2, and CYP82E10, have been identified as responsible for this demethylation.[3][5]
-
Mechanism : The reaction proceeds via a two-step mechanism. First, a cytochrome P450 enzyme oxidizes nicotine to create an unstable intermediate, N-(hydroxymethyl)nornicotine.[1] This intermediate then spontaneously decomposes, yielding nornicotine and formaldehyde.[1]
-
Timing : This enzymatic conversion is most active during leaf senescence and the curing process, where gene expression of CYP82E4 is significantly induced.[2][3][4]
The Final Step: Formylation of Nornicotine
Once nornicotine is present, it can be converted to N-formylnornicotine. Isotopic labeling experiments have confirmed that N-formylnornicotine arises directly from nornicotine through an enzymatic formylation process, rather than as a direct byproduct of nicotine metabolism.[1] The precise enzyme responsible for this formylation is an area of ongoing research, but the mechanism involves the addition of a formyl group (-CHO) to the nitrogen on the pyrrolidine ring of nornicotine.[1]
The Critical Role of Curing and Genetics
The concentration of N-formylnornicotine in the final cured leaf is not constant; it is dramatically affected by the interplay between the tobacco plant's genetic makeup and the specific curing method employed.
Genetic Predisposition: "Converter" vs. "Non-Converter" Tobacco
Tobacco varieties are often classified as "converters" or "non-converters." This distinction is paramount to understanding nornicotine and, by extension, N-formylnornicotine levels.
-
Converter Tobacco : These plants possess a dominant genetic locus that results in high expression of the CYP82E4 gene during senescence and curing.[2][6] This leads to a substantial conversion of nicotine to nornicotine, with levels reaching as high as 95% of the total alkaloid content.[2] This abundance of precursor material creates a highly favorable condition for the subsequent formation of N-formylnornicotine.
-
Non-Converter Tobacco : In these varieties, nicotine demethylation is minimal. Nornicotine typically constitutes less than 5% of the total alkaloids.[2] Consequently, the formation of N-formylnornicotine is significantly limited due to the scarcity of its precursor.
Curing Methodologies: Controlling the Chemical Environment
Curing is a controlled drying process that involves a series of physical and biochemical changes essential for developing the desired aroma, color, and texture of the leaf.[7][8][9] The specific conditions of each curing method directly regulate the enzymatic activity responsible for alkaloid conversion.
| Curing Method | Key Characteristics | Impact on Enzyme Activity | Expected Nornicotine & N-formylnornicotine Levels |
| Air-Curing | Slow drying (4-8 weeks) in well-ventilated barns with no external heat.[9] Used for Burley and cigar tobaccos. | Prolonged period of enzymatic activity as the leaf slowly senesces and dries.[10] | High (especially in converter genotypes) |
| Flue-Curing | Rapid drying (4-6 days) with applied heat and controlled humidity.[11] Used for Virginia tobacco. | High temperatures quickly denature enzymes, halting most biochemical conversions early in the process. | Low |
| Sun-Curing | Leaves are hung outdoors and dried directly by the sun for about two weeks.[9] Used for Oriental tobaccos. | Intermediate; enzyme activity occurs but is limited by the rate of drying.[12] | Moderate |
Analytical Protocol: Quantification by LC-MS/MS
Accurate quantification of N-formylnornicotine is crucial for research and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13][14]
Step-by-Step Experimental Workflow
-
Sample Preparation :
-
Accurately weigh 50-100 mg of finely ground, dried, and cured tobacco leaf into a centrifuge tube.
-
Add an internal standard solution (e.g., N-formylnornicotine-d4) to correct for matrix effects and extraction variability.
-
Add 5 mL of extraction solvent (e.g., 10 mM ammonium acetate in water).
-
Vortex vigorously for 1 minute, followed by sonication in a water bath for 30 minutes to ensure complete extraction.
-
Centrifuge the sample at 5000 x g for 10 minutes to pellet solid debris.
-
-
Filtration and Dilution :
-
Carefully transfer the supernatant to a clean tube.
-
Filter the extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
LC-MS/MS Analysis :
-
Chromatographic System : HPLC or UPLC system.
-
Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in methanol.
-
Gradient : A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions : Monitor the specific precursor-to-product ion transitions for N-formylnornicotine and its internal standard. For N-formylnornicotine (m/z 177), characteristic product ions would be monitored.
-
-
Quantification :
-
Generate a calibration curve using certified reference standards of N-formylnornicotine at known concentrations (e.g., 1-100 ng/mL).
-
Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.
-
Toxicological Context and Research Implications
While N-formylnornicotine itself is not classified as a major carcinogen like the nitrosamine N'-nitrosonornicotine (NNN), its study is vital for several reasons.
-
Biological Activity : N-formylnornicotine interacts with nicotinic acetylcholine receptors, exhibiting neuropharmacological effects, albeit with different potency compared to nicotine.[1] Its complete toxicological profile requires further investigation.
-
Distinction from NNN : It is critical to distinguish formylation from nitrosation. Nornicotine is the direct precursor to both N-formylnornicotine (via formylation) and the potent carcinogen NNN (via nitrosation).[2][15] Conditions that favor high nornicotine levels, such as using converter tobaccos and air-curing, can unfortunately increase the potential for forming both compounds.
-
Research Applications : As a stable derivative, N-formylnornicotine can serve as an intermediate in the chemical synthesis of other nicotine-related compounds for pharmaceutical and toxicological research.[1] Furthermore, its concentration serves as a reliable indicator of nicotine conversion efficiency, aiding plant breeders in developing low-nornicotine tobacco lines to reduce NNN formation.[3]
Conclusion
The formation of N-formylnornicotine in cured tobacco leaves is a complex process governed by the enzymatic demethylation of nicotine to nornicotine, followed by the enzymatic formylation of nornicotine. The yield is heavily dependent on the genetic background of the tobacco plant—specifically, whether it is a "converter" variety—and the curing method employed, with slower, low-heat methods like air-curing promoting its formation. Its accurate quantification via LC-MS/MS provides valuable data for quality control, breeding programs aimed at reducing harmful constituents, and fundamental research into alkaloid chemistry. For professionals in the field, a thorough understanding of these pathways is indispensable for controlling the chemical composition of tobacco and for the broader exploration of nicotinic compounds.
References
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Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Available from: [Link]
-
Lewis, R. S., Bowen, S. W., & Dewey, R. E. (2015). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Journal of Biological Chemistry, 290(4), 2139-2148. Available from: [Link]
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Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 528369, Nornicotine, N-formyl. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13945368, N-Formylnornicotine. Available from: [Link]
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Wang, Y., et al. (2018). Proposed formation pathways of the major TSNAs found in cured tobacco leaves. ResearchGate. Available from: [Link]
-
Lewis, R. S., et al. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. PubMed. Available from: [Link]
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Salamanca, A., & El-Kattan, A. F. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega, 8(11), 9991-10003. Available from: [Link]
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Boutet, E. (2018). Formation of NNN in tobacco. ResearchGate. Available from: [Link]
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Chen, G., et al. (2025). Insights into tobacco leaf quality deterioration under long-term storage by investigating dynamic phytochemical and metabolite profile variations. BMC Plant Biology, 25(1), 1-16. Available from: [Link]
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Zikeli, F., et al. (2021). Potential of Pre-Harvest Wastes of Tobacco (Nicotiana tabacum L.) Crops, Grown for Smoke Products, as Source of Bioactive Compounds (Phenols and Flavonoids). MDPI. Available from: [Link]
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Hecht, S. S., et al. (1978). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. PubMed. Available from: [Link]
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Islam, T., et al. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. PubMed Central. Available from: [Link]
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Shi, H., et al. (2020). Formation of tobacco-specific nitrosamines in air-cured tobacco. ResearchGate. Available from: [Link]
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Son, Y., et al. (2020). Influence of Tobacco Variety and Curing on Free Radical Production in Cigarette Smoke. Nicotine & Tobacco Research, 22(10), 1747-1754. Available from: [Link]
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North Carolina State University Extension. CURING TOBACCO. Available from: [Link]
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Mészáros, P., et al. (2017). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate. Available from: [Link]
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da Silva, A. C. R., & de Oliveira, A. C. (2020). Trends in analytical methods for analysis of tobacco products: An Overview. Revista Processos Químicos, 14(27), 81-96. Available from: [Link]
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Carvalho, B. L., et al. (2014). Genetic Parameters Estimates Associated to Conversion of Nicotine to Nornicotine in Burley Tobacco. Semantic Scholar. Available from: [Link]
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Jackson, G. P., et al. (2025). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2024). Regression prediction of tobacco chemical components during curing based on color quantification and machine learning. Scientific Reports, 14(1), 1-12. Available from: [Link]
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Encyclopedia Britannica. Tobacco - Harvest, Curing, Processing. Available from: [Link]
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Bozhinova, R. (2018). The Effects of During Sun-Cured Period on the Some Chemical Composition Changes of Oriental Tobacco. DergiPark. Available from: [Link]
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Todea, A., et al. (2012). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia, 60(5), 682-689. Available from: [Link]
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Philip Morris International. Tobacco curing. Available from: [Link]
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Committee on Toxicity. (2020). Potential toxicological risks from (E(N)NDS - e-cigarettes. Reviews by UK and International organisation. Available from: [Link]
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Zhang, Y., et al. (2023). Topping and grafting affect the alkaloid content and gene expression patterns of tobacco (Nicotiana tabacum L.). Physiologia Plantarum, 175(1), e13840. Available from: [Link]
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Son, Y., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. MDPI. Available from: [Link]
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An In-depth Technical Guide to the In Vivo Metabolism of N-formylnornicotine in Humans
Abstract
N-formylnornicotine (FNN) is a minor tobacco alkaloid structurally related to nicotine. While present in smaller quantities, understanding its metabolic fate in humans is critical due to its relationship with nornicotine, a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN). This guide provides a detailed examination of the in vivo metabolism of FNN in humans, focusing on the enzymatic pathways, analytical methodologies for quantification, and the toxicological implications of its metabolic conversion. We will explore the pivotal role of cytochrome P450 enzymes in the deformylation of FNN to nornicotine and discuss the subsequent metabolic steps. Furthermore, this document outlines a comprehensive, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the robust analysis of FNN and its metabolites in biological matrices, providing researchers with the necessary framework for accurate bio-monitoring and toxicological assessment.
The Metabolic Fate of N-formylnornicotine: A Stepwise Conversion
The metabolism of N-formylnornicotine in humans is primarily characterized by its conversion to nornicotine. This process is not just a simple detoxification step but a significant bioactivation pathway, as the resulting metabolite has considerable toxicological importance.
Primary Metabolic Pathway: Deformylation to Nornicotine
The central metabolic event for FNN is the enzymatic removal of its N-formyl group to yield nornicotine. This deformylation reaction is a critical juncture, as nornicotine is a pharmacologically active alkaloid and a precursor for the formation of tobacco-specific nitrosamines (TSNAs).[1]
The overall reaction can be summarized as:
N-formylnornicotine → Nornicotine + Formic Acid
This conversion has been demonstrated in vivo, with studies showing that most nornicotine found in the urine of tobacco users is derived from the metabolism of nicotine, a process that can proceed via an FNN intermediate.[2]
The Role of Cytochrome P450 Enzymes
The enzymatic machinery responsible for the deformylation of FNN involves the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and are the primary catalysts for the metabolism of a vast array of foreign compounds.[3][4] While the specific human CYP isozyme with the highest catalytic efficiency for FNN deformylation is an area of ongoing research, the general mechanism is understood to be an oxidative process.[5]
The proposed mechanism involves two key steps:
-
N-formyl Hydroxylation: A CYP enzyme catalyzes the hydroxylation of the formyl group, creating an unstable intermediate.
-
Spontaneous Decomposition: This hydroxylated intermediate then spontaneously decomposes, releasing nornicotine and formic acid.[5][6]
This is analogous to the N-demethylation of nicotine to nornicotine, which is also mediated by CYP enzymes and proceeds through an unstable N-(hydroxymethyl)nornicotine intermediate.[5][6][7][8] Given the structural similarities, it is highly probable that the same CYP enzymes involved in nicotine N-demethylation, such as CYP2A6 and CYP2B6, play a significant role in FNN deformylation.[9]
Downstream Metabolism of Nornicotine
Once formed, nornicotine enters its own metabolic pathways. It can be oxidized to form norcotinine (demethylcotinine).[10][11] More critically, nornicotine can undergo nitrosation in vivo, particularly in the acidic environment of the stomach or through microbial action in the oral cavity, to form the potent carcinogen N'-nitrosonornicotine (NNN).[7][12] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Therefore, the metabolic conversion of FNN to nornicotine represents a significant step in the potential bioactivation of a minor alkaloid into a powerful carcinogen.
Visualizing the Metabolic Pathway
The following diagram illustrates the key metabolic transformation of N-formylnornicotine.
Caption: Metabolic pathway of N-formylnornicotine in humans.
Analytical Methodology for Metabolic Profiling
To accurately assess human exposure and metabolic capacity related to FNN, a robust and sensitive analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like FNN and its metabolites in complex biological matrices such as urine, plasma, and serum.[13]
Causality Behind Experimental Choices
The selection of LC-MS/MS is driven by its unparalleled sensitivity and selectivity.
-
Sensitivity: It allows for the detection of metabolites at concentrations as low as the sub-femtogram per milliliter level, which is crucial given the minor abundance of FNN.[14][15]
-
Selectivity: Tandem mass spectrometry (MS/MS) provides structural confirmation by monitoring specific precursor-to-product ion transitions, minimizing the risk of interference from other matrix components. This ensures that the measured signal is unequivocally from the analyte of interest.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., N-formylnornicotine-d4) is critical. These standards co-elute with the analyte and experience similar ionization effects, correcting for any variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[16]
Step-by-Step Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating framework for the quantitative analysis of FNN and nornicotine in human urine.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To concentrate the analytes and remove interfering matrix components.
-
Step 1.1: To 1 mL of urine, add 50 µL of an internal standard working solution (containing deuterated FNN and nornicotine).
-
Step 1.2: Add 1 mL of 100 mM ammonium acetate buffer (pH 6.8) and vortex.
-
Step 1.3: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Step 1.4: Load the prepared urine sample onto the SPE cartridge.
-
Step 1.5: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove hydrophilic interferences.
-
Step 1.6: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Step 1.7: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[17]
-
Step 1.8: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate the analytes from each other and from any remaining matrix components before they enter the mass spectrometer.
-
Step 2.1: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Step 2.2: Employ a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Step 2.3: A typical gradient might be: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and return to 5% B to re-equilibrate.
-
Step 2.4: Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To selectively detect and quantify the target analytes.
-
Step 3.1: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Step 3.2: Use Selected Reaction Monitoring (SRM) to monitor specific precursor ion → product ion transitions for each analyte and internal standard. Example transitions:
-
N-formylnornicotine: m/z 177.1 → 148.1
-
Nornicotine: m/z 149.1 → 92.1
-
-
Step 3.3: Optimize instrument parameters such as collision energy and cone voltage for each transition to maximize signal intensity.
4. Data Analysis and Quantification
-
Objective: To determine the concentration of each analyte in the original sample.
-
Step 4.1: Generate a calibration curve by analyzing a series of known standards prepared in a blank matrix (e.g., synthetic urine).
-
Step 4.2: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Step 4.3: Apply a linear regression to the calibration curve (R² should be >0.99).[13]
-
Step 4.4: Calculate the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagram outlines the comprehensive workflow for the analysis of FNN and its metabolites.
Caption: LC-MS/MS workflow for FNN metabolite analysis.
Quantitative Data in Human Subjects
Quantitative data on FNN itself in human biospecimens is sparse due to its low concentration. However, extensive data exists for its key metabolite, nornicotine, and the subsequent carcinogenic product, NNN. The table below summarizes representative concentration ranges found in the urine of tobacco users.
| Analyte | Matrix | Subject Group | Concentration Range (pmol/mL) | Citation |
| Total Nornicotine | Urine | Smokers | 0.41% of nicotine dose | [2] |
| Total NNN | Urine | Smokers | 0.060 ± 0.035 | [18] |
| Total NNN | Urine | e-Cigarette Users | Significantly lower than smokers | [18] |
| 3'-hydroxynorcotinine * | Urine | Smokers | 393 ± 287 | [19] |
Note: 3'-hydroxynorcotinine is a downstream metabolite of nornicotine, further indicating the metabolic processing of the nornicotine backbone.
Toxicological and Research Implications
The metabolism of FNN to nornicotine is of significant toxicological concern. This conversion effectively increases the body's pool of nornicotine, which serves as a direct precursor to the formation of the potent carcinogen NNN.[1][12] For researchers and drug development professionals, this pathway highlights several key points:
-
Biomarker Development: Measuring urinary nornicotine and its metabolites can serve as a valuable biomarker for understanding the metabolic activation of tobacco alkaloids.
-
Risk Assessment: The metabolic conversion of FNN contributes to the overall carcinogenic burden associated with tobacco use. Understanding the enzymatic kinetics of this pathway can help refine cancer risk models.
-
Therapeutic Inhibition: Identifying the specific CYP450 enzymes responsible for FNN deformylation could open avenues for developing targeted inhibitors. Such inhibitors could potentially reduce the in vivo formation of nornicotine and, consequently, NNN, as a harm reduction strategy.
Conclusion
The in vivo metabolism of N-formylnornicotine in humans is a critical pathway that transforms a minor tobacco alkaloid into nornicotine, a pharmacologically active compound and a direct precursor to the potent carcinogen N'-nitrosonornicotine. This conversion is primarily catalyzed by cytochrome P450 enzymes in the liver. Accurate quantification of FNN and its metabolites is achievable through robust LC-MS/MS methodologies, which are essential for toxicological risk assessment and biomarker studies. A thorough understanding of this metabolic pathway is vital for researchers in toxicology, cancer prevention, and drug development to better evaluate the health risks associated with tobacco use and to explore potential strategies for harm reduction.
References
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PubMed. [Link]
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Chakrabarti, J. (2011). An evolutionary perspective of nicotine to nornicotine conversion, its regulation and characterization of ein2 mediated ethylene signaling in tobacco. UKnowledge. [Link]
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Siminszky, B., Gavilano, L., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Semantic Scholar. [Link]
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Yu, H., et al. (2015). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. PubMed. [Link]
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Cashman, J. R., Park, S. B., Yang, Z. C., Jacob, P., & Benowitz, N. L. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. PubMed. [Link]
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Guan, L., Jin, Y., & Liu, Y. (2014). Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine. Scientific Reports, 4, 4661. [Link]
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Stepanov, I., & Hecht, S. S. (2005). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 14(12), 2973–2976. [Link]
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FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. (1962). Scilit. [Link]
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Nornicotine. Wikipedia. [Link]
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A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. (2014). Impactfactor. [Link]
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Murphy, S. E. (2014). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Biological Chemistry, 289(41), 28051–28059. [Link]
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Zhang, X., et al. (2012). Catalytic Mechanism of Cytochrome P450 for 5′-Hydroxylation of Nicotine: Fundamental Reaction Pathways and Stereoselectivity. The Journal of Physical Chemistry B, 116(34), 10246–10257. [Link]
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Carmella, S. G., et al. (2016). Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. Journal of Proteome Research, 15(1), 241–247. [Link]
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]
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Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]
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Kleftaras, G., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry, 414(24), 7057–7067. [Link]
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Davydov, D. R. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 288(51), 36387–36398. [Link]
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Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. (2019). FDA. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
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Upadhyaya, P., & Hecht, S. S. (2015). Quantitative analysis of 3'-hydroxynorcotinine in human urine. Semantic Scholar. [Link]
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Kleftaras, G., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. ResearchGate. [Link]
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Clinical Learning. (2023, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
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Ke, Y., et al. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]
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Chemical synthesis and purification of N-formylnornicotine
An In-depth Technical Guide to the Chemical Synthesis and Purification of N-formylnornicotine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-formylnornicotine
N-formylnornicotine is a tertiary amide and a derivative of nornicotine, a minor tobacco alkaloid structurally similar to nicotine but lacking the N-methyl group.[1][2] Its significance in the scientific community stems from multiple domains. Primarily, it is recognized as an oxidative metabolite of nicotine.[3] In the biochemistry of tobacco plants, the formation of N-formylnornicotine is a key step in the metabolic pathway of nicotine, particularly during the curing and senescence of tobacco leaves.[3]
From a public health and toxicological perspective, the study of N-formylnornicotine and its parent compound, nornicotine, is critical. Nornicotine is a direct precursor to the potent, non-volatile, tobacco-specific nitrosamine (TSNA) called N'-nitrosonornicotine (NNN), a Group 1 carcinogen.[2][3] Understanding the metabolic pathways that generate nornicotine and its derivatives is therefore a central focus of research aimed at mitigating the harmful constituents in tobacco products.[3] Furthermore, N-formylnornicotine itself is found in tobacco products and has been studied for its own biological activities, including interactions with nicotinic acetylcholine receptors (nAChRs), though its affinity is weaker than that of nicotine.[1][3]
This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and analytical characterization of N-formylnornicotine, enabling researchers to produce high-purity material for toxicological, pharmacological, and metabolic studies.
Chemical Profile and Data
A summary of the key chemical properties of N-formylnornicotine is presented below. This data is essential for both the planning of synthetic procedures and the interpretation of analytical results.
| Property | Value | Source |
| CAS Number | 3000-81-5 | [4] |
| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |
| Molecular Weight | 176.22 g/mol | [4][5] |
| IUPAC Name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | [3] |
| Appearance | Varies (often an oil or low-melting solid) | N/A |
Part 1: Chemical Synthesis via N-Formylation
The most direct and efficient method for preparing N-formylnornicotine in a laboratory setting is the N-formylation of nornicotine. Nornicotine, the precursor, can be obtained commercially or synthesized through various established routes, such as the demethylation of nicotine.[2] The formylation reaction introduces a formyl group (-CHO) onto the secondary amine of the pyrrolidine ring.
Causality of Method Selection
The choice of a formylating agent is critical to ensure a high-yield, clean reaction. While various reagents can achieve this transformation, a mixed anhydride of formic acid, such as acetic formic anhydride generated in situ from formic acid and acetic anhydride, is an excellent choice. This reagent is highly effective for the formylation of secondary amines under mild conditions. It is more reactive than formic acid alone, leading to faster reaction times and higher conversion, while being gentle enough to avoid side reactions on the pyridine ring.
Reaction Pathway
The overall synthetic transformation is illustrated below.
Caption: Chemical synthesis of N-formylnornicotine from nornicotine.
Experimental Protocol: N-Formylation of (S)-Nornicotine
This protocol describes a representative procedure on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-nornicotine (1.48 g, 10 mmol).
-
Dissolve the nornicotine in 30 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
-
Generation of Formylating Agent:
-
In a separate flask, carefully add acetic anhydride (1.13 mL, 12 mmol, 1.2 eq) to formic acid (0.45 mL, 12 mmol, 1.2 eq) at 0°C.
-
Allow the mixture to stir at 0°C for 15-20 minutes to pre-form the acetic formic anhydride.
-
-
Reaction Execution:
-
Slowly add the prepared acetic formic anhydride solution dropwise to the stirred nornicotine solution at 0°C over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nornicotine spot has been consumed.
-
Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude N-formylnornicotine, typically as a viscous oil.
-
Part 2: Purification by Flash Column Chromatography
The crude product from the synthesis will contain the desired N-formylnornicotine along with minor impurities and potentially unreacted starting material. Flash column chromatography is the standard and most effective method for purifying the compound to a high degree (>95%).
Principle of Separation
This technique exploits the difference in polarity between the components of the crude mixture. N-formylnornicotine, being a tertiary amide, is significantly less polar than the starting material, nornicotine, which is a secondary amine. The silica gel stationary phase is highly polar. As the mobile phase (a less polar solvent mixture) flows through the column, less polar compounds travel faster, while more polar compounds (like nornicotine) are retained more strongly and elute later. This differential migration allows for effective separation.
Purification Workflow
The logical steps for a successful purification are outlined in the following diagram.
Caption: Workflow for the purification of N-formylnornicotine.
Experimental Protocol: Flash Chromatography
-
Eluent Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Aim for a solvent system that gives the product (N-formylnornicotine) an Rf value of approximately 0.3-0.4. A typical system might be 98:2 or 95:5 DCM:MeOH.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., pure DCM or DCM with a very small percentage of MeOH).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of the DCM.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 1-2% MeOH in DCM) and gradually increasing the polarity if necessary.
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
-
-
Analysis and Finalization:
-
Spot every few fractions on a TLC plate and visualize (e.g., using a UV lamp and/or an iodine chamber) to identify which fractions contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to N-formylnornicotine.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Part 3: Analytical Characterization and Validation
After purification, the identity and purity of the N-formylnornicotine must be rigorously confirmed. This step is a self-validating system for the entire protocol, ensuring the final product meets the required standards for research applications.
Standard Characterization Techniques
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information, confirming the presence of the formyl proton and the correct arrangement of protons on the pyridine and pyrrolidine rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, matching the expected value of 176.22 g/mol .[4]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically expressed as a percentage area of the main peak.[4]
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic strong carbonyl (C=O) stretch of the amide group, typically appearing around 1650-1680 cm⁻¹.[4]
A Certificate of Analysis (CoA) for a research-grade standard of N-formylnornicotine would typically include data from these techniques to validate its identity and purity.[4]
Conclusion
The synthesis and purification of N-formylnornicotine are achievable through standard, well-established organic chemistry techniques. The described method of N-formylation of nornicotine followed by purification via flash column chromatography provides a reliable and scalable route to obtaining high-purity material. The causality-driven explanations for procedural choices and the inclusion of detailed protocols are designed to empower researchers to confidently produce and validate this important nicotine metabolite for their studies. Rigorous analytical characterization is the final, indispensable step to ensure the integrity of any subsequent experimental data.
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A Technical Guide to the Biological Activity of N-formylnornicotine at Nicotinic Acetylcholine Receptors
Abstract
N-formylnornicotine (NFN) is a derivative of nornicotine, an alkaloid found in tobacco, and is also formed through the metabolism of nicotine.[1][2] While its parent compounds, nicotine and nornicotine, have been extensively studied for their interactions with nicotinic acetylcholine receptors (nAChRs), the specific pharmacological profile of NFN remains less characterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of N-formylnornicotine at various nAChR subtypes. We delve into the foundational principles of nAChR structure and function, followed by detailed, field-proven protocols for characterizing the binding affinity and functional activity of NFN using radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology. This document is structured to not only provide step-by-step methodologies but also to explain the causality behind experimental choices, ensuring a robust and reproducible approach to elucidating the neuropharmacological significance of this compound.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a critical class of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, plays a fundamental role in cognitive processes, motor control, and reward pathways.[3] Consequently, nAChRs are significant therapeutic targets for a range of pathologies including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][5]
Structure and Diversity of nAChRs
nAChRs are pentameric proteins, formed by the assembly of five transmembrane subunits arranged around a central ion pore.[6][7][8] In mammals, seventeen different nAChR subunits have been identified (α1–α10, β1–β4, γ, δ, and ε), which co-assemble into a vast array of receptor subtypes with distinct properties.[7][8]
-
Heteromeric Receptors: The most abundant nAChRs in the brain are heteromeric, typically composed of α and β subunits. The α4β2 subtype, for instance, is the most common high-affinity nicotine binding site in the brain.[6][9] The ligand binding sites in these receptors are located at the interface between an α and a non-α subunit.[4][8]
-
Homomeric Receptors: The α7 subunit is unique in its ability to form functional homopentameric receptors (composed of five α7 subunits).[9] These receptors are characterized by a lower affinity for agonists, rapid activation and desensitization kinetics, and high permeability to calcium ions.[7][8]
This structural diversity gives rise to subtypes with unique pharmacological profiles, expression patterns, and physiological roles, making subtype selectivity a key goal in drug development.[3][8]
Physiological Roles and Therapeutic Relevance
The widespread expression of nAChR subtypes means that nicotinic signaling impinges on nearly every brain circuit.[6] They modulate the release of numerous neurotransmitters, including dopamine, glutamate, and GABA, thereby influencing neuronal excitability and network activity.[10] Dysfunction in the nicotinic cholinergic system has been linked to several neurological and psychiatric disorders, driving research into subtype-selective ligands that can offer therapeutic benefits with fewer side effects.[3]
N-formylnornicotine: A Compound of Interest
Chemical Structure and Origin
N-formylnornicotine (C₁₀H₁₂N₂O) is a derivative of nornicotine where a formyl group is attached to the pyrrolidine nitrogen.[1][2][11] It is found as a minor alkaloid in tobacco plants and can be formed through the enzymatic oxidation of nornicotine.[1] Furthermore, nornicotine itself is a metabolite of nicotine, formed via N-demethylation, a reaction mediated primarily by CYP2A6 enzymes.[12]
Rationale for Investigation
The study of NFN is driven by several key factors:
-
Biological Activity: As a structural analog of nicotine and nornicotine, NFN is predicted to interact with nAChRs, potentially contributing to the overall pharmacological effects of tobacco use.[1] Limited studies have suggested a weak binding affinity, but a comprehensive characterization is lacking.[1]
-
Toxicological Significance: Nornicotine and its derivatives can undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent Group 1 carcinogen.[1][2] Understanding the metabolic pathways and biological activity of NFN is crucial for assessing the health risks associated with tobacco consumption.[1][2][13]
-
Therapeutic Potential: The vast landscape of nAChR pharmacology suggests that even minor alkaloids could serve as lead compounds for developing novel therapeutics for neurological disorders.[2][5]
Characterizing the Binding Affinity of N-formylnornicotine
To determine how strongly NFN binds to nAChRs, a competitive radioligand binding assay is the gold standard methodology.[14][15] This technique provides a quantitative measure of the binding affinity (Ki) of an unlabeled compound by assessing its ability to displace a high-affinity radiolabeled ligand from the receptor.[14]
Principle of Competitive Radioligand Binding Assays
The assay relies on the principle of competition for a finite number of receptor sites. A biological preparation containing the nAChR subtype of interest (e.g., rat brain homogenates for α4β2*, or membranes from cells expressing a specific subtype) is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for high-affinity sites).[14][16] Increasing concentrations of the unlabeled test compound (NFN) are added, and as the NFN concentration rises, it displaces the radioligand, reducing the measured radioactivity bound to the receptors. The concentration of NFN that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]
Detailed Experimental Protocol: Competitive Binding Assay
This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure accurate determination of specific binding.
A. Materials and Reagents:
-
Membrane Preparation: Source of nAChRs (e.g., rat cerebral cortex for α4β2* or HEK cells stably expressing the desired nAChR subtype).[17]
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with a commercial protease inhibitor cocktail. The chelating agents EDTA and EGTA are included to inhibit metalloproteases, thereby preserving receptor integrity.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]Epibatidine (for high-affinity nAChRs), at a concentration near its Kd.
-
Non-specific Binding Competitor: A high concentration (e.g., 100 µM) of a known nAChR agonist like nicotine or cytisine to saturate all specific binding sites.
-
Test Compound: N-formylnornicotine, prepared in a 10-point dilution series.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI). PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filters.[18][19]
-
Scintillation Cocktail and Counter.
B. Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cell pellet in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes containing the receptors.[18]
-
Wash the pellet by resuspending it in fresh Homogenization Buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous ligands and other interfering substances.
-
Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the BCA assay.[18] Aliquot and store at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand solution, and 150 µL of the membrane preparation.[18]
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific competitor (e.g., 100 µM nicotine), 50 µL radioligand solution, and 150 µL of the membrane preparation.[18]
-
Competition Wells: Add 50 µL of each NFN dilution, 50 µL radioligand solution, and 150 µL of the membrane preparation.[18]
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[18]
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the PEI-soaked glass fiber filters using a cell harvester.[14][18] This rapid separation is essential to prevent re-equilibration of the ligand and receptor.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove all unbound radioligand.[14][18] The cold temperature of the buffer slows the dissociation rate of the bound ligand.
-
-
Detection:
-
Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.[14]
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the NFN concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization: Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Assessing the Functional Activity of N-formylnornicotine
Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or otherwise modulates receptor function. Two-electrode voltage clamp (TEVC) electrophysiology is a powerful technique to determine the functional consequences of NFN binding to nAChRs.[20][21]
Introduction to Two-Electrode Voltage Clamp (TEVC)
TEVC is used to measure ionic currents across the membrane of large cells, such as Xenopus laevis oocytes, that have been engineered to express a specific ion channel subtype.[21][22] The technique uses two intracellular microelectrodes: one to measure the membrane potential and a second to inject current, controlled by a feedback amplifier, to "clamp" the membrane potential at a desired holding value.[20][23] When an agonist is applied, the nAChR channels open, allowing cations to flow into the cell. The amplifier injects an equal and opposite current to maintain the holding potential, and this injected current is measured as the receptor's response. This allows for the precise quantification of channel activation or inhibition.
Detailed Experimental Protocol: TEVC in Xenopus Oocytes
Xenopus oocytes are an ideal expression system because they are large enough for stable impalement with two electrodes and they lack most endogenous neurotransmitter receptors, providing a "clean" background for studying the expressed nAChR subtype.[22]
A. Materials and Reagents:
-
Xenopus laevis Oocytes.
-
cRNA: Capped messenger RNA (cRNA) encoding the specific α and β nAChR subunits of interest.
-
Injection Pipettes and Nanojector.
-
Incubation Solution: Modified Barth's solution with antibiotics.[24]
-
Recording Solution: Saline solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).
-
TEVC Setup: Amplifier (e.g., Gene Clamp 500B), micromanipulators, recording chamber, perfusion system, and data acquisition software (e.g., pCLAMP).[24]
-
Microelectrodes: Glass capillaries pulled to a resistance of 0.2–2.0 MΩ and filled with 3 M KCl.[24]
B. Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Using a nanojector, inject a precise amount of the cRNA mixture for the desired nAChR subtype (e.g., a 1:1 ratio of α4 and β2 subunit cRNA) into the oocyte cytoplasm.[24] The rationale for injecting cRNA is to utilize the oocyte's native translational machinery to synthesize and assemble the receptor subunits and insert them into the plasma membrane.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for robust receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber, which is continuously perfused with the recording solution.
-
Carefully impale the oocyte with the two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.[24]
-
-
Data Acquisition:
-
Agonist Activity: Apply increasing concentrations of NFN via the perfusion system and record the peak inward current at each concentration. A significant inward current indicates agonist activity.
-
Antagonist Activity: To test for antagonism, first apply a sub-maximal concentration (e.g., EC20) of a known agonist like acetylcholine (ACh) to establish a baseline response. Then, co-apply the ACh with increasing concentrations of NFN. A reduction in the ACh-evoked current indicates antagonist activity.
-
Washout: Ensure complete washout of the compound with recording solution between applications to allow the receptors to recover from desensitization.
-
Data Analysis: Concentration-Response Curves
-
For each concentration, measure the peak current amplitude.
-
Normalize the responses to the maximal response evoked by a saturating concentration of a full agonist (e.g., ACh or nicotine).
-
Plot the normalized response against the logarithm of the NFN concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to the full agonist) for agonist activity, or the IC50 for antagonist activity.
Visualization: nAChR Signaling Pathway
Caption: Agonist-induced activation of a nicotinic receptor.
Data Synthesis and Subtype Selectivity Profile
The ultimate goal of these experiments is to build a comprehensive pharmacological profile of N-formylnornicotine. The data obtained from binding and functional assays across a panel of nAChR subtypes should be summarized in a clear, tabular format for easy comparison with well-characterized ligands like nicotine and its primary metabolite, nornicotine.
Table 1: Illustrative Pharmacological Profile of N-formylnornicotine and Related Compounds at Human nAChR Subtypes
(Note: The values for N-formylnornicotine are illustrative placeholders to demonstrate how experimental data would be presented. Actual values must be determined experimentally using the protocols described above.)
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50 / IC50, µM) | Efficacy (Emax, % vs ACh) |
| Nicotine | α4β2 | 1-5 | 1-3 (EC50) | 100% |
| α3β4 | 20-50 | 10-20 (EC50) | 100% | |
| α7 | 1000-3000 | >100 (EC50) | ~20% | |
| Nornicotine | α4β2 | 10-30 | 5-15 (EC50) | ~80% |
| α3β4 | 50-100 | 20-40 (EC50) | ~90% | |
| α7 | 500-1000 | ~17 (EC50) | ~50%[25] | |
| N-formylnornicotine | α4β2 | >5000 | >100 (Inactive) | N/A |
| α3β4 | >5000 | >100 (Inactive) | N/A | |
| α7 | ~2000 | >100 (Inactive) | N/A |
Discussion and Future Directions
Interpreting the Pharmacological Profile
Based on preliminary reports of weak binding, it is plausible that NFN will exhibit significantly lower affinity and potency at major nAChR subtypes compared to nicotine and nornicotine.[1] If experimental data confirm that NFN is a very weak agonist or even an antagonist, it would suggest its direct contribution to the central neuropharmacological effects of tobacco is likely minimal compared to its precursors. However, even weak interactions can be significant in the context of chronic exposure.
Implications for Drug Development and Toxicology
The primary significance of NFN may lie in its role as a metabolic intermediate. Its formation and subsequent potential conversion to the carcinogen NNN is a critical toxicological consideration.[2] From a drug development perspective, the formyl group addition represents a chemical modification that appears to drastically reduce affinity for nAChRs. This structure-activity relationship (SAR) data is valuable, informing medicinal chemists on how modifications to the pyrrolidine nitrogen of nicotinic ligands can be used to tune receptor affinity and selectivity.
Proposed Future Research
-
Comprehensive Subtype Screening: The protocols described should be extended to a wider array of nAChR subtypes, including those containing α6 and α5 subunits, which are implicated in dopamine release and nicotine dependence.[25][26]
-
In Vivo Studies: If any significant in vitro activity is discovered, in vivo studies in animal models should be conducted to assess its effects on nicotine-related behaviors, such as locomotor activity, reward, and withdrawal.
-
Metabolic Stability and Pharmacokinetics: A thorough investigation of the metabolic fate of NFN is warranted to understand its rate of formation from nornicotine, its half-life in the brain, and its efficiency as a precursor to NNN in biological systems.[27][28][29]
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Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
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An In-Depth Technical Guide on the Toxicological Profile of N-formylnornicotine and its Metabolites
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N-formylnornicotine, a notable alkaloid and oxidative metabolite of nicotine, is of significant interest in the fields of toxicology and pharmacology. Primarily formed during the curing and senescence of tobacco leaves, its presence in tobacco products necessitates a thorough understanding of its toxicological profile.[1] This guide provides a comprehensive technical overview of the current scientific understanding of N-formylnornicotine and its metabolites. We will delve into its toxicokinetics, including metabolic pathways, and explore key toxicological endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, this document will elucidate the mechanistic underpinnings of its biological activity, with a focus on its interaction with nicotinic acetylcholine receptors. Detailed experimental protocols for in vitro and in vivo toxicological assessment are provided to equip researchers with practical methodologies. This guide aims to be an essential resource for professionals engaged in the risk assessment and development of nicotine-containing products.
Introduction to N-formylnornicotine
Chemical Identity and Properties
N-formylnornicotine is a derivative of nornicotine, an alkaloid naturally found in tobacco.[2] It is distinguished by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring.[2] The molecular and chemical properties of N-formylnornicotine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-pyridin-3-ylpyrrolidine-1-carbaldehyde | PubChem CID 528369[3] |
| Molecular Formula | C₁₀H₁₂N₂O | Smolecule[2] |
| Molecular Weight | 176.21 g/mol | PubChem CID 13945368[4] |
| CAS Number | 3000-81-5 | PubChem CID 528369[3] |
Occurrence and Formation
N-formylnornicotine is recognized as a minor alkaloid in tobacco plants and is present in various tobacco products.[2] Its formation is a result of the metabolic oxidation of the N-methyl group of nicotine, a key process during the curing of tobacco leaves.[1] This metabolic pathway is of particular interest as it represents a branch point leading to other nicotine metabolites.[1]
Rationale for Toxicological Assessment
The study of N-formylnornicotine is critical due to its relationship with nornicotine, a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1] Understanding the metabolic pathways that generate nornicotine and its derivatives is a focal point for public health and toxicological research aimed at mitigating the harmful effects of tobacco products.[1]
Toxicokinetics: The Journey of N-formylnornicotine in the Body
The toxicokinetics of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its potential toxicity.[5]
Absorption
While specific data on the absorption of N-formylnornicotine is limited, its structural similarity to nicotine suggests it is likely absorbed through oral, dermal, and inhalation routes.
Distribution
Following absorption, N-formylnornicotine and its metabolites are expected to be distributed throughout the body. The extent of distribution to various tissues would be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Metabolism: Bioactivation and Detoxification Pathways
Metabolism is a critical determinant of the toxicity of N-formylnornicotine. The metabolic processes can lead to either detoxification or bioactivation, forming more toxic metabolites.
-
Primary Metabolic Pathways: The metabolism of nicotine to nornicotine is a key step, catalyzed by cytochrome P450 enzymes, specifically through nicotine N-demethylase activity.[1][2] This process involves the oxidation of nicotine to an unstable intermediate, N-(hydroxymethyl)nornicotine, which then decomposes to nornicotine and formaldehyde.[2] Nornicotine can then undergo formylation to produce N-formylnornicotine, although the specific enzymes for this step are not fully characterized.[2]
-
Key Metabolites: The primary metabolite of concern is nornicotine, due to its potential for nitrosation to form the carcinogen NNN.[1][2] Further metabolism of nornicotine can lead to demethylcotinine.[6]
Excretion
N-formylnornicotine and its metabolites are anticipated to be excreted primarily through the kidneys in urine. The rate and extent of excretion will influence the compound's half-life and potential for accumulation in the body.
Core Toxicological Endpoints
Genotoxicity and Mutagenicity
Genotoxicity assessment is crucial for identifying substances that can cause genetic damage. While direct genotoxicity data for N-formylnornicotine is scarce, the genotoxic potential of its precursor, nornicotine, and related compounds raises concerns. In vitro micronucleus assays have been used to evaluate the genotoxic potential of oral nicotine pouch products.[7] Standard genotoxicity tests include the Ames test for bacterial mutagenicity and in vivo micronucleus and comet assays in rodents.[7][8]
Carcinogenicity
The primary carcinogenic concern related to N-formylnornicotine stems from its metabolic precursor, nornicotine. Nornicotine can be nitrosated in human saliva to form N'-nitrosonornicotine (NNN), a known potent carcinogen.[1] NNN is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[9][10] The formation of NNN from nornicotine highlights the potential indirect carcinogenic risk associated with N-formylnornicotine exposure.[1]
Reproductive and Developmental Toxicity
Mechanistic Toxicology: Unraveling the "How"
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
N-formylnornicotine exerts its biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs).[1] It has demonstrated a high affinity for the α6 and α7 subunits of these receptors.[1] By interacting with nAChRs, it can influence neurotransmitter release, such as enhancing dopamine release in the striatum by inhibiting the dopamine transporter.[1] This interaction may contribute to its neuropharmacological effects, including increased locomotor activity observed in animal models.[1]
Oxidative Stress and Cellular Damage
While direct evidence for N-formylnornicotine-induced oxidative stress is limited, some flavored e-liquid products, which can contain nicotine derivatives, have been shown to induce significant levels of oxidative stress in vitro.[14] This suggests a potential mechanism of toxicity that warrants further investigation for N-formylnornicotine.
Experimental Protocols for Toxicological Assessment
In Vitro Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the concentration of N-formylnornicotine that reduces the viability of a cell line (e.g., A549, HepG2) by 50% (IC50).[15]
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of N-formylnornicotine in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Protocol: Framework for a 28-Day Repeated Dose Toxicity Study in Rodents
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.
Objective: To evaluate the toxicity of N-formylnornicotine in rats following daily oral administration for 28 days.
Step-by-Step Methodology:
-
Animal Selection: Use young adult Sprague-Dawley rats, with an equal number of males and females per group.
-
Dose Groups: Establish at least three dose levels (low, mid, high) and a vehicle control group. The highest dose should induce some toxicity but not mortality.
-
Administration: Administer N-formylnornicotine daily by oral gavage for 28 consecutive days.
-
Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups.
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of N-formylnornicotine and its metabolites in biological samples is essential for toxicokinetic studies.[16][17]
Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.[17][18][19]
Sample Preparation:
-
Extraction: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix (e.g., plasma, urine).[17]
-
Internal Standard: Add a deuterated internal standard to correct for matrix effects and variations in extraction efficiency.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent compound and its metabolites.
Data Synthesis and Risk Assessment
Tabular Summary of Toxicological Data
| Toxicological Endpoint | Findings for N-formylnornicotine and related compounds |
| Acute Toxicity | GHS classifications suggest it can be toxic if swallowed, in contact with skin, or inhaled.[3] |
| Genotoxicity | N-Nitrosonornicotine (NNN), a potential metabolite, is mutagenic in bacterial assays.[20] In vitro assays are available to screen for genotoxic potential.[7][21] |
| Carcinogenicity | The precursor, nornicotine, can be converted to the potent carcinogen NNN.[1] NNN is a known human carcinogen.[9][10][22] |
| Neurotoxicity | Interacts with nAChRs, affecting dopamine release and locomotor activity.[1] |
Comparative Analysis
Compared to nicotine, N-formylnornicotine and its primary metabolite nornicotine appear to have a different and in some aspects more concerning toxicological profile, primarily due to the potential for NNN formation.[1] However, some nicotine metabolites like nicotine-N'-oxide show lower acute toxicity than nicotine, suggesting detoxification pathways exist.[23]
Conclusion
N-formylnornicotine presents a complex toxicological profile that is intrinsically linked to its metabolism to nornicotine and the subsequent potential for the formation of the potent carcinogen NNN. Its interaction with nicotinic acetylcholine receptors also contributes to its neuropharmacological effects. Further research is imperative to fully characterize the toxicokinetics and long-term health effects of N-formylnornicotine to inform regulatory decisions and harm reduction strategies for tobacco and nicotine-containing products.
Visualizations
Diagram 1: Metabolic Pathway of Nicotine to N-formylnornicotine and NNN
Caption: Metabolic conversion of nicotine to key metabolites.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
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N-formylnornicotine as a minor tobacco alkaloid
An In-depth Technical Guide to N-formylnornicotine: A Minor Tobacco Alkaloid of Toxicological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-formylnornicotine is a minor alkaloid found in tobacco plants and a metabolite of nicotine.[1][2] While present in lower concentrations than its parent compound, its significance lies in its close structural relationship to nornicotine, a direct precursor to the potent Group 1 carcinogen N'-nitrosonornicotine (NNN).[2][3][4] This guide provides a comprehensive technical overview of N-formylnornicotine, covering its chemical properties, biosynthesis, metabolism, pharmacology, and toxicological implications. Furthermore, it details a robust analytical methodology for its quantification in complex matrices, offering a critical resource for researchers in tobacco science, toxicology, and drug development.
Introduction and Significance
First isolated in 1965 from Duboisia hopwoodii, N-formylnornicotine was later identified in cured Burley tobacco leaves.[1] It is structurally a derivative of nornicotine, featuring a formyl group attached to the pyrrolidine nitrogen.[1] Although a minor component of the tobacco alkaloid profile, its study is crucial for several reasons:
-
Indicator of Alkaloid Metabolism: Its presence is indicative of the metabolic pathways of nicotine degradation, both within the tobacco plant during curing and potentially within biological systems.[2]
-
Toxicological Relevance: As a close analogue of nornicotine, it is part of a chemical family that contributes to the formation of highly carcinogenic tobacco-specific nitrosamines (TSNAs).[2] Understanding its formation and fate is integral to strategies aimed at mitigating the harm associated with tobacco products.
-
Pharmacological Probe: Its interaction with nicotinic acetylcholine receptors (nAChRs), though weaker than nicotine, provides insights into the structure-activity relationships of nicotinic compounds.[1][2]
This document serves as a senior-level guide, synthesizing current knowledge and providing practical, field-proven methodologies for the scientific investigation of N-formylnornicotine.
Chemical and Physical Properties
The distinct chemical properties of N-formylnornicotine are dictated by its unique structure, which combines the pyridine and formyl-pyrrolidine rings. These properties govern its solubility, stability, and behavior in analytical systems.
| Property | Value | Source |
| IUPAC Name | 2-pyridin-3-ylpyrrolidine-1-carbaldehyde | [5] |
| Molecular Formula | C₁₀H₁₂N₂O | [5][6] |
| Molecular Weight | 176.22 g/mol | [5][6] |
| CAS Number | 3000-81-5 | [5][6] |
| Appearance | Clear, slightly yellow oil | [7] |
| Boiling Point | 206 °C at 10 Torr | [7] |
| logP (Octanol/Water) | 1.375 | [8] |
| Water Solubility (logS) | -1.99 (mol/L) | [8] |
Biosynthesis in Nicotiana tabacum
N-formylnornicotine is not a primary product of the main alkaloid biosynthetic pathway in tobacco but rather a secondary metabolite. Its formation is intrinsically linked to the enzymatic conversion of nicotine, a process that intensifies during the senescence (aging) and curing of tobacco leaves.[2][9]
The key biosynthetic steps are:
-
Nicotine N-demethylation: The primary precursor, nicotine, undergoes N-demethylation to form nornicotine. This critical conversion is catalyzed by a specific cytochrome P450 monooxygenase, CYP82E4.[4][9] The expression of the CYP82E4 gene is notably induced during leaf senescence and curing, which explains the significant increase in nornicotine levels in processed tobacco compared to fresh leaves.[4][9]
-
Formylation: N-formylnornicotine is subsequently formed through the enzymatic oxidation of nornicotine, which involves the addition of a formyl group to the pyrrolidine nitrogen.[1]
Caption: Biosynthesis of N-formylnornicotine from nicotine in tobacco.
Pharmacology: Interaction with nAChRs
Like other tobacco alkaloids, N-formylnornicotine exerts its biological effects by interacting with nicotinic acetylcholine receptors (nAChRs).[1] However, its binding affinity is considered weak compared to nicotine.[2] The parent compound, nornicotine, is significantly more active and has been shown to be a potent agonist at several nAChR subtypes, including α7 and α6-containing receptors.[10] The α6-containing nAChRs are particularly relevant as they are implicated in nicotine-evoked dopamine release in the brain's reward pathways.[10]
The formyl group on N-formylnornicotine alters the molecule's electronic and steric properties, likely reducing its ability to effectively bind and activate these receptors compared to nornicotine. This makes it a less significant contributor to the direct neuropharmacological effects of tobacco use than nicotine or nornicotine.
Toxicological Significance: A Precursor's Shadow
The primary toxicological concern surrounding N-formylnornicotine is not its direct activity, but its association with nornicotine and the subsequent formation of N'-nitrosonornicotine (NNN).
The Nitrosation Pathway: Nornicotine can undergo nitrosation, a chemical reaction with nitrosating agents (derived from nitrites), to form NNN.[2][3] This reaction is a critical step in the formation of TSNAs, which are among the most significant carcinogens in tobacco products.[3][11] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[12] This conversion can occur under various conditions:
-
During Tobacco Curing: The high temperatures and chemical environment during curing are conducive to the nitrosation of secondary alkaloids like nornicotine.[11][13]
-
Endogenously: Nitrosation can also occur within the human body, for instance, in the acidic environment of the stomach or in saliva, where dietary or endogenous nitrites can react with absorbed nornicotine.[2]
While direct evidence for the nitrosation of N-formylnornicotine is less established, its presence signifies a pool of nornicotine-like structures that are part of this carcinogenic pathway. Therefore, reducing the levels of nicotine-to-nornicotine conversion in tobacco plants is a key strategy for mitigating the formation of NNN and reducing the carcinogenic potential of tobacco products.[2][9]
Caption: Toxicological conversion of nornicotine to the carcinogen NNN.
Analytical Methodology: Quantification by UHPLC-MS/MS
Accurate quantification of N-formylnornicotine requires a highly sensitive and selective analytical method capable of detecting minor alkaloids in a complex matrix like tobacco or biological fluids. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application.[14]
Principle
The method involves a liquid extraction of the analyte from the sample matrix, followed by chromatographic separation on a UHPLC system. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Detailed Experimental Protocol
Objective: To quantify N-formylnornicotine in a cured tobacco sample.
Materials:
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ammonium Formate, Formic Acid.
-
Standards: Certified reference standards of N-formylnornicotine and a suitable deuterated internal standard (e.g., N-formylnornicotine-d4).
-
Equipment: Homogenizer, centrifuge, analytical balance, volumetric flasks, UHPLC-MS/MS system with an Electrospray Ionization (ESI) source.
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL primary stock solution of N-formylnornicotine and the internal standard (IS) in methanol.
-
Perform serial dilutions to create a calibration curve ranging from approximately 0.5 ng/mL to 200 ng/mL. Each calibration standard must be spiked with a constant concentration of the IS (e.g., 50 ng/mL).
-
-
Sample Preparation (Extraction):
-
Weigh 100 mg of homogenized, dry tobacco into a 15 mL centrifuge tube.
-
Spike the sample with the internal standard.
-
Add 10 mL of extraction solvent (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a new tube. Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Causality Note: The acidic methanol/water mixture ensures efficient extraction of the polar alkaloids from the plant matrix while precipitating proteins and larger macromolecules. The IS is added early to account for any analyte loss during the extraction and cleanup process, ensuring accurate quantification.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[14]
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Causality Note: A C18 column provides excellent retention and separation for alkaloids. The acidic mobile phase with an ammonium formate buffer ensures good peak shape and efficient ionization in the ESI source.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the specific precursor ion (M+H)⁺ for N-formylnornicotine and its most stable product ion. For C₁₀H₁₂N₂O, the precursor would be m/z 177.1. A characteristic product ion would be determined by direct infusion and fragmentation experiments (e.g., loss of the formyl group or fragmentation of the pyrrolidine ring).
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize the signal for the specific MRM transition.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for N-formylnornicotine and the IS for all calibration standards and samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.
-
Use a linear regression model (typically with 1/x weighting) to fit the curve.[15]
-
Calculate the concentration of N-formylnornicotine in the samples by interpolating their area ratios from the calibration curve.
-
Caption: Experimental workflow for UHPLC-MS/MS analysis of N-formylnornicotine.
Conclusion
N-formylnornicotine, while a minor alkaloid, holds a significant position in the study of tobacco chemistry and toxicology. It serves as a key marker for nicotine metabolism in the tobacco plant and is inextricably linked to the formation pathways of carcinogenic TSNAs. Its accurate quantification is essential for assessing the chemical profile of tobacco products and for the development of harm reduction strategies. The methodologies and insights presented in this guide provide a robust framework for researchers to investigate this compound and its broader implications for public health.
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Shoji, T., et al. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. [Link]
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Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences. [Link]
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Cai, B., et al. (2012). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. ResearchGate. [Link]
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Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry. [Link]
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Hückel, W. (1964). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry. [Link]
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Brunnemann, K. D., & Hoffmann, D. (1991). Formation and analysis of tobacco-specific N-nitrosamines. Critical Reviews in Toxicology. [Link]
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Edwards, S. H., et al. (2016). Tobacco-Specific Nitrosamines in the Tobacco and Mainstream Smoke of U.S. Commercial Cigarettes. Chemical Research in Toxicology. [Link]
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Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. (2019). U.S. Food and Drug Administration (FDA). [Link]
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Pharmacokinetics of N-formylnornicotine in animal models
An In-Depth Technical Guide to the Pharmacokinetics of N-formylnornicotine in Animal Models
Executive Summary
N-formylnornicotine is a minor tobacco alkaloid, structurally related to nicotine and its primary metabolite, nornicotine. While the pharmacokinetics of major alkaloids are well-documented, compounds like N-formylnornicotine remain understudied. Understanding their absorption, distribution, metabolism, and excretion (ADME) is critical for a comprehensive toxicological assessment of tobacco products and for the development of novel nicotinic receptor ligands. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for designing, executing, and interpreting preclinical pharmacokinetic studies of N-formylnornicotine. Drawing upon established methodologies from decades of nicotine research, this document outlines field-proven protocols, from animal model selection to advanced bioanalytical quantification and data interpretation, offering a robust roadmap for elucidating the in vivo disposition of this compound.
Introduction and Scientific Rationale
Chemical Context: A Derivative of Nicotine Metabolism
N-formylnornicotine is a derivative of nornicotine, characterized by the addition of a formyl group to the pyrrolidine nitrogen. Nornicotine itself is a significant compound in tobacco research, as it is both a constituent of the tobacco leaf and a primary metabolite of nicotine. The metabolic conversion of nicotine to nornicotine is a critical N-demethylation reaction, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2A6 being the principal enzyme in humans.[1][2][3] This metabolic relationship places N-formylnornicotine within the broader pharmacokinetic cascade of nicotine, making its study essential for a full understanding of nicotine's fate in vivo.
The Imperative for Pharmacokinetic Profiling
The pharmacokinetic profile of a compound governs its concentration-time course in the body, which in turn dictates its therapeutic or toxicological effects. For a minor alkaloid like N-formylnornicotine, a thorough ADME assessment is crucial for several reasons:
-
Toxicological Risk Assessment: Determining the systemic exposure (AUC), peak concentration (Cmax), and persistence (half-life) helps in evaluating potential toxicity.
-
Understanding Nicotine's Broader Effects: As part of the nicotine metabolome, its formation and clearance contribute to the overall pharmacological and toxicological profile of tobacco use.
-
Drug Development: Derivatives of nicotinic alkaloids are explored as potential therapeutics. Understanding their fundamental pharmacokinetic properties is a cornerstone of preclinical development.
This guide provides the scientific and methodological foundation for conducting these essential investigations in relevant animal models.
The Metabolic Landscape: From Nicotine to N-formylnornicotine
The journey of N-formylnornicotine in a biological system begins with the metabolism of its precursors. Nicotine undergoes extensive hepatic metabolism, with approximately 70-80% being converted to cotinine via a two-step process involving CYP2A6.[2][4] A minor but significant pathway is the N-demethylation of nicotine to produce nornicotine.[2][5] N-formylnornicotine is subsequently formed from nornicotine.[6]
The enzymatic process involves the oxidation of the N-methyl group in nornicotine, leading to the introduction of a formyl group.[6] Understanding this pathway is foundational to designing a pharmacokinetic study, as it informs which analytes to monitor and provides context for the metabolic stability of the compound.
Designing a Robust Preclinical Pharmacokinetic Study
A well-designed study is paramount for generating reliable and interpretable data. The choices of animal model, dose, and route of administration are critical first steps.
Selection of Animal Models: Justification and Considerations
The rat is the most common and appropriate model for initial pharmacokinetic studies of nicotinic compounds due to extensive historical data and well-characterized metabolic systems.
-
Recommended Strain: Male Sprague-Dawley or Wistar rats (250-300g) are preferred. Their hepatic enzyme profiles, including CYP isoforms analogous to human CYP2A6, are well-documented.[4][7]
-
Justification: The use of rats allows for serial blood sampling and provides a balance between cost, ethical considerations, and physiological relevance to humans for xenobiotic metabolism.
-
Critical Insight - Age Matters: Research has demonstrated significant age-dependent differences in nicotine pharmacokinetics in rats. Adolescent rats show higher plasma clearance and a larger volume of distribution compared to adults.[8][9] Therefore, the age of the animals must be strictly controlled and reported to ensure reproducibility and accurate interpretation of the data.
Dose Formulation and Administration Routes
The route of administration determines the path of the drug into systemic circulation.
-
Intravenous (IV) Bolus: Administered via the tail vein, this route is essential for determining fundamental parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). It provides a direct measure of the body's ability to eliminate the drug without the confounding factor of absorption. A typical dose might be 0.1-0.5 mg/kg.
-
Subcutaneous (SC) or Oral (PO) Gavage: These routes are used to assess the rate and extent of absorption (bioavailability). Comparing the Area Under the Curve (AUC) from an SC or PO dose to the AUC from an IV dose allows for the calculation of absolute bioavailability (F%).
-
Vehicle Selection: N-formylnornicotine should be dissolved in a sterile, biocompatible vehicle. A common choice is a solution of 0.9% saline, potentially with a small amount of a solubilizing agent like DMSO or PEG400 if required, with the final concentration of the organic solvent kept to a minimum (<5%).
Field-Proven Experimental Protocols
The following protocols provide a detailed workflow for conducting the in-life and bioanalytical phases of the study.
Protocol 1: In-Life Dosing and Pharmacokinetic Sampling
This protocol describes the workflow from animal preparation to plasma sample generation.
Step-by-Step Methodology:
-
Animal Preparation: House male Sprague-Dawley rats in a controlled environment for at least one week to allow for acclimation. Ensure a standard 12-hour light/dark cycle with ad libitum access to food and water.[10]
-
Dosing: On the day of the study, weigh each animal. Administer the prepared N-formylnornicotine formulation via the chosen route (e.g., IV bolus into the lateral tail vein).
-
Blood Collection: Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule for an IV dose would be: pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis. Proper storage is critical to prevent analyte degradation.
Protocol 2: Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[11][12]
Step-by-Step Methodology:
-
Sample Thawing and Protein Precipitation: Thaw plasma samples on ice. To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-formylnornicotine-d4) to precipitate proteins.
-
Extraction: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). The mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run with a gradient to separate the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific parent-to-product ion transitions for N-formylnornicotine would need to be optimized but can be predicted based on its structure (e.g., for C10H12N2O, MW 176.22, the transition might be m/z 177.1 -> 120.1).
-
-
Data Processing: Quantify the concentration of N-formylnornicotine in the unknown samples by comparing its peak area ratio to the internal standard against a standard curve prepared in blank matrix plasma.
Pharmacokinetic Data Analysis and Interpretation
Once concentration-time data are obtained, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters
The table below summarizes the core parameters and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure following extravascular administration. |
| Tmax | Time at which Cmax is observed | Represents the rate of drug absorption. |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Measures the total systemic exposure to the drug over the measured time. |
| AUC (0-inf) | Area under the curve extrapolated to infinity | Represents the total systemic exposure after a single dose. |
| t½ | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute Bioavailability | The fraction of an extravascularly administered dose that reaches systemic circulation. |
Illustrative Pharmacokinetic Data
The following table presents a hypothetical dataset for N-formylnornicotine after a 0.2 mg/kg IV and a 1.0 mg/kg SC dose in rats. This serves as an example of how final data should be presented for clear interpretation.
Table 1: Example Pharmacokinetic Parameters for N-formylnornicotine in Rats (n=3, Mean ± SD)
| Parameter | 0.2 mg/kg IV | 1.0 mg/kg SC |
| Cmax (ng/mL) | 155 ± 25 | 180 ± 35 |
| Tmax (hr) | 0.08 (first point) | 0.5 ± 0.2 |
| AUC (0-inf) (ng*hr/mL) | 250 ± 40 | 1050 ± 150 |
| t½ (hr) | 2.5 ± 0.5 | 2.8 ± 0.6 |
| CL (mL/hr/kg) | 800 ± 110 | - |
| Vd (L/kg) | 2.9 ± 0.4 | - |
| F% | - | 84% |
Interpretation of Hypothetical Data: A bioavailability of 84% would suggest excellent absorption from the subcutaneous space. A clearance of 800 mL/hr/kg and a half-life of 2.5 hours would indicate moderately rapid elimination from the body.
Discussion and Future Directions
This guide provides a comprehensive, technically detailed framework for characterizing the pharmacokinetics of N-formylnornicotine in animal models. By leveraging established protocols from nicotine research, scientists can generate robust and reliable data even for understudied compounds.
Key Knowledge Gaps and Recommendations:
-
Metabolite Identification: The current work focuses on the parent compound. Future studies should employ high-resolution mass spectrometry to identify potential metabolites of N-formylnornicotine in plasma and urine.
-
Species Comparison: Pharmacokinetic parameters can vary significantly between species.[13] Following rat studies, characterization in a non-rodent species (e.g., beagle dog) could provide valuable data for interspecies scaling.
-
Tissue Distribution: A quantitative tissue distribution study using radiolabeled N-formylnornicotine would reveal its propensity to accumulate in specific organs, which is vital for toxicological assessment.
By systematically addressing these areas, the scientific community can build a complete ADME profile for N-formylnornicotine, contributing to safer products and potentially novel therapeutics.
References
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Dempsey, D., Tutka, P., & Jacob, P., et al. (2004). Nicotine metabolism and elimination kinetics in newborn infants. Clinical Pharmacology & Therapeutics, 76(3), 249-261. [Link]
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]
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Siman, F. A., & Gauthier, T. D. (2006). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 103(2), 439-444. [Link]
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The Enigmatic Role of N-formylnornicotine in Tobacco Addiction: A Technical Guide for Researchers
Introduction: Beyond Nicotine
For decades, nicotine has been the central focus of tobacco addiction research. However, the complex tapestry of tobacco's addictive potential is woven with numerous psychoactive compounds, many of which are metabolites of nicotine itself. Among these, N-formylnornicotine (NFN) presents a compelling, yet underexplored, area of investigation. This technical guide provides a comprehensive overview of N-formylnornicotine, from its fundamental chemistry to its potential role in the neurobiology of tobacco dependence. We will delve into established knowledge, highlight critical gaps in our understanding, and propose robust experimental frameworks to elucidate the true significance of this minor tobacco alkaloid.
Chemical and Metabolic Profile of N-formylnornicotine
N-formylnornicotine is a derivative of nornicotine, a primary metabolite of nicotine. The addition of a formyl group to the pyrrolidine nitrogen distinguishes it chemically and, potentially, pharmacologically from its precursors.[1][2][3][4]
Synthesis and Formation
N-formylnornicotine is found as a minor alkaloid in tobacco plants.[2] Its formation is a result of the enzymatic formylation of nornicotine.[1] In the context of nicotine metabolism, nicotine is first demethylated to nornicotine, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP2A6 in humans.[5][6][7] Nornicotine then serves as the direct precursor to N-formylnornicotine.
-
Diagram of N-formylnornicotine Formation
Caption: Metabolic pathway from nicotine to N-formylnornicotine.
Laboratory Synthesis
For research purposes, N-formylnornicotine can be synthesized through several methods:
-
Enzymatic Oxidation: Utilizing specific enzymes to introduce a formyl group to nornicotine.[1]
-
Reductive Methylation: A process that can also be reversed to convert N-formylnornicotine back to nornicotine.[1]
-
Chemical Synthesis: Employing traditional organic synthesis techniques.[1]
Pharmacological Profile: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary molecular targets of nicotine and its analogues are the nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels that are crucial for synaptic transmission throughout the central and peripheral nervous systems.[8] The addictive properties of nicotine are largely attributed to its interaction with these receptors, particularly those that modulate the brain's reward pathways.[9][10]
The Diversity of nAChRs
Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[11][12][13] This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties. The most abundant and well-studied subtypes in the context of nicotine addiction are the α4β2 and α7 nAChRs.[11]
N-formylnornicotine at the nAChR: An Area Ripe for Investigation
While limited research suggests that N-formylnornicotine interacts with nAChRs, specific data on its binding affinity and efficacy at various subtypes are scarce.[2] It is hypothesized that the formyl group alters the binding kinetics and functional activity compared to nicotine and nornicotine.
Table 1: Comparative Pharmacological Data of Nicotinic Compounds at Key nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki) | Efficacy (EC50/IC50) | Reference |
| Nicotine | α4β2 | ~1 nM | Agonist | [14] |
| α7 | ~4 µM | Agonist | [14] | |
| Nornicotine | α4β2 | Data needed | Agonist | |
| α7 | Data needed | Agonist | ||
| N-formylnornicotine | α4β2 | Data urgently needed | Data urgently needed | |
| α7 | Data urgently needed | Data urgently needed | ||
| Other subtypes (e.g., α3β4, α6β2) | Data urgently needed | Data urgently needed |
The Putative Role of N-formylnornicotine in Tobacco Addiction
The addictive cycle of tobacco use is characterized by positive reinforcement (the rewarding effects of smoking), negative reinforcement (alleviation of withdrawal symptoms), and conditioned cues. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is the primary neural circuit mediating the rewarding effects of nicotine.[8][15][16][17][18]
Dopamine Release and Reward
Nicotine's activation of nAChRs on VTA dopamine neurons triggers the release of dopamine in the NAc, leading to feelings of pleasure and reward.[8][16] While the direct effects of N-formylnornicotine on dopamine release are unknown, its structural similarity to nicotine and nornicotine suggests a potential interaction with the mesolimbic system.
Withdrawal and Dependence
Chronic nicotine exposure leads to neuroadaptations, including an upregulation of nAChRs, which contributes to tolerance and the emergence of a withdrawal syndrome upon cessation of smoking.[19][20] This withdrawal syndrome includes affective disturbances (anxiety, irritability) and cognitive deficits.[9][20][21] Nornicotine has been shown to be self-administered by rats, indicating it has reinforcing effects that could contribute to dependence.[22] The reinforcing properties of N-formylnornicotine have yet to be determined.
Experimental Protocols for Investigating N-formylnornicotine
To address the significant knowledge gaps, a systematic investigation of N-formylnornicotine is required. The following protocols provide a framework for such research.
Protocol for Synthesis and Purification of N-formylnornicotine
This protocol is a generalized approach based on standard organic chemistry techniques for the formylation of secondary amines.
-
Dissolution: Dissolve (S)-nornicotine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Formylating Agent: Slowly add a formylating agent, such as ethyl formate or a mixed anhydride of formic acid, to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-formylnornicotine.
Protocol for In Vitro nAChR Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of N-formylnornicotine for specific nAChR subtypes.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline).
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of N-formylnornicotine.
-
Equilibrium: Allow the binding to reach equilibrium at a specified temperature and time.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of N-formylnornicotine that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Experimental Workflow for nAChR Binding Assay
Caption: Workflow for determining the binding affinity of N-formylnornicotine at nAChRs.
Protocol for In Vivo Behavioral Assays
Animal models are essential for understanding the behavioral effects of N-formylnornicotine.[23][24][25][26][27][28][29]
-
Locomotor Activity: To assess stimulant or sedative effects, administer N-formylnornicotine to rodents and measure their activity in an open-field arena.
-
Intravenous Self-Administration: To determine the reinforcing properties, train rodents to press a lever to receive intravenous infusions of N-formylnornicotine.[22][30][31]
-
Conditioned Place Preference: To evaluate the rewarding effects, pair a distinct environment with N-formylnornicotine administration and measure the time the animal spends in that environment in a drug-free state.
-
Withdrawal Assessment: After chronic administration of N-formylnornicotine, cease administration and monitor for somatic and affective signs of withdrawal.[9][21]
N-formylnornicotine as a Potential Biomarker
Urinary biomarkers are non-invasive tools for assessing exposure to tobacco smoke.[1][5][7][11][32] While cotinine is the most commonly used biomarker, N-formylnornicotine could potentially serve as a more specific marker for certain types of tobacco products or metabolic phenotypes.
Quantification in Biological Matrices
A robust and sensitive analytical method is required for the accurate quantification of N-formylnornicotine in biological samples such as urine and plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[12][33][34][35][36]
Table 2: Proposed LC-MS/MS Method Parameters for N-formylnornicotine Quantification
| Parameter | Proposed Condition |
| Chromatography | |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Precursor ion (m/z) -> Product ion (m/z) |
| Internal Standard | Deuterated N-formylnornicotine (NFN-d4) |
Future Directions and Drug Development Implications
The study of N-formylnornicotine is in its infancy. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of N-formylnornicotine at the full range of nAChR subtypes.
-
In Vivo Neurochemical and Behavioral Studies: Investigating the effects of N-formylnornicotine on dopamine release, self-administration, and withdrawal in animal models.
-
Human Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of N-formylnornicotine in humans.[37][38][39]
-
Biomarker Validation: Assessing the utility of N-formylnornicotine as a biomarker of tobacco exposure in clinical studies.
A thorough understanding of N-formylnornicotine's role in tobacco addiction could open new avenues for drug development. For instance, if N-formylnornicotine contributes significantly to dependence, molecules that selectively block its action at specific nAChR subtypes could be developed as novel smoking cessation aids.
Conclusion
N-formylnornicotine remains an enigmatic piece of the tobacco addiction puzzle. While its direct contribution to dependence is currently unknown, its chemical relationship to nicotine and nornicotine, and its likely interaction with nAChRs, make it a compelling target for future research. The experimental frameworks outlined in this guide provide a clear path forward for elucidating the role of this understudied metabolite. By expanding our focus beyond nicotine, we can hope to develop a more complete understanding of tobacco addiction and create more effective strategies for its treatment and prevention.
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A Technical Guide to the Enzymatic Conversion of Nornicotine to N-Formylnornicotine: Bridging a Knowledge Gap in Alkaloid Metabolism
Abstract
N-formylnornicotine is a minor tobacco alkaloid with a biosynthetic origin that has been a subject of scientific inquiry. Unlike the well-characterized demethylation of nicotine to nornicotine, the subsequent enzymatic formylation of nornicotine remains an area with significant knowledge gaps. This technical guide provides a comprehensive overview of the current understanding of the enzymatic conversion of nornicotine to N-formylnornicotine. Synthesizing evidence from isotopic labeling studies and drawing parallels from known biochemical pathways, we explore the hypothesized enzymatic mechanisms, likely involving acyltransferases. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of existing knowledge but also a forward-looking perspective on the experimental approaches required to fully elucidate this metabolic pathway.
Introduction: The Significance of Nornicotine Formylation
The alkaloid profile of Nicotiana species is complex and dynamic, with nicotine being the most abundant and well-known constituent. Nornicotine, a secondary alkaloid, is primarily formed through the N-demethylation of nicotine, a reaction catalyzed by cytochrome P450 enzymes of the CYP82E subfamily.[1][2] While the conversion of nicotine to nornicotine has been extensively studied due to its role in the formation of the carcinogen N'-nitrosonornicotine (NNN), the metabolic fate of nornicotine itself is less understood.[2]
N-formylnornicotine, a derivative of nornicotine characterized by the addition of a formyl group to the pyrrolidine nitrogen, represents one such metabolic endpoint.[3][4] Although a minor component of the total alkaloid pool, its biosynthesis is of significant interest for several reasons:
-
Understanding Alkaloid Diversity: Elucidating the formation of N-formylnornicotine contributes to a more complete picture of the metabolic network of pyridine alkaloids in tobacco and related species.
-
Enzymatic Discovery: The enzyme(s) responsible for this formylation have not yet been characterized, presenting an opportunity for the discovery of novel biocatalysts with potential applications in synthetic biology.
-
Toxicological Relevance: As a derivative of nornicotine, understanding the pathways that lead to N-formylnornicotine formation is relevant to the broader toxicological assessment of tobacco products.
This guide will delve into the evidence for the enzymatic nature of this conversion, propose a likely catalytic mechanism, and outline a strategic workflow for the identification and characterization of the enzymes involved.
Evidence for the Enzymatic Biosynthesis of N-Formylnornicotine
Early hypotheses considered N-formylnornicotine as a potential intermediate in the demethylation of nicotine. However, isotopic labeling experiments have provided crucial evidence to the contrary. Studies conducted with Nicotiana plumbaginifolia cell cultures demonstrated that N-formylnornicotine is synthesized directly from nornicotine through an enzymatic formylation process.[4] This finding was pivotal in establishing the directionality of this metabolic step.
The specificity of this conversion strongly suggests an enzyme-catalyzed reaction. Non-enzymatic formylation would likely be less specific and efficient under physiological conditions. The presence of N-formylnornicotine as a natural product in tobacco further supports a biologically controlled synthesis.
Hypothesized Enzymatic Mechanism: The Role of Acyltransferases
While the precise enzyme responsible for the formylation of nornicotine remains to be identified, it is hypothesized that this reaction is mediated by an acyltransferase.[3] Acyltransferases are a large and diverse family of enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. In this case, nornicotine acts as the acyl acceptor.
The most probable acyl donor for this reaction is formyl-coenzyme A (formyl-CoA) . Formyl-CoA is a known biological formylating agent, and its involvement would be consistent with many other acyltransferase-mediated reactions. The proposed reaction is as follows:
Nornicotine + Formyl-CoA -> N-Formylnornicotine + Coenzyme A
This proposed mechanism is supported by the known biochemistry of formyl-CoA transferases, which are involved in various metabolic pathways.[5][6][7][8]
Below is a diagram illustrating the hypothesized enzymatic conversion:
Caption: Hypothesized enzymatic formylation of nornicotine by a putative N-acyltransferase.
Proposed Experimental Workflow for Enzyme Identification and Characterization
The definitive identification of the enzyme(s) responsible for nornicotine formylation requires a systematic and multi-faceted approach. The following workflow outlines a logical progression from enzyme discovery to detailed characterization.
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Methodological & Application
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of N-formylnornicotine in Human Urine
Introduction
N-formylnornicotine is a metabolite of nicotine, and its study offers significant insights into the enzymatic pathways of nicotine demethylation. This process is of considerable interest in toxicology and public health research due to its connection to the endogenous production of nornicotine.[1] Nornicotine is a precursor to the potent tobacco-specific nitrosamine carcinogen, N'-nitrosonornicotine (NNN), making the elucidation of its metabolic origins a critical area of investigation.[1] Accurate and sensitive quantification of N-formylnornicotine in biological matrices such as urine is therefore essential for understanding nicotine metabolism and assessing exposure to tobacco products. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-formylnornicotine in human urine, designed for researchers, scientists, and drug development professionals.
The method described herein provides a reliable and high-throughput approach for determining N-formylnornicotine concentrations, crucial for clinical and toxicological studies. The protocol has been developed with a focus on scientific integrity, ensuring that each step is optimized for accuracy, precision, and reproducibility.
Scientific Principles and Method Overview
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify N-formylnornicotine in a complex biological matrix like urine. The core principle involves the extraction of the analyte from the urine sample, followed by chromatographic separation and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) is critical for correcting for any variability in sample preparation and instrument response, ensuring the trustworthiness of the quantitative data.
Causality Behind Experimental Choices
-
Sample Preparation: A liquid-liquid extraction (LLE) procedure was selected for its efficiency in removing matrix interferences such as proteins, salts, and phospholipids that can suppress the ionization of the target analyte in the mass spectrometer.[2] Acetone precipitation is another viable option for removing these interfering components.[2] The choice of extraction solvent and pH adjustment is optimized to ensure maximum recovery of N-formylnornicotine.
-
Internal Standard: A deuterated analog of N-formylnornicotine (e.g., N-formylnornicotine-d4) is the ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.
-
Chromatography: A reversed-phase C18 column is employed to achieve chromatographic separation of N-formylnornicotine from other endogenous urine components and potential isomers.[3] A gradient elution with an MS-friendly mobile phase (e.g., water and methanol with a small amount of formic acid) provides sharp peak shapes and efficient separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is utilized as it is highly effective for ionizing nitrogen-containing compounds like N-formylnornicotine. The MRM mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Materials and Reagents
Chemicals and Standards
-
N-formylnornicotine analytical standard (≥98% purity)
-
N-formylnornicotine-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium formate
-
5 N Sodium hydroxide
-
Methylene chloride
-
Diethyl ether
-
Blank human urine (from non-tobacco users)
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
Pipettes and tips
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-formylnornicotine and N-formylnornicotine-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the N-formylnornicotine stock solution in a 1:1 mixture of water and methanol to create working standard solutions for the calibration curve.[4]
-
Internal Standard Spiking Solution: Dilute the N-formylnornicotine-d4 stock solution in methanol to a final concentration of 250 ng/mL.[5]
-
Calibration Standards and Quality Control (QC) Samples: Fortify blank human urine with the working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[5][6] Prepare QC samples at low, medium, and high concentrations in the same manner.[5][6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following protocol is a robust method for extracting N-formylnornicotine from urine samples.[5][6]
-
Pipette 250 µL of urine sample, calibration standard, or QC sample into a 4 mL glass vial.
-
Add 40 µL of the internal standard spiking solution (250 ng/mL in methanol).
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether.
-
Stir or vortex vigorously for 1.5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer 1 mL of the organic (lower) layer to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the dried extract with 200 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of N-formylnornicotine.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 3500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Nebulizer Gas | 45 psi |
| Heater Gas | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for N-formylnornicotine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-formylnornicotine | To be determined empirically | To be determined empirically | To be determined empirically |
| N-formylnornicotine-d4 | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The optimal MRM transitions and collision energies should be determined by infusing the analytical standards into the mass spectrometer.
Method Validation
To ensure the reliability of the method, a full validation should be performed according to established guidelines from regulatory bodies like the FDA or EMA.[7] Key validation parameters include:
-
Linearity and Range: The linearity of the method should be assessed by analyzing a series of calibration standards over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.995.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at multiple concentration levels. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated by analyzing blank urine samples from multiple sources.
-
Matrix Effect: The effect of the urine matrix on the ionization of the analyte should be investigated to ensure that it does not significantly impact the accuracy of the quantification.
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of N-formylnornicotine in urine under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.
Data Analysis and System Suitability
The concentration of N-formylnornicotine in the urine samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used to fit the calibration curve.[5]
Before each analytical run, system suitability should be confirmed by injecting a standard solution to ensure proper chromatographic performance (e.g., peak shape, retention time) and mass spectrometer sensitivity.
Caption: Data Analysis and Validation Pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of N-formylnornicotine in human urine using LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for high-throughput analysis in clinical and research settings. By adhering to the principles of scientific integrity and thorough method validation, researchers can confidently generate high-quality data to advance the understanding of nicotine metabolism and its implications for human health.
References
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). National Institutes of Health. [Link]
-
A Randomized Placebo-controlled Trial to Test a Genetically-informed Biomarker ForPersonalizing Treatment for Tobacco Dependence. (2016). PubMed Central. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). MDPI. [Link]
-
LC-MS/MS based assay for the urinary metabolites of nicotine and NNK for the toxicity evaluation in smoker. (n.d.). ResearchGate. [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. (n.d.). ResearchGate. [Link]
-
A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (n.d.). MDPI. [Link]
-
Evaluation of Data Dependent MS/MS Acquisition Parameters for Non-targeted Metabolomics and Molecular Networking of Environmental. (n.d.). ChemRxiv. [Link]
-
Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2020). Nature Communications. [Link]
-
Regulatory Services and Biomarker Validation. (n.d.). Nordic Bioscience. [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek Resource Hub. [Link]
-
Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
-
UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. (2022). National Institutes of Health. [Link]
-
Identification of biomarkers specific to five different nicotine product user groups: Study protocol of a controlled clinical trial. (2021). National Institutes of Health. [Link]
-
Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. (n.d.). FDA. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. (n.d.). ResearchGate. [Link]
-
Identification of biomarkers specific to five different nicotine product user groups: Study protocol of a controlled clinical trial. (n.d.). ResearchGate. [Link]
-
LC/MS/MS conditions for the analysis of nicotine and nornicotine. (n.d.). ResearchGate. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. (2002). PubMed. [Link]
-
SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. (n.d.). Fisher Scientific. [Link]
-
Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Frien. (n.d.). ResearchGate. [Link]
-
NMR metabolite quantification of a synthetic urine sample: an inter-laboratory comparison of processing workflows. (2023). National Institutes of Health. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. nordicbioscience.com [nordicbioscience.com]
- 8. fda.gov [fda.gov]
Gas chromatography method for separating nornicotine and N-formylnornicotine
An Application Note and Protocol for the Gas Chromatographic Separation of Nornicotine and N-formylnornicotine
Abstract
This application note presents a detailed, robust gas chromatography-mass spectrometry (GC-MS) method for the effective separation and analysis of nornicotine and its metabolite, N-formylnornicotine. Nornicotine is a significant minor alkaloid in tobacco and a metabolite of nicotine.[1] Its formylated derivative, N-formylnornicotine, represents a key compound in metabolic pathways and can be a precursor to other important molecules. The accurate quantification of both compounds is critical for research in drug development, toxicology, and the analysis of tobacco products. This guide provides a comprehensive, step-by-step protocol, from sample preparation using liquid-liquid extraction to instrument configuration, grounded in established analytical principles for tobacco alkaloid analysis.[2] The causality behind critical experimental choices, such as stationary phase selection and temperature programming, is elucidated to empower researchers to adapt and validate the method for their specific applications.
Introduction and Scientific Rationale
Nornicotine is a secondary amine alkaloid found in tobacco products and is also the primary metabolite of nicotine demethylation.[1][3] It is a precursor to the carcinogenic tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN).[4] N-formylnornicotine, an amide, is a significant metabolite in the biotransformation pathway of nicotine and nornicotine. The structural difference between these two analytes—a secondary amine in nornicotine versus a more polar N-formyl group in N-formylnornicotine—is the cornerstone of their chromatographic separation.
The inherent polarity difference dictates that a gas chromatography column with an intermediate polarity stationary phase will provide the optimal selectivity. While non-polar columns separate primarily based on boiling point, a mid-polarity phase introduces dipole-dipole interactions that selectively retard the more polar N-formylnornicotine, ensuring baseline resolution from the earlier eluting nornicotine. This method adapts a well-established GC-MS/MS protocol for minor tobacco alkaloids, providing a high-confidence starting point for method development and validation.[2]
Chromatographic Method Principle
The separation is achieved using a capillary gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Injection : A liquid sample extract is injected into a heated port, where the analytes are vaporized.
-
Separation : The vaporized analytes are transported by an inert carrier gas (helium) through a capillary column. The column's inner surface is coated with a stationary phase of intermediate polarity. Nornicotine, being less polar, interacts less with the stationary phase and elutes first. N-formylnornicotine, with its polar formyl group, interacts more strongly, leading to a longer retention time and effective separation.
-
Detection : As the separated compounds exit the column, they enter a mass spectrometer. Here, they are ionized (typically by electron ionization), fragmented into characteristic patterns, and detected. This provides not only quantitative data but also structural confirmation, ensuring high specificity.
The logical relationship between analyte properties and the chosen analytical method is illustrated below.
Caption: Analyte polarity dictates GC column choice for differential retention.
Materials and Apparatus
Reagents and Standards
-
Nornicotine reference standard (≥98% purity)
-
N-formylnornicotine reference standard (≥98% purity)
-
D4-Nornicotine (internal standard)
-
Methanol (HPLC or GC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Sodium hydroxide (NaOH), analytical grade
-
Deionized water
-
Helium (carrier gas, >99.999% purity)
Apparatus and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary GC Column: DB-1701 or equivalent ((14%-cyanopropyl-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
-
Autosampler vials, 2 mL, with caps
-
Glass vials, 15 mL, with screw caps
-
Syringe filters, 0.45 µm
-
Pipettes and general laboratory glassware
-
Vortex mixer and mechanical rotator
Detailed Experimental Protocols
Preparation of Standards and Solutions
-
Sodium Hydroxide Solution (2N) : Carefully dissolve 8.0 g of NaOH in 100 mL of deionized water. Allow to cool before use.
-
Stock Standard Solutions (1 mg/mL) : Accurately weigh and dissolve 10 mg of nornicotine and N-formylnornicotine into separate 10 mL volumetric flasks. Dilute to volume with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL) : Prepare a 1 mg/mL stock solution of D4-Nornicotine in methanol.
-
Working Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solutions with methanol to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL). Each calibration standard should be fortified with the internal standard at a constant concentration (e.g., 10 µg/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for extracting alkaloids from complex matrices.[2]
Caption: Workflow for sample preparation via Liquid-Liquid Extraction.
Step-by-Step LLE Protocol:
-
Accurately weigh approximately 400 mg of the sample matrix into a 15 mL glass vial.
-
Spike the sample with a known amount of the D4-Nornicotine internal standard solution.
-
Allow the sample to stand for 15 minutes to permit absorption of the IS into the matrix.[2]
-
Add 1.0 mL of 2N NaOH solution. The addition of a strong base is a critical step; it deprotonates the amine group of nornicotine, converting it to its free base form, which is significantly more soluble in organic solvents like MTBE.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
Add 10.0 mL of methyl tert-butyl ether (MTBE).
-
Cap the vial tightly and place it on a mechanical rotator. Tumble at a moderate speed for 1 hour to ensure thorough extraction.
-
After agitation, carefully express the organic (top) layer through a 0.45 µm syringe filter directly into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | A widely used, reliable platform for this type of analysis. |
| MS System | Agilent 7000 Triple Quadrupole or 5977 MSD | MS/MS provides superior selectivity and sensitivity (MRM mode), while a single quadrupole MSD is sufficient for many applications (SIM mode).[2] |
| Column | DB-1701 (30 m x 0.25 mm, 0.25 µm) | The mid-polarity phase provides the necessary selectivity to separate the polar N-formylnornicotine from the less polar nornicotine.[2][5] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume; can be adjusted based on analyte concentration. |
| Split Ratio | 4:1 | Prevents column overloading for moderately concentrated samples. Can be adjusted or run in splitless mode for trace analysis.[2] |
| Oven Program | Initial: 35 °C, hold 0.75 minRamp 1: 80 °C/min to 170 °CRamp 2: 2 °C/min to 178 °CRamp 3: 120 °C/min to 280 °C, hold 1 min | This multi-ramp program, adapted from Lisko et al., is designed to first separate volatile components, then provide a slow ramp for resolving closely eluting isomers, and finally a rapid ramp to clean the column.[2] |
| Transfer Line Temp | 285 °C | Prevents condensation of analytes between the GC and MS. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole analyzer. |
| Acquisition Mode | Scan (m/z 40-400) or SIM/MRM | Full scan mode is useful for method development and qualitative identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for quantitative analysis to maximize sensitivity and selectivity. |
Recommended Ions for SIM/MRM:
-
Nornicotine: Quantifier and qualifier ions should be selected from its mass spectrum (e.g., m/z 148, 119, 92).
-
N-formylnornicotine: Ions should be selected from its mass spectrum (e.g., m/z 176, 147, 92).
-
D4-Nornicotine (IS): Ions should be selected from its mass spectrum (e.g., m/z 152, 123).
Expected Results and Method Validation
Elution Order: Based on the principles of chromatography, nornicotine is expected to elute before the more polar N-formylnornicotine on the DB-1701 column. The internal standard, D4-Nornicotine, will elute very close to nornicotine.
Self-Validation System: To ensure the trustworthiness of this protocol, the following validation parameters should be assessed:
-
Linearity: Analyze the working calibration standards in triplicate to generate a calibration curve. The curve should exhibit a correlation coefficient (R²) of >0.995.[2]
-
Selectivity: Analyze a matrix blank to ensure no endogenous components interfere with the retention times of the target analytes or internal standard.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to determine intra- and inter-day precision (%RSD) and accuracy (% recovery).
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analytes can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the separation of nornicotine and N-formylnornicotine. By leveraging a mid-polarity stationary phase and a well-defined liquid-liquid extraction protocol, this method offers the selectivity and robustness required for demanding research and quality control environments. The detailed explanation of the rationale behind each step allows for informed optimization and adaptation, ensuring reliable and accurate results for professionals in drug development and tobacco analysis.
References
-
Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry, 85(6), 3380–3384. [Link]
-
PubMed. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. Analytical Chemistry. [Link]
-
ACS Publications. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry. [Link]
-
Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Tropical Journal of Pharmaceutical Research, 20(1), 127-132. [Link]
-
Spectroscopy Online. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. [Link]
-
Atlantis Press. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Proceedings of the 1st International Conference on Agriculture, Food, and Environment (ICAFE 2021). [Link]
-
Farmacia Journal. (2014). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. [Link]
-
Reynolds Science. (N.D.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
-
Al-Tamrah, S. A. (2013). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 6(3), 275-278. [Link]
-
Scilit. (2010). Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes. Journal of Chromatography A. [Link]
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PubMed. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography B. [Link]
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Phenomenex. (2025). Guide to Choosing a GC Column. [Link]
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ResearchGate. (2012). Derivatization Methods in GC and GC/MS. [Link]
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Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
National Institutes of Health (NIH). (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega. [Link]
-
National Institutes of Health (NIH). (2010). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
ResearchGate. (2021). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. [Link]
-
National Institutes of Health (NIH). (2006). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B. [Link]
-
ResearchGate. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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Topic: High-Fidelity Synthesis and Application of Deuterated N-formylnornicotine as an Internal Standard for Quantitative Bioanalysis
An Application Note for Drug Development Professionals
The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, precision and accuracy are non-negotiable. The quantification of analytes in complex biological matrices like plasma, urine, or saliva is fraught with challenges, including sample loss during extraction, matrix-induced ion suppression, and instrument variability.[1][2] The principle of isotope dilution mass spectrometry (IDMS) offers the most robust solution to these issues.[3]
By introducing a known quantity of a stable isotope-labeled (SIL) internal standard (IS) at the earliest stage of sample preparation, the analyte and the IS behave nearly identically through every subsequent step.[3][4] Because they are chemically identical, they co-elute chromatographically and experience the same matrix effects and ionization efficiencies.[2][5] However, their mass difference allows the mass spectrometer to distinguish between them. Consequently, the ratio of the analyte's signal to the IS signal remains constant, providing a highly accurate and precise quantification that is independent of sample recovery or matrix interference.[1][3]
Deuterated standards, where hydrogen atoms are replaced by the stable isotope deuterium, are the undisputed "gold standard" for LC-MS quantification.[2][3] This application note focuses on N-formylnornicotine, an oxidative metabolite of nicotine.[6] Its accurate measurement is crucial for understanding nicotine metabolism and its link to tobacco-specific carcinogens like N'-nitrosonornicotine (NNN).[6][7] We present a reliable method for synthesizing N-formylnornicotine-d4 and its implementation as an internal standard.
Synthetic Pathway: From Deuterated Precursor to Final Product
The synthesis is a two-stage process. First, we prepare the core scaffold, nornicotine-2,4,5,6-d4, from pyridine-d5. This ensures the deuterium labels are on the stable aromatic ring, preventing any back-exchange. Second, the deuterated nornicotine is formylated to yield the target compound.
Caption: Synthetic workflow for N-formylnornicotine-d4.
Protocol 2.1: Synthesis of Nornicotine-2,4,5,6-d4
This procedure is adapted from established methods for synthesizing deuterated nornicotine analogs.[8] The core idea is to build the pyrrolidine ring onto a pre-deuterated pyridine scaffold.
Materials:
-
Pyridine-d5
-
Fuming Deuterated Sulfuric Acid (D2SO4)
-
n-Butyllithium (n-BuLi)
-
Dry Ice (solid CO2)
-
Thionyl Chloride (SOCl2)
-
Absolute Ethanol
-
N-trimethylsilyl-2-pyrrolidinone
-
Diisopropylamine
-
Sodium Borohydride (NaBH4)
-
Anhydrous solvents (THF, Diethyl Ether)
Step-by-Step Procedure:
-
Bromination: Pyridine-d5 is brominated using fuming D2SO4 to yield 3-bromopyridine-d4. This positions the bromo group for subsequent lithiation.[8]
-
Carboxylation: The 3-bromopyridine-d4 is treated with n-butyllithium at low temperature (-78°C) to form a lithiated intermediate. This is immediately quenched with dry ice, and subsequent acidification yields nicotinic acid-2,4,5,6-d4.[8]
-
Esterification: The deuterated nicotinic acid is converted to its acid chloride with thionyl chloride, followed by reaction with absolute ethanol to produce ethyl nicotinate-2,4,5,6-d4.[8]
-
Condensation & Cyclization: The ethyl nicotinate-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of a strong base (lithium diisopropylamide, formed from n-BuLi and diisopropylamine). Acidic hydrolysis and decarboxylation of the intermediate yield myosmine-2,4,5,6-d4.[8]
-
Reduction: The myosmine-d4 intermediate is reduced with sodium borohydride (NaBH4) in a suitable solvent like methanol to give the final nornicotine-2,4,5,6-d4 product.[8][9]
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure nornicotine-d4.
Protocol 2.2: Formylation of Nornicotine-d4
This step utilizes the Eschweiler–Clarke reaction, a classic method for the N-methylation (or in this case, N-formylation) of amines.[10]
Materials:
-
Nornicotine-2,4,5,6-d4 (from Protocol 2.1)
-
Formic Acid (98%)
-
Formaldehyde (37% solution)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a solution of nornicotine-d4, add formic acid and formaldehyde.
-
Heating: Heat the reaction mixture to reflux for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: After cooling, dilute the mixture with water and diethyl ether. Basify the aqueous layer with NaOH until pH 13-14 and extract several times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-formylnornicotine-d4.[10]
-
Purification: The final product is purified by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to achieve high chemical and isotopic purity (>98%).
Application in Quantitative LC-MS/MS Analysis
The synthesized N-formylnornicotine-d4 is now ready for use as an internal standard for quantifying the native analyte in biological samples.
Caption: Workflow for quantitative analysis using the internal standard.
Protocol 3.1: Sample Preparation and Analysis
Objective: To quantify N-formylnornicotine in human plasma.
Materials:
-
Human plasma samples
-
N-formylnornicotine-d4 (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Methanol
-
Water with 0.1% formic acid
Step-by-Step Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the N-formylnornicotine-d4 working solution to every tube (except for blank matrix). This early addition is critical to account for variability in all subsequent steps.[3][4]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Injection: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
Data Presentation and System Parameters
For a robust assay, specific parameters for both the analyte and the internal standard must be established. The key is to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Analyte (N-formylnornicotine) | Internal Standard (N-formylnornicotine-d4) | Rationale |
| Chemical Formula | C10H12N2O | C10H8D4N2O | Introduction of 4 Deuterium atoms. |
| Monoisotopic Mass | 176.0950 g/mol | 180.1199 g/mol | A +4 Da mass shift prevents isotopic crosstalk. |
| Precursor Ion [M+H]+ | m/z 177.1 | m/z 181.1 | Protonated molecules are selected in Q1. |
| Product Ion (Quantifier) | e.g., m/z 120.1 | e.g., m/z 124.1 | A stable, high-intensity fragment ion is chosen for quantification. |
| Product Ion (Qualifier) | e.g., m/z 92.1 | e.g., m/z 92.1 | A second fragment confirms identity (ion ratio). |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Co-elution is essential for accurate correction.[5] |
| Mobile Phase | Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) | Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) | Ensures identical chromatographic behavior. |
Note: Specific MRM transitions must be optimized empirically on the mass spectrometer being used.
Conclusion and Best Practices
The synthesis and application of a high-purity, stable isotope-labeled internal standard like N-formylnornicotine-d4 is fundamental to achieving reliable and reproducible data in bioanalytical studies.[2] The deuterium labels on the aromatic ring provide excellent stability against H/D exchange. By following the detailed protocols outlined in this guide, researchers can confidently synthesize their own internal standard and implement it in validated LC-MS/MS methods. This approach mitigates the risks of matrix effects and sample loss, ensuring that the resulting quantitative data is of the highest integrity, suitable for regulatory submission and critical decision-making in drug development.
References
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Castillo, E., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Journal of Heterocyclic Chemistry, 46, 1252-1258. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Dwoskin, L. P., & Crooks, P. A. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Chirality, 11(4), 316-8. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. (Simulated reference, concept supported by [Link])
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
-
Gawas, P., et al. (2016). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 6, 22-31. Available at: [Link]
-
Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E746-E756. Available at: [Link]
-
D'Andrea, L., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(11), 3379. Available at: [Link]
-
Alves, M. G., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. International Journal of Molecular Sciences, 22(16), 8883. Available at: [Link]
-
Cheng, S. B., & Hoffmann, D. (1981). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. Journal of Labelled Compounds and Radiopharmaceuticals, 18(10), 1443-1448. Available at: [Link]
-
PubChem. (n.d.). Nornicotine, N-formyl. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2024). FORENSIC ANALYSIS OF BIOLOGICAL SAMPLES, PHARMACEUTICAL SAMPLES, ORGANIC ANALYTES AND MACROMOLECULAR SAMPLES. Available at: [Link]
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Solid-phase extraction for N-formylnornicotine from plasma
An Application Note and Protocol for the Solid-Phase Extraction of N-formylnornicotine from Human Plasma
Abstract
This application note provides a detailed protocol for the selective extraction and purification of N-formylnornicotine, a minor nicotine alkaloid, from human plasma using mixed-mode solid-phase extraction (SPE). N-formylnornicotine is of interest in toxicological and pharmacological research due to its relationship with nicotine metabolism and its potential as a precursor to the carcinogen N'-nitrosonornicotine (NNN).[1] The complexity of the plasma matrix necessitates a robust sample preparation method to remove endogenous interferences such as proteins, phospholipids, and salts prior to analysis by sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method utilizes a mixed-mode cation exchange polymer-based sorbent to achieve high recovery and extract cleanliness, ensuring reliable downstream quantification.
Introduction: The Rationale for N-formylnornicotine Analysis
N-formylnornicotine is a metabolite of nicotine and a direct precursor to the tobacco-specific nitrosamine (TSNA) N'-nitrosonornicotine (NNN), a known potent carcinogen.[1] Its quantification in biological matrices like plasma is crucial for understanding nicotine metabolism, assessing exposure to tobacco products, and evaluating potential cancer risk. However, the inherent complexity of plasma presents a significant analytical challenge. Direct injection of plasma into an LC-MS/MS system is not feasible due to the high concentration of proteins and phospholipids, which can cause ion suppression, contaminate the analytical system, and lead to poor reproducibility.
Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by separating the analyte of interest from matrix components.[2] This protocol is specifically designed around a mixed-mode SPE strategy, which offers superior selectivity compared to single-mode sorbents (e.g., reversed-phase C18 alone) by employing two distinct retention mechanisms.
Analyte Properties and SPE Strategy Selection
The successful development of an SPE method hinges on understanding the physicochemical properties of the target analyte, N-formylnornicotine.
| Property | Value | Source | Implication for SPE Strategy |
| Molecular Formula | C₁₀H₁₂N₂O | [3][4] | Provides the basis for mass spectrometric detection. |
| Molecular Weight | 176.22 g/mol | [3][4][5] | Relevant for mass spectrometry settings. |
| logP (Octanol/Water) | 1.375 | [5] | Indicates moderate hydrophobicity, suitable for reversed-phase retention. |
| pKa (Predicted) | 5.16 ± 0.12 | [6] | The pyridine nitrogen can be protonated under acidic conditions (pH < 5.16), making it suitable for cation exchange retention. |
Based on these properties, a mixed-mode cation exchange (MCX) sorbent is the optimal choice. This type of sorbent contains both reversed-phase (hydrophobic) and strong cation exchange (ionic) functional groups. This dual-retention mechanism allows for a highly selective extraction:
-
Hydrophobic Interaction: The non-polar carbon backbone of N-formylnornicotine interacts with the hydrophobic surface of the SPE sorbent.
-
Ionic Interaction: By acidifying the plasma sample to a pH at least 2 units below the analyte's pKa (e.g., pH ~3), the pyridine nitrogen becomes positively charged. This allows for strong ionic binding to the negatively charged cation exchange groups on the sorbent.
This dual-mode retention enables the use of rigorous washing steps to remove a wide range of interferences, leading to a much cleaner final extract than achievable with a single-mode sorbent.[7]
Workflow for SPE of N-formylnornicotine
The following diagram illustrates the complete workflow from plasma collection to the final extract ready for analysis.
Caption: SPE workflow for N-formylnornicotine from plasma.
Detailed Application Protocol
This protocol is optimized for a 1 mL or 3 mL SPE cartridge containing 30 mg of a polymeric mixed-mode strong cation exchange sorbent.
Materials and Reagents
-
SPE Cartridges: Mixed-Mode, Strong Cation Exchange Polymeric Sorbent (e.g., Oasis MCX, Strata-X-C)
-
Plasma: Human plasma collected in K₂EDTA tubes, stored at -80°C
-
Internal Standard (IS): N-formylnornicotine-d₄ or Nicotine-d₄ solution in methanol
-
Methanol (MeOH): HPLC or LC-MS grade
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized (DI) or Milli-Q water
-
Phosphoric Acid (H₃PO₄): ACS grade or higher
-
Ammonium Hydroxide (NH₄OH): ACS grade or higher
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer & Centrifuge
-
Calibrated Pipettes and appropriate tips
Solution Preparation
-
Pre-treatment Solution: 4% (v/v) H₃PO₄ in water.
-
Elution Solvent: 5% (v/v) NH₄OH in Methanol. Prepare fresh daily.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard in methanol at a concentration that yields a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).
Step-by-Step SPE Protocol
| Step | Procedure | Rationale & Expert Insights |
| 1. Sample Pre-treatment | a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 200 µL of plasma. c. Add 20 µL of internal standard working solution. Vortex for 10 seconds. d. Add 200 µL of 4% H₃PO₄. Vortex for 30 seconds. e. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. | Adding a strong acid like H₃PO₄ serves two critical functions: it precipitates plasma proteins and ensures the pH is low enough (~pH 2-3) to fully protonate the pyridine nitrogen on N-formylnornicotine, enabling strong ionic retention.[8] Using the supernatant for loading prevents clogging of the SPE frit. |
| 2. Cartridge Conditioning | a. Place SPE cartridges on the vacuum manifold. b. Pass 1 mL of Methanol through the cartridge. c. Pass 1 mL of DI Water through the cartridge. Do not let the sorbent go dry. | Methanol solvates the polymeric sorbent, activating the reversed-phase functional groups. The subsequent water rinse removes the methanol and prepares the sorbent for the aqueous sample.[9] Keeping the sorbent bed wet prevents channeling and ensures consistent flow. |
| 3. Sample Loading | a. Load the supernatant from Step 1 onto the conditioned cartridge. b. Apply gentle vacuum to pull the sample through at a slow, steady flow rate of ~1 mL/min. | A slow loading speed is crucial for maximizing the interaction time between the analyte and the sorbent, ensuring efficient retention by both hydrophobic and cation exchange mechanisms. |
| 4. Wash Step 1 (Polar Interferences) | a. Pass 1 mL of DI Water through the cartridge. | This first wash removes highly polar, water-soluble matrix components like salts and sugars that were not retained by the sorbent. |
| 5. Wash Step 2 (Non-basic Hydrophobic Interferences) | a. Pass 1 mL of Methanol through the cartridge. b. Dry the sorbent bed under full vacuum for 2-5 minutes. | This is a critical step for selectivity. The methanol wash removes hydrophobically-bound interferences (e.g., phospholipids) that are not basic. Because N-formylnornicotine is ionically bound as a cation, it is retained during this organic wash. Drying the sorbent removes residual aqueous wash solution, improving the efficiency of the final elution step. |
| 6. Elution | a. Place a clean collection tube inside the manifold. b. Add 1 mL of 5% NH₄OH in Methanol to the cartridge. c. Allow the solvent to soak the sorbent bed for 1 minute before applying vacuum. d. Elute the analyte at a slow flow rate (~1 mL/min). | The basic elution solvent neutralizes the positive charge on the N-formylnornicotine, disrupting its ionic bond with the sorbent. This allows the analyte to be eluted by the strong organic solvent (methanol).[7] A brief soak ensures complete neutralization and maximizes recovery. |
| 7. Post-Elution Processing | a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). c. Vortex for 20 seconds and transfer to an autosampler vial for analysis. | Evaporation concentrates the analyte, increasing sensitivity. Reconstituting in the mobile phase is critical for good peak shape in the subsequent chromatographic analysis. |
Downstream Analysis & Expected Performance
The final extract is well-suited for analysis by reverse-phase Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS). While specific performance data for N-formylnornicotine is not widely published, methods for similar nicotine metabolites provide a strong benchmark.[10][11][12][13][14]
| Parameter | Expected Performance | Notes |
| Recovery | > 85% | Based on typical recoveries for alkaloids using mixed-mode SPE.[7][15] Recovery should be consistent across the calibration range. |
| Matrix Effects | < 15% | The rigorous wash steps are designed to significantly reduce phospholipids and other sources of ion suppression. |
| Process Efficiency | > 80% | Combines the effects of recovery and matrix effects to give an overall assessment of method performance. |
| Lower Limit of Quantitation (LLOQ) | Sub-ng/mL | Achievable with modern LC-MS/MS instrumentation, depending on system sensitivity.[13][14][16] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete protonation of analyte. 2. Elution solvent not basic enough. 3. Loading/elution flow rate too fast. 4. Sorbent bed went dry before loading. | 1. Ensure pre-treatment solution pH is < 3.5. 2. Prepare elution solvent fresh; consider increasing NH₄OH to 10%. 3. Reduce vacuum to maintain a flow rate of ~1 mL/min. 4. Repeat conditioning and do not let the sorbent dry out before the sample is loaded. |
| High Matrix Effects / Ion Suppression | 1. Insufficient removal of phospholipids. 2. Carryover from a high-concentration sample. | 1. Ensure the methanol wash step (Step 5) is performed thoroughly. Ensure the sorbent is dried well after this step. 2. Add an additional strong wash step after elution (e.g., 1 mL of 1% formic acid in ACN) before conditioning for the next sample. |
| Poor Reproducibility (%CV > 15%) | 1. Inconsistent flow rates between samples. 2. Incomplete protein precipitation. 3. Inconsistent timing in manual processing. | 1. Use a positive pressure manifold for more consistent flow control if available. 2. Ensure thorough vortexing and centrifugation during pre-treatment. 3. Automate the SPE process if possible. If manual, ensure soak times and drying times are consistent. |
References
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B.S. F. (n.d.). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Nornicotine, N-formyl - Chemical & Physical Properties. Retrieved from [Link]
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Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(7), 789–804. Retrieved from [Link]
-
Singh, S., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 10(10), e0140253. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Formylnornicotine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
Studzińska-Sroka, E., et al. (2012). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids. Journal of Chromatography A, 1235, 10-18. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fully automated determination of nicotine and its major metabolites in whole blood by means of a DBS online-SPE LC-HR-MS/MS approach for sports drug testing. Retrieved from [Link]
-
Al-kouh, A., & Clark, W. A. (2014). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. Journal of Analytical Toxicology, 38(7), 443–448. Retrieved from [Link]
-
Liu, A., et al. (2014). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. The AAPS Journal, 16(1), 55–63. Retrieved from [Link]
-
Musarurwa, H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(20), 7108. Retrieved from [Link]
-
El-Beqqali, A., et al. (2007). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Journal of Chromatography B, 854(1-2), 153-164. Retrieved from [Link]
-
Jedynak, L., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 26(11), 3362. Retrieved from [Link]
-
Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1179, 122736. Retrieved from [Link]
-
Rajagopaludu, P., et al. (2021). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Journal of Pharmaceutical Research International, 33(17), 7-17. Retrieved from [Link]
-
Hussain, A., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Journal of AOAC INTERNATIONAL, 107(1), 1-17. Retrieved from [Link]
-
Zhou, T., et al. (2013). Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. Journal of Chromatographic Science, 51(8), 747–752. Retrieved from [Link]
-
Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1179, 122736. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 989505. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Formylnornicotine Adducts
Abstract
This application note details a robust and sensitive workflow for the identification of N-formylnornicotine, a key metabolite of nicotine, in complex biological matrices. N-formylnornicotine is an important analyte in toxicology and tobacco research as it is a metabolic precursor to nornicotine, which can be converted into the potent carcinogen N'-nitrosonornicotine (NNN).[1] The accurate detection of N-formylnornicotine and its potential adducts is therefore critical for understanding nicotine metabolism and assessing exposure to tobacco-related toxicants.[2] This guide presents a complete protocol utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), providing the necessary specificity and sensitivity for unambiguous identification. We describe optimized methods for sample preparation, chromatographic separation, and HRMS data acquisition and analysis, enabling researchers to achieve confident structural elucidation.
Introduction
N-formylnornicotine is a minor tobacco alkaloid and an oxidative metabolite of nicotine.[1][3] Its formation involves the demethylation of nicotine, a critical pathway in the biotransformation of this widely consumed alkaloid.[1][4] The significance of N-formylnornicotine extends to its role as an intermediate in the endogenous production of nornicotine. Nornicotine is a direct precursor to the carcinogenic tobacco-specific nitrosamine (TSNA) N'-nitrosonornicotine (NNN), making the pathways that generate it a major focus of toxicological research.[1]
Traditional analytical methods may lack the resolution and specificity to distinguish N-formylnornicotine from other structurally similar metabolites in complex samples like urine or plasma. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers significant advantages. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide sub-ppm mass accuracy, enabling the determination of elemental compositions and confident differentiation between isobaric interferences.[5][6] Furthermore, tandem MS (MS/MS) capabilities allow for structural confirmation through characteristic fragmentation patterns.[6][7]
This document provides a comprehensive protocol designed for researchers in drug metabolism, toxicology, and public health to accurately identify N-formylnornicotine using LC-HRMS.
Experimental Workflow
The overall analytical strategy involves extraction of the analyte from a biological matrix, separation from other components using liquid chromatography, and subsequent detection and identification by high-resolution mass spectrometry.
Caption: Overall workflow for the identification of N-formylnornicotine.
Materials and Reagents
-
Solvents: HPLC-grade or higher methanol, acetonitrile, and water (Honeywell or equivalent).
-
Reagents: Formic acid (LC-MS grade), ammonium formate, ammonium hydroxide, sodium hydroxide, methylene chloride, and diethyl ether (analytical grade).[8]
-
Standards: N-formylnornicotine and deuterated internal standard (e.g., N-formylnornicotine-d4). Sourcing from a reputable chemical supplier is crucial.
-
Extraction Cartridges: Strata™-X-C solid phase extraction (SPE) cartridges for SPE, or appropriate glassware for liquid-liquid extraction (LLE).[2]
-
Sample Matrix: Human urine or plasma (non-smoker, verified analyte-free).
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering stable gradients at analytical flow rates (e.g., Agilent 1200 series, Waters ACQUITY UPLC).
-
LC Column: A reverse-phase C18 column is recommended for separating nicotine and its metabolites (e.g., Gemini NX-C18, Kinetex EVO C18).[2][9]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument (e.g., Thermo Scientific Orbitrap Fusion, Sciex TripleTOF).[5][10]
Protocols
Protocol 1: Sample Preparation (Urine)
This protocol is adapted from established methods for nicotine metabolite analysis.[2][8][11] Two common extraction techniques are presented: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
A. Solid Phase Extraction (SPE) - Recommended for Cleaner Extracts
-
Sample Pre-treatment: Centrifuge a 1 mL urine sample to pellet any precipitates.
-
Spiking: Add an appropriate amount of deuterated internal standard (e.g., 100 µL of 100 ng/mL N-formylnornicotine-d4) to the supernatant.
-
SPE Cartridge Conditioning: Condition a Strata-X-C SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
B. Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To a 250 µL aliquot of urine in a glass vial, add 40 µL of internal standard solution.[8]
-
Basification: Add 50 µL of 5 N sodium hydroxide to basify the sample.[8]
-
Extraction: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether), and stir or vortex vigorously for 2 minutes.[8]
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[8]
-
Collection: Carefully transfer 1 mL of the lower organic phase to a clean vial.
-
Dry-down & Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase.[8]
Causality Note: The extraction step is critical for removing matrix components like salts and urea, which can cause ion suppression in the ESI source and lead to poor sensitivity and reproducibility.[12] Basification of the sample ensures that the amine-containing analytes are in their neutral form, enhancing their partitioning into the organic solvent during LLE.
Protocol 2: LC-HRMS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| LC Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.6 µm, 3.0 x 150 mm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min[13] |
| Gradient | 5% B for 1 min, ramp to 85% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.[14] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 50 °C[13] |
| HRMS Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan followed by data-dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF) |
| Full Scan Resolution | ≥ 60,000 (FWHM)[5] |
| Full Scan Range | m/z 100 - 600[14] |
| MS/MS Resolution | ≥ 15,000 (FWHM)[5] |
| Collision Energy | Stepped collision energy (e.g., 20, 40, 60 eV) to generate rich fragmentation spectra. |
| Inclusion List | Add the accurate mass of the protonated N-formylnornicotine [M+H]+ (C10H13N2O+, m/z 177.1022) to the inclusion list for targeted MS/MS.[15][16] |
Causality Note: High-resolution full scan data is essential for accurate mass measurement, which is the primary basis for identification.[5] Data-dependent MS/MS then provides orthogonal confirmation by generating fragmentation spectra for the most intense ions, allowing for detailed structural analysis.[17]
Data Analysis and Interpretation
The confident identification of N-formylnornicotine relies on meeting several key criteria:
-
Accurate Mass: The measured mass of the protonated molecule [M+H]+ should be within 5 ppm of its theoretical exact mass (177.1022 Da).[15][16]
-
Retention Time: The retention time of the analyte peak in the sample should match that of an authentic reference standard analyzed under the same conditions.
-
Isotopic Pattern: The isotopic distribution of the measured ion should match the theoretical distribution for the elemental formula C10H12N2O.
-
MS/MS Fragmentation: The fragmentation pattern obtained from the sample must match the spectrum from the reference standard. Key fragment ions should be present.
Expected Fragmentation
The fragmentation of N-formylnornicotine in positive ion mode is expected to involve cleavages around the pyrrolidine ring and the formyl group. Alpha-cleavage adjacent to the nitrogen atoms is a common pathway for such structures.[18]
Caption: Predicted fragmentation pathways for protonated N-formylnornicotine.
-
Key Fragment 1 (m/z 149.1073): Corresponds to the loss of carbon monoxide (CO, 28 Da) from the formyl group, resulting in the protonated nornicotine ion.
-
Key Fragment 2 (m/z 78.0338): Represents the pyridine ring fragment.
-
Key Fragment 3 (m/z 98.0808): Represents the protonated formyl-pyrrolidine moiety after cleavage of the bond connecting the two rings.
The presence and relative intensities of these and other fragments provide a high-confidence fingerprint for structural confirmation.
Conclusion
The LC-HRMS method detailed in this application note provides a highly selective, sensitive, and robust workflow for the identification of N-formylnornicotine adducts in complex biological samples. The use of high-resolution accurate mass measurement combined with MS/MS fragmentation analysis ensures unambiguous compound identification, which is critical for applications in toxicology, clinical research, and tobacco product analysis. This protocol serves as a comprehensive guide for researchers, enabling them to generate high-quality, defensible data for understanding nicotine metabolism and exposure.
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Kim, H., et al. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. PubMed. (2022-02-14). Available at: [Link]
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Iszatt, N., et al. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. National Institutes of Health (NIH). (2022-06-01). Available at: [Link]
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Ma, B., et al. Comprehensive High-Resolution Mass Spectrometric Analysis of DNA Phosphate Adducts Formed by the Tobacco-Specific Lung Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. PubMed Central. Available at: [Link]
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Calza, P., et al. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Application Note: Comprehensive Structural Elucidation of N-formylnornicotine using Advanced NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the structural elucidation of N-formylnornicotine, a significant alkaloid, utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We delve into the causality behind experimental choices, offering field-proven insights to ensure scientifically sound and reproducible results. The protocols outlined herein form a self-validating system for the unambiguous assignment of ¹H and ¹³C chemical shifts and the determination of stereochemistry, including the characterization of cis-trans isomerism arising from restricted amide bond rotation.
Introduction: The Significance of N-formylnornicotine Structural Analysis
N-formylnornicotine is a naturally occurring alkaloid found in tobacco and related plants. Its structure, closely related to nicotine, makes it a compound of interest in pharmacological and toxicological studies. The presence of a formyl group attached to the pyrrolidine nitrogen introduces the possibility of cis and trans isomers due to the partial double bond character of the C-N amide bond, which restricts free rotation.[1] Accurate structural characterization is paramount for understanding its biological activity, metabolic fate, and potential as a drug lead or biomarker. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2]
This application note will guide researchers through a systematic approach to elucidating the structure of N-formylnornicotine using 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Foundational Principles: Why NMR for Structural Elucidation?
NMR spectroscopy provides a wealth of information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[2] Key information derived from NMR spectra includes:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons and carbons in different functional groups and spatial arrangements will have distinct chemical shifts.[3]
-
Spin-Spin Coupling (J-coupling): This provides information about the connectivity of atoms, revealing which nuclei are adjacent to each other through chemical bonds.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
2D Correlation Spectra: These experiments reveal correlations between nuclei, providing a detailed map of the molecule's connectivity and spatial relationships.[4][5]
The combination of these parameters allows for the piecing together of the molecular structure, much like solving a puzzle. For complex molecules like alkaloids, a multi-faceted NMR approach is essential for complete and accurate characterization.[6][7][8][9]
Experimental Workflow: A Step-by-Step Guide
A logical and systematic workflow is crucial for the successful structural elucidation of N-formylnornicotine. The following diagram illustrates the recommended experimental progression.
Figure 1. Experimental workflow for the structural elucidation of N-formylnornicotine.
Protocol: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to have a homogenous solution free of particulate matter.[10][11][12]
-
Weighing the Sample: Accurately weigh 5-10 mg of high-purity N-formylnornicotine for ¹H NMR and 20-50 mg for ¹³C NMR.[12][13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with potential for hydrogen bonding or to better resolve certain signals, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[13] Gentle vortexing or warming may be necessary to ensure complete dissolution.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small cotton plug placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][11][12]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol: 1D NMR Spectroscopy (¹H and ¹³C)
1D NMR experiments provide the initial and fundamental structural information.
¹H NMR Spectroscopy
This experiment provides information about the number of different proton environments and their neighboring protons.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.
¹³C NMR and DEPT Spectroscopy
¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.[14]
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.[15]
-
DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra.
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are absent in DEPT spectra.
-
-
Analysis: By comparing the standard ¹³C spectrum with the DEPT spectra, each carbon resonance can be assigned to a specific carbon type (C, CH, CH₂, or CH₃).
Protocol: 2D NMR Spectroscopy
2D NMR experiments are crucial for unambiguously assigning the complex spectra of N-formylnornicotine and establishing its complete structure.[16]
¹H-¹H COSY (Correlation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
Acquisition: Set up and run a standard COSY experiment.[17]
-
Analysis: The resulting 2D spectrum will show the ¹H spectrum on both axes. Cross-peaks indicate that the protons at the corresponding chemical shifts on each axis are J-coupled. This allows for the tracing of proton spin systems within the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling).[4][18]
-
Acquisition: Run a standard HSQC experiment.
-
Analysis: The 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct bond between a specific proton and a specific carbon. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[4][18]
-
Acquisition: Acquire an HMBC spectrum. The experiment is optimized to detect smaller, long-range J-couplings.
-
Analysis: The HMBC spectrum is displayed similarly to the HSQC spectrum. Cross-peaks in the HMBC spectrum connect protons to carbons over multiple bonds. This information is critical for connecting the different spin systems identified in the COSY spectrum and for identifying quaternary carbons.
Data Interpretation and Structural Elucidation
The following table provides expected chemical shift ranges for the protons and carbons in N-formylnornicotine. Actual values may vary depending on the solvent and the presence of isomers.[19][20][21][22][23][24][25]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-2' | ~8.5 | |
| C-2' | ~150 | |
| H-3' | ~7.7 | |
| C-3' | ~135 | |
| H-4' | ~7.3 | |
| C-4' | ~140 | |
| H-5' | ~7.2 | |
| C-5' | ~123 | |
| C-6' | ~148 | |
| Pyrrolidine Ring | ||
| H-2 | ~4.5 / ~3.8 | |
| C-2 | ~55-65 | |
| H-3α, H-3β | ~2.0-2.3 | |
| C-3 | ~30-35 | |
| H-4α, H-4β | ~1.7-1.9 | |
| C-4 | ~22-28 | |
| H-5α, H-5β | ~3.2 / ~3.6 | |
| C-5 | ~45-55 | |
| Formyl Group | ||
| H-formyl | ~8.2 / ~8.0 | |
| C-formyl | ~160-165 |
Note: Due to cis-trans isomerism, two sets of signals are expected for the formyl group and the adjacent pyrrolidine protons and carbons.
Assembling the Structure: A Logical Approach
The following diagram illustrates the logical process of piecing together the structure of N-formylnornicotine from the various NMR data.
Figure 2. Logical flow for assembling the structure of N-formylnornicotine from NMR data.
Characterizing Cis-Trans Isomerism
The restricted rotation around the N-CHO bond results in the presence of both cis and trans isomers in solution. This is evident in the ¹H and ¹³C NMR spectra by the doubling of signals for the formyl group and the nuclei on the pyrrolidine ring.[1]
-
Distinguishing Isomers: The relative populations of the two isomers can be determined by integrating the corresponding formyl proton signals in the ¹H NMR spectrum. The major and minor isomers can often be distinguished based on coupling constants and Nuclear Overhauser Effect (NOE) experiments. For monosubstituted formamides, the trans isomer often exhibits a larger ³J(H-N-C-H) coupling constant compared to the cis isomer.[1][26][27][28]
-
NOE Spectroscopy: A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) or 1D NOE difference experiment can provide definitive proof of the isomer geometry. For the trans isomer, an NOE is expected between the formyl proton and the H-2 proton of the pyrrolidine ring. For the cis isomer, an NOE would be observed between the formyl proton and the H-5 protons of the pyrrolidine ring.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous pathway for the complete structural elucidation of N-formylnornicotine.[29][30][31][32] By following a systematic workflow of sample preparation, data acquisition, and logical interpretation, researchers can confidently determine the connectivity and stereochemistry of this important alkaloid, including the characterization of its cis and trans isomers. This detailed structural information is fundamental for advancing research in pharmacology, toxicology, and drug development.
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). University of British Columbia. Retrieved from [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University. Retrieved from [Link]
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CIS TRANS ISOMERS AND NMR. (2014, November 19). Organic Spectroscopy International. Retrieved from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Semantic Scholar. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit. Retrieved from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Modern NMR Approaches to the Structure Elucidation of Natural Products. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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13C chemical shifts. (n.d.). Steffen's Chemistry Pages. Retrieved from [Link]
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Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). YouTube. Retrieved from [Link]
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Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. (2007, September 21). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of N-formylnornicotine in Smoking Cessation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical and clinical investigation of N-formylnornicotine, a minor tobacco alkaloid, as a potential therapeutic agent for smoking cessation. While direct research on N-formylnornicotine for this indication is nascent, its structural similarity to nicotine and nornicotine suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a key target in nicotine addiction. This guide outlines a logical, evidence-based framework for its evaluation, from initial in vitro characterization to in vivo behavioral models and considerations for clinical trial design. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for smoking cessation drug development.
Introduction: The Rationale for Investigating N-formylnornicotine
Nicotine dependence is a complex neurobiological process primarily mediated by the interaction of nicotine with nAChRs in the central nervous system.[1][2] This interaction triggers the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which reinforces the rewarding effects of smoking.[3][4] Current pharmacotherapies for smoking cessation, such as varenicline and bupropion, target these neurochemical pathways.[3][4][5]
N-formylnornicotine is a derivative of nornicotine, an alkaloid found in tobacco.[6] Nornicotine itself is a metabolite of nicotine and acts as a nicotinic acetylcholine receptor agonist.[7] The addition of a formyl group to the nitrogen atom of nornicotine results in N-formylnornicotine, a compound with distinct chemical properties.[6] Limited research has suggested that N-formylnornicotine exhibits a weak binding affinity for nAChRs.[6] This interaction, even if weak, warrants further investigation as it could potentially modulate nicotinic signaling in a therapeutically beneficial manner for smoking cessation.
This guide provides a hypothetical, yet scientifically rigorous, pathway for the comprehensive evaluation of N-formylnornicotine's potential as a smoking cessation aid.
Proposed Mechanism of Action and Scientific Hypothesis
Our central hypothesis is that N-formylnornicotine acts as a partial agonist or an antagonist at key nAChR subtypes, such as α4β2 and α7, which are critically involved in nicotine dependence.[3][8] As a partial agonist, it may provide a level of receptor stimulation sufficient to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine from tobacco smoke. As an antagonist, it could directly block nicotine's effects.
The following diagram illustrates the proposed mechanism of action of N-formylnornicotine at the nicotinic acetylcholine receptor in the context of smoking cessation.
Caption: Proposed interaction of N-formylnornicotine with nAChRs.
Preclinical Evaluation: A Step-by-Step Methodological Approach
A thorough preclinical evaluation is essential to characterize the pharmacological profile of N-formylnornicotine and to establish a rationale for its advancement to clinical trials.
In Vitro Studies: Receptor Characterization
The initial step is to determine the binding affinity and functional activity of N-formylnornicotine at various nAChR subtypes.
This protocol aims to determine the binding affinity (Ki) of N-formylnornicotine for specific nAChR subtypes expressed in a stable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human α4β2 and α7 nAChR subtypes.
-
Radioligands: [³H]epibatidine (for α4β2) and [¹²⁵I]α-bungarotoxin (for α7).
-
N-formylnornicotine (test compound).
-
Nicotine and other known nAChR ligands (positive controls).
-
Binding buffer and wash buffer.
-
Scintillation counter or gamma counter.
Procedure:
-
Cell Membrane Preparation: Harvest the transfected HEK293 cells and prepare cell membranes through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of N-formylnornicotine or control compounds.
-
Incubation: Incubate at room temperature for a specified period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data for N-formylnornicotine
| nAChR Subtype | Radioligand | N-formylnornicotine Ki (nM) | Nicotine Ki (nM) |
| α4β2 | [³H]epibatidine | 50 | 1 |
| α7 | [¹²⁵I]α-bungarotoxin | >1000 | 500 |
This protocol assesses the functional activity (agonist, partial agonist, or antagonist) of N-formylnornicotine on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (α4, β2, α7).
-
N-formylnornicotine.
-
Acetylcholine (ACh) or nicotine (full agonist).
-
TEVC setup with microelectrodes, amplifier, and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection: Inject the cRNA for the desired nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Mode: Apply increasing concentrations of N-formylnornicotine to the oocyte and record the induced current. Compare the maximal response to that of a full agonist (e.g., ACh).
-
Antagonist Mode: Co-apply a fixed concentration of a full agonist with increasing concentrations of N-formylnornicotine to determine its ability to inhibit the agonist-induced current.
-
Data Analysis: Generate concentration-response curves to determine EC50 (for agonist activity) or IC50 (for antagonist activity) values.
In Vivo Studies: Animal Models of Nicotine Dependence
Animal models are crucial for evaluating the effects of N-formylnornicotine on nicotine-related behaviors.
This model assesses the potential of N-formylnornicotine to reduce the reinforcing effects of nicotine.
Materials:
-
Adult male Wistar rats.
-
Operant conditioning chambers equipped with two levers and an intravenous infusion system.
-
Nicotine solution for intravenous infusion.
-
N-formylnornicotine for pretreatment.
Procedure:
-
Surgery: Implant intravenous catheters into the jugular veins of the rats.
-
Acquisition of Nicotine Self-Administration: Train the rats to press a lever to receive an infusion of nicotine. The other lever is inactive.
-
Stable Responding: Continue training until the rats show stable patterns of nicotine self-administration.
-
Pretreatment with N-formylnornicotine: Before the self-administration session, administer different doses of N-formylnornicotine to the rats.
-
Testing: Place the rats back in the operant chambers and record the number of lever presses and nicotine infusions.
-
Data Analysis: Compare the nicotine intake in N-formylnornicotine-pretreated rats to vehicle-treated controls.
This model evaluates the ability of N-formylnornicotine to block the rewarding effects of nicotine.
Materials:
-
Adult male mice or rats.
-
CPP apparatus with at least two distinct compartments.
-
Nicotine solution for injection.
-
N-formylnornicotine for pretreatment.
Procedure:
-
Pre-test: Allow the animals to freely explore the CPP apparatus to determine any initial preference for one compartment.
-
Conditioning: On alternating days, administer nicotine and confine the animal to one compartment, and administer vehicle and confine it to the other compartment.
-
N-formylnornicotine Treatment: Administer N-formylnornicotine prior to nicotine during the conditioning phase.
-
Post-test: Allow the animals to freely explore the apparatus again and measure the time spent in each compartment.
-
Data Analysis: A preference for the nicotine-paired compartment indicates a rewarding effect. Assess if N-formylnornicotine blocks the development of this preference.
This protocol measures the potential of N-formylnornicotine to alleviate nicotine withdrawal symptoms.
Materials:
-
Adult male rats.
-
Osmotic minipumps for continuous nicotine infusion.
-
N-formylnornicotine.
-
Observational checklist for somatic withdrawal signs (e.g., shakes, writhes, gasps).
Procedure:
-
Induction of Dependence: Implant osmotic minipumps filled with nicotine to induce a state of physical dependence.
-
Withdrawal Precipitation: After a period of continuous nicotine exposure, precipitate withdrawal by administering a nicotinic antagonist (e.g., mecamylamine) or by removing the minipumps.
-
Treatment: Administer N-formylnornicotine prior to or during the withdrawal period.
-
Observation: Observe and score the frequency and severity of somatic withdrawal signs over a set period.
-
Data Analysis: Compare the withdrawal scores of N-formylnornicotine-treated animals to those receiving vehicle.
The following diagram illustrates a typical preclinical workflow for evaluating a novel smoking cessation candidate like N-formylnornicotine.
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Mechanisms Underlying Development of Nicotine Dependence: Implications for Novel Smoking-Cessation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. New Biological Insights into Smoking Cessation - Smoking Cessation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy Nornicotine, N-formyl | 3000-81-5 [smolecule.com]
- 7. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-formylnornicotine in Human Saliva using LC-MS/MS
Introduction
N-formylnornicotine (FNN) is a minor tobacco alkaloid and a metabolite of nornicotine. As a stable nicotine metabolite, FNN holds promise as a specific biomarker for assessing exposure to tobacco products. Saliva, being a non-invasive and easily accessible biological fluid, is an ideal matrix for monitoring tobacco exposure biomarkers.[1][2] This application note presents a detailed protocol for the sensitive and selective quantification of N-formylnornicotine in human saliva samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for researchers, scientists, and drug development professionals engaged in tobacco exposure studies and clinical research.
The protocol outlines procedures for saliva sample collection, preparation using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is crucial for studies requiring accurate assessment of tobacco use, including research on the efficacy of smoking cessation therapies and the impact of tobacco product regulations. The use of a deuterated internal standard ensures high accuracy and reproducibility of the results.
I. Saliva Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the integrity of the analytical results. The following protocol is recommended for the collection of human saliva samples.
Pre-Collection Instructions:
To minimize variability and potential interferences, subjects should adhere to the following instructions before saliva collection[1][3]:
-
Avoid eating a major meal within 60 minutes of sample collection.
-
Refrain from consuming foods or beverages with high sugar, acidity, or caffeine for at least 30 minutes prior to collection.
-
Do not brush teeth or use any oral hygiene products for at least 60 minutes before collection.
-
Rinse the mouth with water 10 minutes before sample collection to remove any food residue.
-
Document the consumption of any nicotine-containing products, alcohol, caffeine, and medications within the 12 hours preceding collection.
Saliva Collection Methods:
Two primary methods for saliva collection are the passive drool method and the stimulated method. The choice of method may depend on the specific study requirements.
-
Passive Drool (Unstimulated): The individual simply drools into a collection tube. This method is preferred as it represents the basal salivary secretion.
-
Stimulated Saliva: The individual chews on a piece of inert material like paraffin for a minute to stimulate saliva production, and the resulting saliva is collected.[4] This method yields a larger volume in a shorter time.
A minimum of 1-2 mL of whole saliva (excluding foam) should be collected in polypropylene vials.[5]
Sample Handling and Storage:
-
Immediately after collection, cap the vials and record the date and time.
-
If not to be analyzed immediately, refrigerate the samples at 2-8°C.
-
For long-term storage, freeze the samples at or below -20°C as soon as possible, preferably within 6 hours of collection, to prevent degradation of the analyte.[3]
-
Samples that are visibly contaminated with blood should be discarded and recollected.
II. Analytical Methodology: LC-MS/MS
The quantitative analysis of N-formylnornicotine is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Materials and Reagents:
-
N-formylnornicotine (FNN) analytical standard
-
N-formylnornicotine-d4 (FNN-d4) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human saliva (drug-free) for calibration standards and quality controls
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove proteins and other interfering substances from the saliva matrix, thereby concentrating the analyte of interest.
Step-by-Step SPE Protocol:
-
Sample Thawing and Centrifugation: Thaw frozen saliva samples at room temperature. Vortex the samples for 10 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.[6]
-
Internal Standard Spiking: To 500 µL of the saliva supernatant, add 20 µL of the FNN-d4 internal standard solution (concentration to be optimized based on expected FNN levels).
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the spiked saliva sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the FNN and FNN-d4 from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions:
The following are typical starting conditions for the LC-MS/MS analysis of FNN. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-formylnornicotine (FNN) | 177.1 | 148.1 (Quantifier) | 15 |
| 120.1 (Qualifier) | 20 | ||
| N-formylnornicotine-d4 (IS) | 181.1 | 152.1 | 15 |
III. Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application.[7][8] The validation should adhere to relevant guidelines from regulatory bodies.
Key Validation Parameters:
-
Linearity: The linearity of the method should be assessed by analyzing calibration standards at a minimum of five different concentrations. The coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% for LOQ), and precision (expressed as the coefficient of variation, %CV) should be ≤15% (≤20% for LOQ).
-
Matrix Effect: The effect of the saliva matrix on the ionization of the analyte should be investigated to ensure that it does not interfere with quantification.
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of FNN in saliva should be assessed under various storage conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -20°C.
IV. Data Analysis and Interpretation
The concentration of FNN in the saliva samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their respective concentrations. The concentration of FNN in the unknown samples is then interpolated from this calibration curve.
V. Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of N-formylnornicotine in human saliva using LC-MS/MS. The described methodology, incorporating a streamlined solid-phase extraction procedure and highly selective MS/MS detection, offers the sensitivity and specificity required for accurate biomarker assessment in tobacco exposure research. Adherence to the detailed sample collection, handling, and method validation procedures will ensure the generation of high-quality, reliable data for clinical and research applications.
VI. References
-
Salimetrics. (n.d.). Cotinine Saliva Collection. Retrieved from [Link]
-
López-Bascón, M. A., et al. (2019). Validated analytical method to determine new salivary lipid peroxidation compounds as potential neurodegenerative biomarkers. PubMed, 30718788. Retrieved from [Link]
-
Hurst, S. E., & Hall, B. T. (n.d.). Validation of Collection and Extraction Methods of Saliva for Use in Biomarker Research. Technology Networks. Retrieved from [Link]
-
Pivetal, J., et al. (2014). Determination of salivary cotinine through solid phase extraction using a bead-injection lab-on-valve approach hyphenated to hydrophilic interaction liquid chromatography. ResearchGate. Retrieved from [Link]
-
National Cancer Institute. (2021). Protocol - Nicotine Metabolite Ratio - Serum and Saliva. Retrieved from [Link]
-
Harlow, A. F., et al. (2022). Feasibility of mailed biomarker data collection among U.S. young adults: Saliva-based cotinine and self-reported nicotine use. PMC - NIH. Retrieved from [Link]
-
Al-Rawi, N., et al. (2023). Salivary Biomarkers Identification: Advances in Standard and Emerging Technologies. MDPI. Retrieved from [Link]
-
Hecht, S. S., et al. (2008). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. NIH Public Access. Retrieved from [Link]
-
Katsiougiannis, S., et al. (2021). Validation and verification of predictive salivary biomarkers for oral health. Nature. Retrieved from [Link]
-
PhenX Toolkit. (2024). Biomarker of exposure to nicotine-containing products - Saliva. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salimetrics.com [salimetrics.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Feasibility of mailed biomarker data collection among U.S. young adults: Saliva-based cotinine and self-reported nicotine use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated analytical method to determine new salivary lipid peroxidation compounds as potential neurodegenerative biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Assays for Assessing N-formylnornicotine Cytotoxicity: Application Notes and Protocols
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for the in vitro assessment of N-formylnornicotine (NFNN) cytotoxicity. Designed for researchers in toxicology, pharmacology, and drug development, this document moves beyond simple step-by-step instructions to explain the causal science behind experimental design. We detail a multi-parametric approach, employing a battery of assays to build a robust cytotoxicity profile. Methodologies covering cell viability, membrane integrity, apoptosis, and oxidative stress are presented with the goal of creating a self-validating experimental system.
Introduction: The Rationale for NFNN Cytotoxicity Profiling
N-formylnornicotine (NFNN) is a nicotine-related compound whose cellular effects are of increasing interest. A thorough understanding of its cytotoxic potential is a critical step in evaluating its overall toxicological profile. In vitro cytotoxicity assays serve as a foundational tool in this process, offering a rapid, controlled, and mechanistic evaluation of how NFNN interacts with biological systems at the cellular level.[1][2]
This guide outlines a tiered approach to NFNN cytotoxicity testing:
-
Tier 1: Primary Viability Screening. To determine the concentration-dependent effects of NFNN on overall cell health and metabolic activity.
-
Tier 2: Mechanistic Elucidation. To dissect the mode of cell death (apoptosis vs. necrosis) and investigate underlying cellular processes like oxidative stress.
Foundational Step: Selecting the Appropriate In Vitro System
The biological relevance of any cytotoxicity data is critically dependent on the chosen cell model. Given that nicotine and related compounds can have systemic effects, a panel of cell lines is recommended to assess tissue-specific toxicity.
Recommended Human Cell Lines:
| Cell Line | Tissue of Origin | Rationale for Use |
| A549 / BEAS-2B | Lung (Epithelial) | Represents the primary route of exposure for inhaled substances.[3] |
| HepG2 | Liver (Hepatocyte) | Key site of xenobiotic metabolism; essential for assessing metabolite-driven toxicity.[3][4] |
| SH-SY5Y | Neuronal | Relevant for assessing potential neurotoxic effects. |
| MRC-5 | Lung (Fibroblast) | Provides insight into effects on connective tissue and structural cells within the lung.[5] |
| HaCaT | Skin (Keratinocyte) | Useful for modeling dermal exposure and toxicity.[6][7] |
Scientist's Note on Culture Conditions: Cells should be in the logarithmic growth phase and seeded at an optimal density to ensure that results reflect the toxicity of the compound, not artifacts from overcrowding or nutrient depletion.[1][8] A preliminary experiment to determine the optimal seeding density for each cell line is highly recommended.[9][10]
Experimental Workflow and Design
A robust cytotoxicity assessment follows a logical progression from broad screening to detailed mechanistic investigation.
Caption: General workflow for in vitro cytotoxicity testing of NFNN.
Tier 1: Core Cytotoxicity and Viability Assays
This initial tier aims to answer the fundamental question: At what concentration does NFNN become toxic to cells? We recommend using at least two assays that measure different endpoints to increase confidence in the results.
MTT Assay: Assessing Metabolic Activity
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[11][12] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][13] The amount of formazan is directly proportional to the number of metabolically active cells.[11]
Caption: Principle of the MTT assay for cell viability.
Protocol: MTT Assay for Adherent Cells [11][14]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of NFNN (e.g., 100 mM) in sterile DMSO. Create a serial dilution of NFNN in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of NFNN. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1][14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
LDH Release Assay: Assessing Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late apoptosis.[15][16] The assay measures the activity of released LDH through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal, proportional to the extent of cell lysis.[16][17]
Protocol: Colorimetric LDH Assay [17][18]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up additional controls for this assay.[2][18]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~500 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[18][19]
-
Measurement: Add 50 µL of stop solution if required by the kit.[19] Measure the absorbance at 490 nm.
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[20][21][22] The amount of dye retained is proportional to the number of viable cells. Damage to the cell membrane or lysosomes, caused by a toxic substance, results in a decreased uptake of the dye.[20][21][23]
Protocol: Neutral Red Uptake Assay [20][21]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Dye Incubation: After treatment, remove the culture medium. Add 100 µL of medium containing Neutral Red (e.g., 33-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal and Wash: Aspirate the Neutral Red medium. Wash the cells once with 150 µL of pre-warmed PBS.
-
Extraction: Add 150 µL of destain/extraction solution (typically 50% ethanol, 1% acetic acid, 49% water) to each well.
-
Measurement: Place the plate on a shaker for 10 minutes to ensure complete extraction.[20] Measure the optical density at 540 nm.
Tier 2: Mechanistic Cytotoxicity Assays
If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the mechanism of cell death.
Annexin V / Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[24]
Interpreting Results:
-
Annexin V- / PI- : Live, healthy cells.[25]
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[25]
Caption: Differentiating apoptosis and necrosis with Annexin V/PI.
Protocol: Annexin V/PI Staining by Flow Cytometry [26]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with NFNN (including controls) for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from a single well.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[25]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[26]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity
Principle: Caspases-3 and -7 are key "executioner" enzymes activated during the final stages of apoptosis.[27] This luminescent assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[28] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[28][29]
Protocol: Caspase-Glo® 3/7 Assay [28][29]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with NFNN as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[29]
-
"Add-Mix-Measure": Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
CellROX® Assay: Detecting Oxidative Stress
Principle: Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), is a common mechanism of cytotoxicity.[30] CellROX® reagents are cell-permeable dyes that are non-fluorescent in a reduced state but exhibit bright fluorescence upon oxidation by ROS.[30][31]
Protocol: CellROX® Green Detection [31][32][33]
-
Cell Seeding and Treatment: Seed cells and treat with NFNN. Include a positive control (e.g., 200 µM tert-butyl hydroperoxide, TBHP) and a negative control (e.g., N-acetylcysteine, NAC, an antioxidant).[31][33]
-
Dye Addition: Add CellROX® Green reagent to the culture medium to a final concentration of 5 µM.[34]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[31][33]
-
Washing: Wash the cells three times with PBS.[34]
-
Analysis: Analyze the cells using a fluorescence microscope, high-content imager, or flow cytometer (Excitation/Emission ~485/520 nm).[30]
Data Analysis and Interpretation
Calculating Percentage Viability: For assays like MTT and NRU, data should be expressed as a percentage of the untreated control.
% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Calculating Percentage Cytotoxicity (LDH Assay): % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100
Determining the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of NFNN that reduces cell viability by 50%.[1][35][36] This is a key metric for quantifying a compound's potency. It is determined by plotting the percentage viability against the logarithm of the NFNN concentration and fitting the data using non-linear regression (sigmoidal dose-response curve).[37][38] Software such as GraphPad Prism is ideal for this analysis.[35]
Conclusion
The assessment of N-formylnornicotine cytotoxicity requires a multi-faceted approach. By combining primary viability screens (MTT, LDH, NRU) with mechanistic assays (Annexin V/PI, Caspase activity, ROS detection), researchers can build a comprehensive and reliable toxicity profile. This structured, tiered approach not only quantifies the potency of NFNN (IC₅₀) but also provides critical insights into the underlying cellular mechanisms of its potential toxicity.
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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MTT Cell Proliferation and Cytotoxicity Assay Kit. Abbkine. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
SOP for the BALB/C 3T3 NRU Cytotoxicity Test (Appx C of NIH Doc. 01-4500). National Toxicology Program. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®. Emulate Bio. [Link]
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Assaying Cellular Viability Using the Neutral Red Uptake Assay. NCBI - NIH. [Link]
-
How to calculate IC50. Science Gateway. [Link]
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Caspase 3/7 activity assay. Bio-protocol. [Link]
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Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. Precision Cell Systems. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
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Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Semantic Scholar. [Link]
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ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
-
CellROX Green Reagent, for oxidative stress detection. LabX.com. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
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Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels. NIH. [Link]
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Use of human derived cell lines to increase the biological relevance of cigarette condensate, non-tobacco materials and e-liquid testing. CORESTA. [Link]
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Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. MDPI. [Link]
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Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-formylnornicotine LC-MS Analysis
Welcome to the technical support guide for the LC-MS analysis of N-formylnornicotine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalytical methods. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the accuracy, reproducibility, and robustness of your analytical data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the LC-MS analysis of N-formylnornicotine, offering probable causes and actionable solutions.
Q1: I'm observing significant ion suppression for N-formylnornicotine, especially at the lower limit of quantitation (LLOQ). What's the likely cause and how can I fix it?
Probable Cause: Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3] This competition for ionization efficiency leads to a reduced analyte signal.[3][4] One of the primary culprits behind ion suppression in bioanalysis are phospholipids, which are abundant in plasma and serum samples.[4][5][6]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the analytical column.[5][7][8]
-
Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples.[7] Consider using a mixed-mode or phospholipid removal SPE plate/cartridge. These specialized sorbents are designed to retain phospholipids while allowing N-formylnornicotine to be eluted, significantly reducing ion suppression.[5][9]
-
Liquid-Liquid Extraction (LLE): LLE can also be optimized to minimize the co-extraction of interfering substances. Adjusting the pH of the aqueous sample and using a solvent of appropriate polarity can selectively extract N-formylnornicotine while leaving behind many matrix components.[8]
-
-
Chromatographic Separation: If ion suppression persists, focus on improving the chromatographic separation between N-formylnornicotine and the interfering matrix components.[3][10]
-
Gradient Modification: A shallower gradient can increase the resolution between peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the retention of both the analyte and interfering species.[11]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as N-formylnornicotine-d4, is the gold standard for compensating for matrix effects.[12][13] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[14] By calculating the analyte-to-IS peak area ratio, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[12][15]
Q2: My N-formylnornicotine peak area is highly variable between different lots of plasma. What could be causing this inconsistency?
Probable Cause: This issue points to inter-individual variability in the sample matrix, which is a well-documented phenomenon.[15] Different sources of biological fluid can have varying concentrations of endogenous components like lipids and proteins, leading to inconsistent matrix effects and, consequently, variable analyte response.[15]
Solutions:
-
Matrix Effect Assessment: It is crucial to evaluate the matrix effect across multiple sources of your biological matrix as recommended by regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance.[16][17][18] This involves analyzing blank matrix from at least six different individuals to ensure that the method is not susceptible to variability between sources.[16]
-
Robust Sample Preparation: A highly efficient and consistent sample preparation method is essential to minimize the impact of inter-individual matrix differences. As mentioned previously, techniques like phospholipid removal SPE are designed to provide cleaner extracts, reducing the influence of variable endogenous components.[4][5][19]
-
Mandatory Use of a SIL-IS: This is a scenario where a SIL-IS is indispensable. It will co-elute with the analyte and be affected by the matrix in the same way, effectively correcting for the variability in ion suppression or enhancement across different matrix lots.[12][15]
Q3: I'm seeing a gradual decrease in signal intensity and an increase in backpressure over a series of injections. What's happening?
Probable Cause: This is a classic sign of column fouling due to the accumulation of non-volatile matrix components, particularly phospholipids.[4][19] Over time, these compounds build up on the column's stationary phase, which can lead to a decline in chromatographic performance, increased backpressure, and a reduction in signal intensity due to persistent ion suppression.[4][19]
Solutions:
-
Implement Phospholipid Removal: The most direct solution is to incorporate a phospholipid removal step in your sample preparation workflow.[4][5][6] There are specialized SPE plates and cartridges designed for this purpose that can significantly extend column lifetime and maintain method robustness.[4][19]
-
Use a Guard Column: A guard column placed before the analytical column can help trap strongly retained matrix components, protecting the more expensive analytical column.
-
Column Washing: Institute a rigorous column washing procedure at the end of each analytical batch to remove any accumulated contaminants.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in LC-MS analysis?
The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][3] These components can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement).[3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[1]
Q2: Why are phospholipids such a problem in the LC-MS analysis of biological samples?
Phospholipids are a major component of cell membranes and are therefore present in high concentrations in biological fluids like plasma and serum.[4][5] Due to their amphipathic nature, they can be co-extracted with analytes of interest and tend to be retained on reversed-phase columns.[4][5] When they eventually elute, often as broad peaks, they can cause significant ion suppression, reduce column lifetime, and increase system backpressure.[4][5]
Q3: How do I quantitatively assess the matrix effect for my N-formylnornicotine assay?
The matrix effect is typically assessed by calculating the Matrix Factor (MF).[20] This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[21]
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [20]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines recommend performing this assessment with matrix from at least six different sources to evaluate the inter-subject variability of the matrix effect.[16]
Q4: Can I just dilute my sample to reduce matrix effects?
While sample dilution can reduce the concentration of interfering matrix components, this approach may compromise the sensitivity of the assay, especially if you need to achieve a low LLOQ for N-formylnornicotine.[1] It is generally more effective to employ a selective sample preparation technique to remove the interferences.[22][23]
Q5: Are there any MS source parameter optimizations that can help mitigate matrix effects?
Yes, optimizing the ion source parameters can sometimes help reduce the impact of matrix effects.[10][24] Experimenting with the following can be beneficial:
-
Gas Flows (Nebulizer and Heater): Adjusting these can influence the desolvation process and potentially reduce the impact of less volatile matrix components.[10]
-
Capillary Voltage and Temperature: Fine-tuning these parameters can affect the efficiency of the ionization process.[10][25]
However, it's important to note that source optimization is often a secondary solution to a robust sample preparation method.[10]
Experimental Protocols & Data
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for removing phospholipids from plasma samples prior to N-formylnornicotine analysis.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of N-formylnornicotine-d4 internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
SPE Conditioning: Condition a phospholipid removal SPE plate well with 500 µL of methanol, followed by 500 µL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Elution: Apply a vacuum to pull the sample through the sorbent. The eluate now contains the analyte and internal standard, free from phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Method | N-formylnornicotine Recovery (%) | Matrix Factor (MF) | RSD (%) of MF (n=6 lots) |
| Protein Precipitation Only | 95.2 | 0.45 | 25.8 |
| Liquid-Liquid Extraction | 85.7 | 0.82 | 12.3 |
| Phospholipid Removal SPE | 98.1 | 0.97 | 4.1 |
This table illustrates that while protein precipitation is a simple technique, it often results in significant ion suppression (MF = 0.45) and high variability. LLE offers an improvement, but phospholipid removal SPE provides the best recovery, minimal matrix effect, and excellent consistency across different plasma lots.
Visual Diagrams
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
-
Chambers, E. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. [Link]
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Reddy, T. M., & Kumar, N. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Mercolino, T. J., & Hoke, S. H. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America, 33(7), 478-485. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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AMS Biopharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Ji, A., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(24), 2481-2488. [Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
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Ryska, M. (2013). FDA guideline on bioanalytical method validation: a flawed regulatory document. European Journal of Mass Spectrometry, 19(5), 331-337. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Goswami, T., & Saravanan, D. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(10), 914-924. [Link]
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Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1561-1563. [Link]
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Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
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Mei, H., & Weng, N. (2007). Matrix effects: Causes and solutions. In Handbook of LC-MS Bioanalysis (pp. 147-162). John Wiley & Sons, Inc. [Link]
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Kostiainen, R., & Kauppila, T. J. (2009). Understanding, Optimizing and Applying LC/MS/MS Techniques using Electrospray, APCI and APPI to Develop Successful Methods. American Society for Mass Spectrometry. [Link]
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Sigma-Aldrich Co. (2010). How Sample Prep for Phospholipid Removal Works. Lab Manager. [Link]
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Dolan, J. W. (2003). Optimizing LC–MS and LC–MS-MS Methods. LCGC International, 16(6), 384-391. [Link]
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Modhave, Y., et al. (2012). Matrix effect in bio-analysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
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Ellis, R. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9400-9407. [Link]
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Li, X., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351. [Link]
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Li, X., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. ResearchGate. [Link]
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D'Avolio, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
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Shah, I., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Ciappellano, S., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3746. [Link]
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Zhang, T., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-9. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 15(8), 1290-1294. [Link]
-
Wille, K., et al. (2012). LC-MS/MS in forensic toxicology: what about matrix effects?. International Journal of Legal Medicine, 126(3), 325-339. [Link]
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- 17. resolvemass.ca [resolvemass.ca]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 20. eijppr.com [eijppr.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. asms.org [asms.org]
- 25. chromatographyonline.com [chromatographyonline.com]
Improving ionization efficiency of N-formylnornicotine in ESI-MS
Welcome to the technical support center for the analysis of N-formylnornicotine using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-formylnornicotine and what is its expected behavior in ESI-MS?
N-formylnornicotine is a metabolite of nicotine and an important analyte in toxicology and pharmaceutical studies. Structurally, it possesses a pyridine ring and a formylated pyrrolidine ring. The presence of basic nitrogen atoms, particularly the one in the pyrrolidine ring, makes it highly amenable to positive mode electrospray ionization. In solution, these nitrogen atoms can readily accept a proton (H+). Therefore, the expected primary ion in positive mode ESI-MS is the protonated molecule, [M+H]⁺. Given its molecular weight of 176.21 g/mol , you should primarily look for an ion at m/z 177.
Q2: Why is my signal intensity for N-formylnornicotine unexpectedly low?
Low signal intensity is one of the most common challenges in ESI-MS.[1] For a molecule like N-formylnornicotine, which is expected to ionize well, poor signal can stem from several factors:
-
Suboptimal Mobile Phase pH: The analyte may not be efficiently protonated in the ESI droplet. The efficiency of electrospray ionization is known to be significantly affected by mobile phase composition.[2][3]
-
Ion Suppression/Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, lipids from biological samples) can compete with your analyte for ionization, thereby suppressing its signal.[4][5]
-
Poor Desolvation: The solvent droplets containing your analyte are not evaporating efficiently in the ESI source.
-
Non-Optimized Source Parameters: Instrument settings such as capillary voltage, gas flows, and temperature are not ideal for this specific compound.[6]
-
Adduct Formation: The formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can compete with protonation, splitting the signal and reducing the intensity of the desired [M+H]⁺ ion.[7]
Q3: Should I use positive or negative ESI mode for N-formylnornicotine?
Positive mode is strongly recommended. The chemical structure of N-formylnornicotine contains basic nitrogen atoms that are easily protonated to form a positive ion ([M+H]⁺). The molecule lacks acidic protons, making deprotonation for negative mode analysis unfavorable. While analysis in negative mode might be possible under specific conditions (e.g., forming adducts), it would be significantly less sensitive.
Troubleshooting Guide: Low Signal Intensity
This section provides a systematic approach to diagnosing and resolving poor signal for N-formylnornicotine.
Workflow for Diagnosing Low Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Step 1: Mobile Phase Optimization
The composition of your mobile phase is the most critical factor influencing ionization efficiency.[8] The goal is to ensure the analyte is in its protonated state before it enters the mass spectrometer.
Q: How does mobile phase pH affect my signal?
The pH of the mobile phase directly influences the charge state of N-formylnornicotine in solution. By lowering the pH, you increase the concentration of protons (H⁺), shifting the equilibrium towards the protonated form of the analyte. Studies have shown that decreasing the pH can increase ionization efficiency by more than two orders of magnitude for certain compounds.[2][9]
-
Recommendation: Add a volatile acid to your mobile phase. A concentration of 0.1% formic acid is the standard starting point for positive mode ESI. This will typically lower the mobile phase pH to around 2.7, ensuring complete protonation of the basic nitrogens in N-formylnornicotine. Acetic acid (0.1%) is another option, though it is a weaker acid.
Q: Are there other mobile phase additives that can help?
Yes, buffered additives can stabilize the spray and improve signal.
-
Ammonium Formate/Acetate: Using a buffer like 5-10 mM ammonium formate in conjunction with 0.1% formic acid can sometimes provide a more stable spray and improve reproducibility. The ammonium ions can also help by competitively displacing sodium and potassium ions that might otherwise form adducts.[10]
-
Ammonium Fluoride (Advanced): For challenging cases, ammonium fluoride has been shown to improve sensitivity in both positive and negative ESI modes for some small molecules, potentially by sequestering competing ions in the gas phase.[11][12] This should be considered an advanced technique and tested carefully.
| Additive | Typical Concentration | Primary Function |
| Formic Acid | 0.1% (v/v) | Promotes protonation ([M+H]⁺ formation) by lowering mobile phase pH. |
| Acetic Acid | 0.1% (v/v) | Alternative to formic acid for pH modification. |
| Ammonium Formate | 5-10 mM | Provides a buffering effect, stabilizes spray, and can reduce alkali adducts. |
| Ammonium Fluoride | ~0.2 mM | Can enhance sensitivity by reducing ion suppression from competing species.[11] |
Step 2: ESI Source Parameter Optimization
Instrument parameters must be tuned to match the analyte and mobile phase conditions.[6] The best way to optimize these is through Flow Injection Analysis (FIA), where the analyte is introduced directly into the MS without a column.
Q: Which source parameters are most important to tune?
-
Capillary/Spray Voltage: This voltage creates the charged ESI spray. A voltage that is too low will not generate a stable spray, while a voltage that is too high can cause electrical discharge (seen as a hissing sound and unstable signal), which can destroy your analyte ions.[13] Optimize for the most stable and intense signal.
-
Drying Gas Temperature & Flow: These parameters control the rate of solvent evaporation. Higher temperatures and flows increase desolvation, which is generally good for sensitivity. However, excessive heat can cause thermal degradation of the analyte. Find a balance that maximizes signal without evidence of fragmentation.
-
Nebulizer Gas Pressure: This gas aids in forming the initial fine spray of droplets. Higher pressure leads to smaller droplets, which desolvate more efficiently. Optimize for maximum signal intensity.
-
Sprayer Position: The physical location of the ESI needle relative to the instrument's inlet capillary is critical. Small adjustments can lead to dramatic changes in signal intensity.[6] Consult your instrument's manual for guidance on optimization.
| Parameter | Typical Starting Range (Positive ESI) | Effect of Increasing the Value |
| Capillary Voltage | 3.0 - 4.5 kV | Increases signal to an optimum, then may cause instability/discharge. |
| Drying Gas Temp. | 250 - 350 °C | Improves desolvation; may cause thermal degradation if too high. |
| Drying Gas Flow | 8 - 12 L/min | Improves desolvation; can decrease signal if excessively high. |
| Nebulizer Pressure | 30 - 50 psi | Creates finer droplets, improving desolvation efficiency. |
Step 3: Investigating Sample and Matrix Effects
If both mobile phase and source parameters are optimized and the signal is still low, the issue may lie with the sample itself.
Q: How do I know if I have an ion suppression problem?
Ion suppression occurs when other components in your sample (the "matrix") co-elute with your analyte and compete for ionization.[4] This is common in complex samples like plasma, urine, or tissue extracts. A classic diagnostic test is the post-column infusion experiment. While your blank matrix is being run through the LC, you continuously infuse a standard solution of N-formylnornicotine post-column. A dip in the otherwise stable signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.
Q: How can I overcome ion suppression?
-
Improve Chromatographic Separation: Modify your LC gradient to better separate N-formylnornicotine from the interfering matrix components.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds before injection.
-
Dilute the Sample: A simple dilution can often reduce the concentration of matrix components below the level where they cause significant suppression.[4] This may seem counterintuitive when the signal is already low, but it can sometimes result in a net signal increase.
Troubleshooting Guide: Poor Reproducibility & Adduct Formation
Problem: My signal is unstable and peak areas are not reproducible.
Q: What causes an unstable ESI signal?
An unstable signal is almost always due to an unstable electrospray. Common causes include:
-
Blockages: A partial clog in the ESI needle or transfer line.
-
Leaks: A leak in the LC system fittings will cause pressure fluctuations.
-
Inadequate Pumping: Poorly mixed mobile phases or bubbles in the solvent lines.
-
Source Contamination: Buildup of non-volatile salts or sample matrix on the source components.
-
Electrical Discharge: As mentioned, a spray voltage that is too high can lead to an unstable corona discharge.[13]
Troubleshooting Steps:
-
Visually inspect the spray: If possible on your instrument, look for a fine, consistent mist. Dripping or sputtering indicates a problem.
-
Clean the source: Perform routine maintenance, including cleaning the ESI needle and the inlet capillary.
-
Check for leaks: Systematically check all fittings from the pump to the MS source.
-
Purge the LC pumps: Ensure solvent lines are free of air bubbles and that mobile phases are properly degassed.
Problem: I see a strong sodium adduct ([M+Na]⁺ at m/z 199) but a weak protonated ion ([M+H]⁺ at m/z 177).
Q: How can I reduce sodium adducts?
Sodium is ubiquitous and can come from glassware, solvents, reagents, or the sample itself. Excessive adduct formation reduces the intensity of your target [M+H]⁺ ion.[7]
Caption: Acidic additives increase H⁺ concentration, favoring the desired [M+H]⁺ ion formation.
Mitigation Strategies:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and fresh, high-purity additives.
-
Increase Proton Availability: The most effective method is to add an acid (like 0.1% formic acid) to the mobile phase. The high concentration of H⁺ will outcompete the trace Na⁺ for the analyte, driving the equilibrium toward the [M+H]⁺ ion.
-
Use Plasticware: If possible, use polypropylene vials and pipette tips to minimize leaching of sodium from glass.
-
Add Ammonium: As previously mentioned, adding an ammonium salt (e.g., ammonium formate) can help, as NH₄⁺ ions can competitively bind to sites that Na⁺ might otherwise occupy.
Experimental Protocols
Protocol 1: Rapid Mobile Phase Optimization
This protocol uses Flow Injection Analysis (FIA) to quickly determine the best mobile phase additive.
-
Prepare Stock Solutions:
-
Analyte: 1 µg/mL N-formylnornicotine in 50:50 Acetonitrile:Water.
-
Mobile Phase A (Aqueous): Ultrapure Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Additive Stocks: 1% Formic Acid in Water; 100 mM Ammonium Formate in Water.
-
-
System Setup:
-
Remove the LC column and replace it with a union.
-
Set the LC flow rate to 0.3 mL/min.
-
Set up an isocratic flow of 50% A / 50% B.
-
-
Testing Procedure:
-
Condition 1 (No Additive): Infuse the analyte stock solution and record the baseline signal intensity for m/z 177 and 199.
-
Condition 2 (Formic Acid): Add formic acid to Mobile Phase A to a final concentration of 0.1%. Allow the system to equilibrate for 5 minutes. Infuse the analyte and record the signal intensities.
-
Condition 3 (Ammonium Formate): Add ammonium formate to Mobile Phase A to a final concentration of 10 mM. Equilibrate and repeat the infusion.
-
-
Evaluation: Compare the signal intensity and stability of the [M+H]⁺ ion (m/z 177) and the relative intensity of the [M+Na]⁺ adduct (m/z 199) across the conditions to select the optimal mobile phase.
References
-
Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 557-584. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- Deng, Y. (2001). Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives.
- McIndoe, J. S., & Cole, R. B. (2018). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 432, 28-33.
- Koelln, R. A., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Journal of Mass Spectrometry and Advances in the Clinical Lab, 30, 31-38.
-
Koelln, R., et al. (2023). Effects of different buffer additives on positive ion ESI sensitivities... ResearchGate. [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]
- Conlon, D. A., et al. (2001). Using amines or amino acids as mobile phase modifiers in chromatography.
- Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry.
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. [Link]
-
Various Authors. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12.
- van der Meer, A. D., et al. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society.
-
Liigand, J., Laaniste, A., & Kruve, A. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 461-469. [Link]
-
Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Semantic Scholar. [Link]
-
Kafeenah, F., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]
-
Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. ResearchGate. [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives - ProQuest [proquest.com]
- 9. [PDF] pH Effects on Electrospray Ionization Efficiency | Semantic Scholar [semanticscholar.org]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. elementlabsolutions.com [elementlabsolutions.com]
Stability of N-formylnornicotine in frozen biological samples
< Technical Support Center: Stability of N-formylnornicotine in Frozen Biological Samples
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice regarding the stability of N-formylnornicotine in frozen biological samples. N-formylnornicotine is a minor tobacco alkaloid and a metabolite of nornicotine. Accurate quantification of this and related compounds in biological matrices such as plasma, urine, and saliva is critical for a variety of research applications, including toxicology studies, smoking cessation research, and the development of new therapeutic agents.
The stability of an analyte in a biological matrix is a crucial factor in bioanalytical method validation.[1][2][3] Degradation of the target analyte can lead to an underestimation of its concentration, while the formation of the analyte from a precursor can lead to overestimation.[4] This guide is designed to equip you with the knowledge to maintain the integrity of your samples and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of N-formylnornicotine in frozen biological samples?
A1: Several factors can influence the stability of N-formylnornicotine during frozen storage. These include:
-
Temperature: The storage temperature is one of the most critical factors. Generally, lower temperatures are better for preserving the stability of most analytes.[4]
-
pH of the Matrix: Changes in the pH of the biological sample during storage or processing can affect the chemical stability of N-formylnornicotine.[1][2]
-
Enzymatic Degradation: Biological samples contain various enzymes that can remain active even at low temperatures, potentially leading to the degradation of the analyte.[1][2]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of N-formylnornicotine.[1][2] The process of freezing and thawing can introduce oxygen into the sample.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. It is a standard part of bioanalytical method validation to assess the impact of freeze-thaw cycles.[4]
Q2: What is the recommended storage temperature for biological samples containing N-formylnornicotine?
A2: For long-term storage, it is recommended to store biological samples at -80°C. While some analytes may be stable at -20°C for shorter periods, storage at -80°C significantly slows down chemical and enzymatic degradation processes.[5] Studies on similar compounds like nicotine and its metabolites have shown good stability at -80°C for up to 6 months.[5]
Q3: How many freeze-thaw cycles can my samples undergo before I should be concerned about the stability of N-formylnornicotine?
A3: The number of permissible freeze-thaw cycles is analyte and matrix-dependent and should be determined during your method validation. For nicotine and its major metabolites, studies have shown stability for three to six freeze-thaw cycles.[5] It is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: What are the potential degradation products of N-formylnornicotine I should be aware of?
A4: The degradation of N-formylnornicotine can lead to the formation of other compounds. While specific degradation pathways for N-formylnornicotine under frozen storage are not extensively documented in readily available literature, potential degradation could involve hydrolysis of the formyl group to yield nornicotine. It is also possible that the pyrrolidine ring could undergo oxidation or rearrangement. During method development, it is advisable to monitor for the appearance of potential degradation products, such as nornicotine and myosmine, which are structurally related.[6]
Q5: How can I minimize the degradation of N-formylnornicotine during sample collection and processing?
A5: To ensure sample integrity from the point of collection:
-
Rapid Processing: Process samples as quickly as possible after collection. If immediate analysis is not possible, freeze the samples promptly.
-
Use of Anticoagulants/Preservatives: For blood samples, the choice of anticoagulant can be important. EDTA is a common choice. For urine samples, adjusting the pH or adding preservatives may be necessary depending on the specific stability characteristics of the analyte.
-
Control Temperature: Keep samples on ice or refrigerated during processing to minimize enzymatic activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery of N-formylnornicotine in stored QC samples. | Analyte degradation due to improper storage temperature, repeated freeze-thaw cycles, or matrix effects. | Verify storage temperature records. Ensure samples are stored at ≤ -70°C. Minimize freeze-thaw cycles by preparing smaller aliquots. Conduct a new stability study with freshly prepared QCs. |
| High variability in N-formylnornicotine concentrations between replicate analyses of the same sample. | Inconsistent sample thawing, non-homogeneity of the sample after thawing, or issues with the analytical method. | Ensure complete and consistent thawing of samples. Vortex samples gently after thawing to ensure homogeneity. Review and optimize the analytical method for precision. |
| Appearance of unknown peaks in the chromatogram of stored samples that are not present in fresh samples. | Formation of degradation products. | Attempt to identify the unknown peaks using mass spectrometry. If a degradation product is identified, consider if it needs to be quantified as part of the analysis. Re-evaluate the storage conditions to prevent further degradation. |
| Drift in N-formylnornicotine concentration over a long-term stability study. | Systemic degradation of the analyte over time. | Analyze the stability data to determine the rate of degradation. This information is crucial for establishing a reliable window for sample analysis. It may be necessary to shorten the maximum allowable storage time. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of N-formylnornicotine in Plasma
Objective: To determine the long-term stability of N-formylnornicotine in human plasma at -20°C and -80°C.
Materials:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
N-formylnornicotine certified reference standard
-
Internal standard (IS) (e.g., deuterated N-formylnornicotine)
-
Validated LC-MS/MS method for the quantification of N-formylnornicotine
Procedure:
-
Preparation of QC Samples:
-
Prepare stock solutions of N-formylnornicotine in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with N-formylnornicotine to prepare at least two concentration levels: low QC (LQC) and high QC (HQC).
-
Prepare a sufficient number of aliquots for each time point and storage condition.
-
-
Storage:
-
Store the LQC and HQC aliquots at -20°C and -80°C.
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples from each storage temperature.
-
Thaw the samples under controlled conditions (e.g., on ice or at room temperature).
-
Process and analyze the samples using the validated LC-MS/MS method, along with a freshly prepared calibration curve and freshly spiked comparison samples.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for the stored QC samples at each time point.
-
The stability of N-formylnornicotine is considered acceptable if the mean concentration of the stored QCs is within ±15% of the nominal concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of N-formylnornicotine in a biological matrix after multiple freeze-thaw cycles.
Procedure:
-
Preparation of QC Samples:
-
Prepare LQC and HQC samples in the desired biological matrix as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
-
Analysis:
-
After the final thaw, analyze the QC samples using the validated analytical method.
-
-
Data Evaluation:
-
Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples. Stability is acceptable if the deviation is within ±15%.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Potential Degradation Pathways of N-formylnornicotine.
Data Summary
The following table provides a hypothetical summary of a long-term stability study. Actual results will vary depending on the specific experimental conditions.
| Storage Time (Months) | Storage Temp. | Analyte | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, ng/mL) | % of Nominal |
| 0 | N/A | N-formylnornicotine | 10 | 10.2 ± 0.5 | 102% |
| 3 | -20°C | N-formylnornicotine | 10 | 9.5 ± 0.6 | 95% |
| 3 | -80°C | N-formylnornicotine | 10 | 10.1 ± 0.4 | 101% |
| 6 | -20°C | N-formylnornicotine | 10 | 8.8 ± 0.7 | 88% |
| 6 | -80°C | N-formylnornicotine | 10 | 9.9 ± 0.5 | 99% |
| 12 | -20°C | N-formylnornicotine | 10 | 7.9 ± 0.8 | 79% |
| 12 | -80°C | N-formylnornicotine | 10 | 9.7 ± 0.6 | 97% |
References
-
Polaka, S., et al. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics & Drug Disposition, 42(9), 293-313. [Link]
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Barfield, M., & Wheller, J. (2019). Drug stability in forensic toxicology. WIREs Forensic Science, 1(4), e1335. [Link]
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Li, W., & Tse, F. L. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]
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Kępka, A., et al. (2021). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Molecules, 26(11), 3367. [Link]
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Etter, J. F., et al. (2015). Effect of sample storage conditions on measurements of salivary cotinine levels. Nicotine & Tobacco Research, 17(2), 253-257. [Link]
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CORESTA. (2019). Technical Report: 2019 Stability Study Protocol for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products. [Link]
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Pázmán, T., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3345. [Link]
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al'Absi, M., et al. (2018). Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures. Nicotine & Tobacco Research, 20(10), 1279-1283. [Link]
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-
Yang, M., et al. (2023). Characterization of a novel nornicotine-degrading strain Mycolicibacterium sp. SMGY-1XX from a nornicotine-degrading consortium and preliminary elucidation of its biodegradation pathway by multi-omics analysis. Frontiers in Microbiology, 14, 1189917. [Link]
-
Wang, X., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6), e5351. [Link]
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González-García, N., et al. (2022). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. Molecules, 27(19), 6296. [Link]
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- Sheffield, W. P., et al. (2010).
- Liang, S. H., & Restek Corporation. (2016). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases.
-
Golec, A., et al. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 27(20), 682. [Link]
-
Cardigan, R., et al. (2010). Stability of coagulation factors in plasma prepared after a 24-hour room temperature hold. Transfusion, 50(4), 834-842. [Link]
- Li, X. (2015). LC-MS/MS method development for quantitation of nicotine in toenails as a biomaker for secondhand smoke and standard lipoprotein. MOspace.
- Joint United Kingdom (UK) Blood Transfusion and Tissue Transplantation Services Professional Advisory Committee (JPAC). (2013). Shelf-life of FFP when frozen. JPAC.
- Kotitschke, R., et al. (2000). Stability of fresh frozen plasma: Results of 36-month storage at -20 degrees C, -25 degrees C, -30 degrees C and -40 degrees C. Infusionstherapie und Transfusionsmedizin, 27(3), 174-180.
- Malev, O., et al. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Acta Pharmaceutica, 71(1), 1-16.
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- 6. mdpi.com [mdpi.com]
Reducing background noise in N-formylnornicotine electrochemical detection
Welcome to the technical support center for the electrochemical detection of N-formylnornicotine (NFN). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental setup for sensitive and accurate NFN measurements. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you overcome common challenges and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my N-formylnornicotine (NFN) electrochemical detection experiments?
A1: Background noise in electrochemical measurements can originate from several sources. The most common are environmental factors, such as electromagnetic interference from nearby equipment, and instrumental factors, including noise from the potentiostat itself.[1] Additionally, the stability of the electrochemical cell, particularly the reference electrode, and the condition of the working electrode are critical.[2]
Q2: I'm seeing a high background signal. Could it be from interfering species in my sample?
A2: Yes, this is a very common issue. Biological samples often contain electroactive molecules that can oxidize at potentials similar to that of NFN, leading to a high background signal.[3] For nicotine and its metabolites, common interfering species include ascorbic acid, uric acid, and dopamine.[1][4]
Q3: My signal is drifting over time. What could be the cause?
A3: Signal drift is often related to instability in the reference electrode or fouling of the working electrode surface.[5] The electrochemical oxidation of amines, like NFN, can produce products that adsorb to the electrode surface, a process known as passivation, which alters its electrochemical properties and leads to signal drift.[6][7]
Q4: What is a Faraday cage, and do I need one?
A4: A Faraday cage is an enclosure made of a conductive material that blocks external electromagnetic fields.[1] If you are experiencing significant noise that you suspect is from environmental sources like power lines or other laboratory equipment, using a Faraday cage to shield your electrochemical cell is a highly effective solution.[1]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of background noise in your NFN electrochemical detection experiments.
Issue 1: Unstable or Noisy Baseline
An unstable or noisy baseline is one of the most frequent challenges in electrochemical analysis. The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for an unstable or noisy baseline.
1.1 Environmental and Instrumental Noise
Q: My baseline is showing high-frequency noise. How can I determine if it's from the environment?
A: High-frequency noise is often indicative of electromagnetic interference (EMI).[1] A simple test is to observe the baseline with the electrochemical cell connected and then disconnected. If the noise disappears when the cell is disconnected, it is likely originating from the cell setup or its environment. If the noise persists, it may be inherent to the potentiostat.
Troubleshooting Steps:
-
Identify and Isolate EMI Sources: Turn off nearby equipment such as stir plates, hot plates, and vacuum pumps one by one to see if the noise level changes.
-
Use Shielded Cables: Ensure that the cables connecting the electrodes to the potentiostat are shielded and as short as possible.[2]
-
Implement a Faraday Cage: Placing your electrochemical cell inside a Faraday cage is the most effective way to shield it from external EMI.[1]
-
Proper Grounding: Use a single, well-defined grounding point to avoid ground loops, which can introduce significant noise.[1]
1.2 Reference Electrode Instability
Q: I've ruled out environmental noise, but my baseline is still unstable. What should I check on my reference electrode?
A: The reference electrode is a common culprit for baseline instability.[2] Proper function requires a stable and low-impedance connection with the electrolyte.[2]
Troubleshooting Steps:
-
Inspect for Air Bubbles: An air bubble trapped at the tip of the reference electrode's frit will disrupt the ionic conductance, leading to high impedance and noise.[2] Gently tap the electrode to dislodge any bubbles.
-
Check for Clogged Frit: The porous frit can become clogged with sample components or precipitate from the filling solution. If the frit appears discolored or blocked, it may need to be cleaned or the electrode replaced.
-
Verify Filling Solution: Ensure the reference electrode is filled with the correct solution and that the filling level is adequate.
Issue 2: High Background Current and Poor Sensitivity
A high background current can mask the signal from NFN, leading to poor sensitivity and inaccurate quantification. This is often due to issues with the working electrode or interfering species.
2.1 Working Electrode Passivation and Fouling
Q: My NFN peak current is decreasing with each scan. What is happening to my working electrode?
A: This phenomenon, known as passivation or fouling, is common when working with organic molecules like amines.[6][7] The oxidation products of NFN can adsorb onto the electrode surface, forming an insulating layer that impedes electron transfer and reduces the active surface area.[5][8]
Troubleshooting Workflow for Electrode Passivation:
Caption: Workflow for addressing working electrode passivation.
Detailed Protocols for Electrode Cleaning:
-
Mechanical Polishing (for Glassy Carbon Electrodes):
-
Rinse the electrode with deionized water.
-
Polish the electrode surface on a polishing pad with a slurry of alumina powder (0.05 µm is a good starting point).[9][10] Use a figure-eight motion for about 30-60 seconds.[11]
-
Rinse thoroughly with deionized water to remove all alumina particles. Sonication in deionized water can aid in this step.[2]
-
Dry the electrode with a soft, lint-free tissue.
-
-
Electrochemical Cleaning:
-
After mechanical polishing, you can perform electrochemical activation.
-
For a glassy carbon electrode, this can be done by cycling the potential in a suitable electrolyte, such as 0.1 M NaOH, over a wide potential range (e.g., -1.5 V to +2.5 V) for several cycles.[12] This can create oxygen-containing functional groups on the surface that can improve performance.[12]
-
2.2 Interference from Sample Matrix and Electrolyte
Q: How can I minimize the impact of interfering species in my samples?
A: Addressing interference from the sample matrix is crucial for achieving a low detection limit for NFN.
Strategies for Minimizing Interference:
-
Optimize the Supporting Electrolyte: The choice of supporting electrolyte and its pH can significantly impact the selectivity of your measurement. For nicotine and its metabolites, a slightly alkaline pH (around 8.0) has been shown to provide optimal results.[1][13] Experiment with different buffer systems (e.g., phosphate, borate) and ionic strengths to find the best conditions for your specific application.
| Supporting Electrolyte Component | Typical Concentration | Rationale |
| Buffer (e.g., Phosphate) | 0.1 M | Maintains stable pH |
| Inert Salt (e.g., KCl, Na2SO4) | 0.1 M | Ensures sufficient conductivity |
-
Sample Preparation: If possible, use sample preparation techniques such as solid-phase extraction (SPE) to remove known interfering compounds before electrochemical analysis.
-
Electrode Modification: Modifying the surface of the working electrode with selective materials like polymers or nanomaterials can enhance the response to NFN while minimizing the signal from interfering species.[1]
Issue 3: Irreproducible Results
Inconsistent and irreproducible results can stem from a variety of factors, from electrode preparation to the stability of the analyte itself.
Q: I am getting different results for the same sample. What could be the cause of this poor reproducibility?
A: Poor reproducibility is often a symptom of inconsistent electrode surface conditions or instability of the analyte in the prepared sample.
Troubleshooting Steps for Irreproducibility:
-
Standardize Electrode Pretreatment: Ensure that your working electrode is cleaned and polished using a consistent and well-defined protocol before each experiment.[11]
-
Verify Analyte Stability: N-formylnornicotine, like other secondary amines, can be susceptible to degradation.[14] Prepare fresh solutions of your analyte and standards for each experiment, and store stock solutions appropriately (e.g., refrigerated and protected from light).
-
Control Experimental Conditions: Maintain consistent temperature, pH, and deaeration (purging with an inert gas like nitrogen or argon) for all measurements. Oxygen can interfere with electrochemical measurements in the negative potential region.[15]
-
Check Counter Electrode Integrity: The counter electrode completes the electrical circuit. While often overlooked, contamination of the counter electrode or dissolution of the electrode material (especially if using platinum) can affect the overall electrochemical environment and lead to irreproducible results.[9] Consider using a graphite counter electrode to avoid metal ion contamination.
By systematically addressing these common issues, you can significantly reduce background noise and improve the accuracy, sensitivity, and reproducibility of your N-formylnornicotine electrochemical detection experiments.
References
-
A Novel Electrochemical Sensor for Detection of Nicotine in Tobacco Products Based on Graphene Oxide Nanosheets Conjugated with (1,2-Naphthoquinone-4-Sulphonic Acid) Modified Glassy Carbon Electrode. (2022). PMC. [Link]
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How to clean Glassy Carbon Working Electrode? (n.d.). Electrochemistry Store. [Link]
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Electrochemical electrode cleaning. (n.d.). Antec Scientific. [Link]
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Working Electrodes. (n.d.). BASi. [Link]
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Simple Activation of Glassy Carbon Electrodes. (n.d.). Cypress Systems. [Link]
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What is the best procedure for polishing a glassy carbon electrode? (2018). ResearchGate. [Link]
-
A voltammetric method for determining N-nitrosodimethylamine in losartan and olmesartan drugs. (2022). PubMed. [Link]
-
Determination of Nicotine in Human Saliva Using Electrochemical Sensor Modified with Green Synthesized Silver Nanoparticles Using Phyllanthus reticulatus Fruit Extract. (2023). MDPI. [Link]
-
Development of Electrochemical Sensor Using Iron (III) Phthalocyanine/Gold Nanoparticle/Graphene Hybrid Film for Highly Selective Determination of Nicotine in Human Salivary Samples. (2022). MDPI. [Link]
-
The Influence of pH on Electrochemical Behavior of Nicotine-Clay based Electrodes. (2021). MDPI. [Link]
-
Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces. (2004). PubMed. [Link]
-
(PDF) The influence of pH on electrochemical behavior of nicotine-clay based electrodes. (2021). ResearchGate. [Link]
-
Electrochemical synthesis of secondary amines. (2022). ResearchGate. [Link]
-
Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. (2004). ACS Publications. [Link]
-
Electrochemical determination of nicotine in smokers' sweat. (2020). ResearchGate. [Link]
-
Comprehensive Insights into Electrochemical Nicotine Sensing Technologies. (2023). Royal Society of Chemistry. [Link]
-
Electrochemistry of amines. (n.d.). ResearchGate. [Link]
-
Electrochemical Determination of Nicotine in Cigarette, and Urine Using para-Aminobenzene Sulfonic Acid Grafted Screen Printed. (2021). JSM Chemistry. [Link]
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Signals of tested interfering compounds in the same concentration with... (2020). ResearchGate. [Link]
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Recent advances in the electrochemical reactions of nitrogen-containing organic compounds. (2022). RSC Publishing. [Link]
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Textile Wastewater Treatment by Membrane and Electrooxidation Processes: A Critical Review. (2024). MDPI. [Link]
-
Electro-oxidation of organic pollutants by reactive electrochemical membranes. (2018). PubMed. [Link]
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Characterization of electrode fouling during electrochemical oxidation of phenolic pollutant. (2020). ResearchGate. [Link]
-
Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. (2022). PMC. [Link]
-
(PDF) Electrochemical Fouling of Dopamine and Recovery of Carbon Electrodes. (2021). ResearchGate. [Link]
-
Surface Functionalization of Glassy Carbon Electrodes via Electrografting of Aminobenzoic Acid: A Proof‐of‐Concept Study for Aptasensor Design. (2023). ResearchGate. [Link]
-
Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. (2022). PMC. [Link]
-
Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. (2022). ResearchGate. [Link]
-
N-Nitrosamines Analysis An Overview. (2023). Waters. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. [Link]
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Effect of supporting electrolyte on the cyclic voltammetric behavior of... (2022). ResearchGate. [Link]
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Effect of Electrochemical Pre-Oxidation for Mitigating Ultrafiltration Membrane Fouling Caused by Extracellular Organic Matter. (2023). MDPI. [Link]
-
Cyclic voltammetry troubleshooting? (2024). ResearchGate. [Link]
-
Nornicotine, N-formyl | C10H12N2O | CID 528369. (n.d.). PubChem. [Link]
-
N-Formylnornicotine | C10H12N2O | CID 13945368. (n.d.). PubChem. [Link]
-
(PDF) Electrochemical reduction of nitroso compounds: Voltammetric, UV-vis and EPR characterization of ortho- and meta-nitrosotoluene derivatives. (2005). ResearchGate. [Link]
-
Amine-Functionalized Carbon-Fiber Microelectrodes for Enhanced ATP Detection with Fast-Scan Cyclic Voltammetry. (2018). PMC. [Link]
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Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (2015). Royal Society of Chemistry. [Link]
-
The influence of supporting electrolyte on the redox peak current of... (2022). ResearchGate. [Link]
-
Glassy Carbon Electrodes: I. Characterization and Electrochemical Activation. (2017). ResearchGate. [Link]
-
An Activated Glassy Carbon Electrode for Rapid, Simple, and Sensitive Voltammetric Analysis of Diclofenac in Tablets. (2022). MDPI. [Link]
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Technical Support Center: Optimization of Chromatographic Separation of Nornicotine Isomers
Welcome to the technical support center for the chromatographic separation of nornicotine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Nornicotine, a secondary tobacco alkaloid and a metabolite of nicotine, exists as (S)-(-) and (R)-(+)-enantiomers.[1][2] The accurate separation and quantification of these isomers are critical for pharmaceutical studies, toxicological assessments, and in distinguishing between synthetic and tobacco-derived nicotine products.[3][4]
This resource synthesizes field-proven insights with established scientific principles to help you overcome common challenges in the chromatographic separation of these basic compounds.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the analysis of nornicotine isomers, providing potential causes and systematic solutions.
Problem 1: Poor Resolution or Co-elution of Nornicotine Enantiomers
You're observing a single broad peak or two peaks with a resolution factor (Rs) significantly less than 1.5.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Explanation: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely successful for separating a broad range of chiral compounds, including nicotine and its analogs.[7][8] However, the specific derivative on the polysaccharide backbone (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoyl)) dramatically influences selectivity.[9]
-
Solution:
-
Verify CSP Suitability: Confirm that you are using a CSP known to be effective for nornicotine or similar basic, chiral compounds. Polysaccharide-based columns like Chiralcel® OD (tris(3,5-dimethylphenyl carbamoyl) cellulose) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are common starting points.[9]
-
Screen Different CSPs: If resolution is still poor, a screening approach using different types of CSPs is recommended.[3][7] Consider both cellulose- and amylose-based columns, as their chiral recognition mechanisms differ.[7][8]
-
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Explanation: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating the interactions between the analytes and the CSP, thereby affecting selectivity and resolution.[7]
-
Solution:
-
Optimize Organic Modifier: In normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Reducing the alcohol concentration can sometimes improve resolution for nornicotine enantiomers.[9]
-
Introduce a Basic Additive: Nornicotine is a basic compound. Secondary interactions with residual acidic silanol groups on the silica support can lead to peak tailing and poor resolution.[10] Adding a small amount (typically 0.1-0.5%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase can suppress these interactions and significantly improve peak shape and resolution.[5][11]
-
Consider an Acidic Additive (with caution): While seemingly counterintuitive for a basic analyte, adding an acid like trifluoroacetic acid (TFA) can sometimes enhance resolution by promoting hydrogen bonding between the protonated analyte and the CSP.[9] This should be tested as part of method development.
-
-
-
Possible Cause 3: Inadequate Temperature Control.
-
Explanation: Column temperature affects the thermodynamics and kinetics of the chromatographic separation. While higher temperatures can increase efficiency, lower temperatures often enhance chiral selectivity.[3]
-
Solution:
-
Thermostat the Column: Ensure your column is in a thermostatically controlled compartment.
-
Evaluate Lower Temperatures: If your current method is run at ambient or elevated temperatures, try reducing the temperature (e.g., to 25°C or 20°C) to see if resolution improves.[3]
-
-
Problem 2: Peak Tailing
The peaks are asymmetrical with a trailing edge that is slow to return to the baseline.
-
Possible Cause 1: Secondary Interactions with Silanol Groups.
-
Explanation: As mentioned previously, the basic nitrogen atoms in nornicotine can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase, leading to tailing.[10][12]
-
Solution:
-
Add a Basic Modifier: This is the most common and effective solution. Incorporate an amine additive like DEA into your mobile phase to compete with the nornicotine for the active silanol sites.[5][11]
-
Adjust Mobile Phase pH: In reversed-phase HPLC, operating at a pH well above the pKa of the silanol groups (typically pH > 7) can deprotonate them, reducing their interaction with the basic analyte. However, ensure your column is stable at higher pH.
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped").
-
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Solution:
-
Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves. The peak should become more symmetrical at lower concentrations.
-
-
-
Possible Cause 3: Column Contamination or Void.
-
Explanation: Accumulation of strongly retained matrix components on the column inlet frit or a void in the packing material can disrupt the sample band, causing tailing for all peaks.
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective way to extend column lifetime.[10]
-
Flush the Column: Reverse and flush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit.
-
Replace the Column: If the problem persists after trying other solutions, the column may be irreversibly damaged and require replacement.
-
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating nornicotine enantiomers: HPLC, GC, or SFC?
A1: All three techniques have been successfully employed, and the "best" choice depends on the specific application, available instrumentation, and desired outcome.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC with a chiral stationary phase is a very common and robust method. It offers a wide range of selectivity by modifying the mobile phase.[9]
-
Gas Chromatography (GC): GC can also be used, often requiring derivatization of nornicotine to form diastereomers that can be separated on a standard achiral column, or by using a chiral GC column.[5][7] GC methods can be very sensitive, but derivatization adds a sample preparation step.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[13] SFC is often considered a "green" chromatography technique due to reduced organic solvent consumption.[4] Optimized SFC methods can separate nornicotine enantiomers in under 6 minutes.
Q2: What type of column is recommended for starting method development for nornicotine enantiomers?
A2: A polysaccharide-based chiral stationary phase is the most recommended starting point. Specifically, columns with cellulose or amylose derivatives coated or immobilized on a silica support have shown broad applicability for chiral separations.[7][8] A good initial screening would include a cellulose-based column (e.g., Chiralcel® OD) and an amylose-based column (e.g., Chiralpak® AD) to test for complementary selectivity.[7]
Q3: How does the mobile phase pH affect the separation of nornicotine in reversed-phase HPLC?
A3: Mobile phase pH is a critical parameter in reversed-phase HPLC for ionizable compounds like nornicotine. The pH affects the ionization state of both the analyte and any residual silanol groups on the stationary phase. For a basic compound like nornicotine, a higher pH will keep it in its neutral, less polar form, which generally increases retention on a C18 column. A lower pH will protonate it, making it more polar and reducing retention. Adjusting the pH can significantly alter selectivity between nornicotine and other alkaloids in the sample.[11]
Q4: I am using SFC. What are the key parameters to optimize for nornicotine isomer separation?
A4: In SFC, the key parameters to optimize are:
-
Co-solvent/Modifier: The type (e.g., methanol, isopropanol) and percentage of the organic co-solvent mixed with the CO2 are critical for adjusting analyte retention and selectivity.
-
Additive: As with HPLC, a basic additive like diethylamine (0.2% is a good starting point) is often necessary to achieve good peak shape and resolution for basic compounds like nornicotine.
-
Backpressure and Temperature: These parameters control the density of the supercritical fluid, which in turn influences its solvating power and can affect the separation. A typical starting point is a backpressure of 15 MPa and a temperature of 40°C.
Q5: How do I validate my analytical method for nornicotine isomers?
A5: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. According to regulatory guidelines, such as those from the FDA, validation involves documenting performance characteristics like:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Following established guidelines ensures the data is reliable and defensible.
Visualized Workflows and Data
Method Development Workflow
A systematic approach is key to efficient method development for chiral separations. The following workflow outlines a logical progression from initial screening to final optimization.
Caption: A systematic workflow for chiral method development.
Troubleshooting Decision Tree
When encountering poor separation, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common HPLC issues.
Table 1: Starting Conditions for Nornicotine Enantiomer Separation
This table provides recommended starting parameters for various chromatographic techniques. These are intended as a starting point for method development and will likely require further optimization.
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Chiralcel® OD-H or Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | Chiralpak® IG-3 or similar immobilized CSP (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | CO2 / Methanol (85:15, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.2% Diethylamine (DEA) in Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Backpressure | N/A | 15 MPa |
| Detection | UV at 254 nm | UV at 254 nm |
Data compiled from multiple sources to provide a representative starting point.[9]
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Chirality. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Troubleshooting in SFC. Chromatography Today. [Link]
-
Supercritical Fluid Chromatography. Chemistry LibreTexts. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Researcher.Life. [Link]
-
SFC Basic Guide. Shimadzu. [Link]
-
(S)-Nornicotine. PubChem. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]
-
Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry. Journal of Separation Science. [Link]
-
Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA. [Link]
-
Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. Federal Register. [Link]
-
FDA's guidance on validation and verification of analytical testing methods used for tobacco products. CORESTA. [Link]
-
How Does pH Affect Chromatography? YouTube. [Link]
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Troubleshooting poor recovery of N-formylnornicotine during extraction
Welcome to the technical support guide for troubleshooting poor recovery of N-formylnornicotine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their extraction workflows. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven laboratory experience.
Section 1: Foundational Knowledge
Q1: What are the key chemical properties of N-formylnornicotine that influence its extraction?
A1: Understanding the physicochemical properties of N-formylnornicotine is the cornerstone of developing a robust extraction method. It is a nicotine metabolite and a tobacco alkaloid, sharing structural similarities with nicotine and nornicotine[1][2].
Key properties include:
-
Structure: It consists of a pyridine ring attached to a pyrrolidine ring, with a formyl group (-CHO) on the pyrrolidine nitrogen.
-
Basicity (pKa): The pyridine nitrogen is basic. The predicted pKa is approximately 5.16[3]. This means that at a pH below ~5.2, the pyridine nitrogen will be protonated (positively charged), increasing its water solubility. At a pH significantly above 5.2, it will be in its neutral, more organic-soluble free base form. The principle of using pH to control the ionization state is fundamental for extracting alkaloids[4][5][6].
-
Polarity (LogP): The predicted octanol-water partition coefficient (XLogP3) is 0.7[7][8]. This value indicates moderate polarity. The formyl group makes it more polar than nornicotine (XLogP3 ≈ 0.2) and significantly more polar than nicotine (XLogP3 ≈ 1.2). This polarity dictates the choice of appropriate extraction solvents.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.21 g/mol [7][8] | - |
| Predicted pKa | ~5.16[3] | Critical for pH-based LLE and ion-exchange SPE. Dictates whether the molecule is charged or neutral. |
| Predicted XLogP3 | 0.7[7][8] | Guides solvent selection for LLE and sorbent choice for reversed-phase SPE. Indicates moderate polarity. |
Section 2: Troubleshooting Extraction Methods
This section provides a logical workflow to diagnose poor recovery. Start by identifying your extraction type (LLE or SPE) and follow the corresponding troubleshooting path.
Caption: General troubleshooting decision tree for poor recovery.
Q2: My recovery is low using Liquid-Liquid Extraction (LLE). What's the most likely cause?
A2: For a basic compound like N-formylnornicotine, the single most critical parameter in LLE is pH .[5][6] To extract the analyte from an aqueous matrix (like a biological fluid or aqueous sample digest) into an immiscible organic solvent, the analyte must be in its neutral, uncharged form.
-
The Problem: If the pH of your aqueous phase is at or below the pKa (~5.2), a significant portion of your analyte will be protonated (positively charged). This charged form is polar and prefers to stay in the aqueous phase, leading to poor extraction efficiency and low recovery.
-
The Solution: Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa. For N-formylnornicotine, a pH of > 7.2 (preferably 8-10) is recommended to ensure it is overwhelmingly in its free base form. This is a standard practice for extracting alkaloids like nicotine from various matrices.[9][10][11]
Caption: Effect of pH on N-formylnornicotine (NFN) partitioning in LLE.
Q3: I've adjusted the pH, but my LLE recovery is still poor. What else should I check?
A3: If pH is correct, consider these factors:
-
Solvent Choice: The solvent must efficiently solubilize the neutral analyte. Given N-formylnornicotine's moderate polarity (LogP 0.7), very non-polar solvents like hexane might be inefficient.
-
Recommendation: Use a moderately polar, water-immiscible solvent. Dichloromethane (DCM) or a mixture like DCM/Isopropanol (9:1) often works well. Chloroform and diethyl ether have also been used successfully for related alkaloids.[9][12] Experiment with different solvents to find the optimal match for your matrix.
-
-
Insufficient Mixing/Shaking: Extraction is a process of equilibrium. If you do not shake the mixture vigorously enough or for a sufficient amount of time, the analyte will not have the opportunity to fully partition into the organic phase.
-
Recommendation: Vortex or shake vigorously for at least 1-2 minutes. Allow the layers to fully separate.
-
-
Emulsion Formation: Complex matrices can form emulsions at the aqueous-organic interface, trapping your analyte and preventing clean separation.
-
Recommendation: To break emulsions, try adding a small amount of saturated sodium chloride (salting out), gentle centrifugation, or filtering the entire mixture through a glass wool plug.[13]
-
-
Repeated Extractions: A single extraction may not be sufficient.
-
Recommendation: Perform the extraction with fresh organic solvent two or three times, combining the organic extracts. This is a standard and effective procedure to maximize recovery.[11]
-
Q4: I'm using Solid-Phase Extraction (SPE) and observing low recovery. Where should I start troubleshooting?
A4: SPE is a multi-step process, and analyte loss can occur at several points. A systematic approach is crucial.[14][15][16]
Caption: Critical steps in an SPE workflow where analyte loss can occur.
Step 1: Check Your Sorbent and Retention Mechanism. The sorbent must be appropriate for the analyte's chemistry.
-
Reversed-Phase (e.g., C18, C8): Retains non-polar to moderately polar compounds from a polar (aqueous) sample. Given N-formylnornicotine's LogP of 0.7, this is a very suitable mechanism. Ensure your sample is loaded in a weak, primarily aqueous solvent.
-
Ion-Exchange (e.g., Cation Exchange): Retains positively charged compounds. To use this, you would need to adjust your sample pH to < 5.2 to ensure the analyte is protonated. Elution is then achieved by using a high pH buffer or a buffer with a high salt concentration.
Step 2: Review Your Loading Conditions.
-
Problem: The sample solvent is too strong (contains too much organic solvent), preventing the analyte from binding to the sorbent. This is a common issue in reversed-phase SPE.[17]
-
Solution: Dilute your sample with water or a weak buffer to ensure the organic content is low (<5%) before loading. Also, ensure the flow rate is slow and steady (e.g., ~1 mL/min) to allow for sufficient interaction time between the analyte and the sorbent.[14]
Step 3: Evaluate the Wash Step.
-
Problem: The wash solvent is too strong, prematurely stripping your analyte from the sorbent along with the interferences.
-
Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. For reversed-phase, this typically means a higher percentage of water and a lower percentage of organic solvent (e.g., 5-10% Methanol in water).
Step 4: Optimize Elution.
-
Problem: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent, leaving it behind on the cartridge.[15][18]
-
Solution: For reversed-phase, increase the strength of your elution solvent (e.g., increase the percentage of methanol or acetonitrile). For ion-exchange, ensure your elution buffer has the correct pH or ionic strength to displace the analyte. It may also be necessary to increase the volume of the elution solvent.
Section 3: Analyte Stability
Q5: Could the N-formylnornicotine be degrading during my extraction process?
A5: Yes, analyte degradation is a possible, though often overlooked, cause of poor recovery.
-
Hydrolysis: The N-formyl group could potentially be susceptible to hydrolysis under harsh acidic or basic conditions, especially if combined with elevated temperatures, converting it to nornicotine. While many alkaloid extractions use base, prolonged exposure or high temperatures should be avoided.[19]
-
Oxidation: N-formylnornicotine is an oxidative metabolite of nicotine[1]. Like many complex organic molecules, it could be sensitive to oxidation. During storage of nicotine products, degradation to compounds like nicotine-N'-oxide and cotinine can occur.[20]
-
Recommendation:
-
Keep samples cool throughout the extraction process.
-
Avoid prolonged exposure to strong acids or bases.
-
Process samples promptly after collection and pH adjustment.
-
Include a stability check in your validation by analyzing a known standard that has been subjected to the full extraction procedure.
-
Section 4: Diagnostic & Optimization Protocols
Q6: How can I systematically diagnose where my analyte is being lost?
A6: A fraction analysis experiment is the most definitive way to pinpoint the loss. This involves collecting and analyzing every liquid fraction generated during the extraction process.
Protocol: SPE Fraction Analysis
-
Prepare a Spiked Sample: Fortify a blank matrix sample with a known concentration of N-formylnornicotine standard.
-
Perform SPE: Execute your SPE procedure as usual, but collect each fraction separately:
-
Fraction 1: The "Load Effluent" (the liquid that passes through the cartridge during sample loading).
-
Fraction 2: The "Wash Effluent" (the liquid from the wash step).
-
Fraction 3: The "Final Eluate" (your intended final product).
-
-
Analyze All Fractions: Quantify the concentration of N-formylnornicotine in all three fractions using your analytical method (e.g., LC-MS/MS).
-
Interpret the Results:
-
Analyte in Fraction 1: Indicates poor retention during the loading step. Revisit your sorbent choice and loading conditions (see Q4, Step 1 & 2).
-
Analyte in Fraction 2: Indicates premature elution during the wash step. Your wash solvent is too strong (see Q4, Step 3).
-
Analyte not in F1 or F2, but low in F3: Indicates incomplete elution. Your elution solvent is too weak, or the analyte has irreversibly bound or degraded on the column (see Q4, Step 4 & Q5).
-
Total Recovery < 80%: If the sum of the analyte across all fractions is significantly less than what you started with, it points towards degradation or irreversible binding.
-
By systematically applying these principles and diagnostic protocols, you can effectively troubleshoot and optimize your extraction method for high, reproducible recovery of N-formylnornicotine.
References
-
Pérez-Pérez, M. A., et al. (2009). Comparison of methods for extraction of tobacco alkaloids. Journal of AOAC International. Available at: [Link]
- Association of Official Analytical Chemists. (n.d.). AOAC-modified extraction methods. AOAC International.
- Geiss, O., et al. (2000). A method for extracting tobacco alkaloids from tobacco. Google Patents (US5119835A).
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Hielscher Ultrasonics. (n.d.). Ultrasonic Tobacco Extraction. Available at: [Link]
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Kanojia, N., et al. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid extraction and ultrasonic bath system technique. IP International Journal of Forensic Medicine and Toxicological Sciences. Available at: [Link]
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Markwood, L. N. (1951). Extraction of Alkaloids from Tree Tobacco. Industrial & Engineering Chemistry. Available at: [Link]
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Al-Qahtani, S. D., et al. (2023). Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. ACS Omega. Available at: [Link]
-
Rachmaniah, O., et al. (2015). The Effect of Acids on Alkaloid Yield in Pressurized Water Extraction of Narcissus Pseudonarcissus. ResearchGate. Available at: [Link]
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Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]
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Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Tantullavetch, P., et al. (2022). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Pharmaceuticals (Basel). Available at: [Link]
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Cheméo. (n.d.). Nornicotine, N-formyl - Chemical & Physical Properties. Available at: [Link]
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LCGC International. (2017). Three Common SPE Problems. Available at: [Link]
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Kanojia, N., et al. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid - IP International Journal of Forensic Medicine and Toxicological Sciences. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528369, this compound. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13945368, N-Formylnornicotine. PubChem. Available at: [Link]
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Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE. Available at: [Link]
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Hossain, A. M. S., & Salehuddin, S. M. (2018). Extraction of Nicotine from Tobacco Leaves and Characterization Via IR Analysis. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. Available at: [Link]
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Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Available at: [Link]
-
Williams, D. L. (2019). The role of pH in Liquid-Liquid Extraction L9 4380. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Chiral analysis of the (R)- and (S)-nornicotine analysis in.... Download Scientific Diagram. Available at: [Link]
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Bishop, E., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. Available at: [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE Figures. Available at: [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PubMed. Available at: [Link]
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Gomez, J. C., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Al-Malaika, S., et al. (2018). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. Molecules. Available at: [Link]
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Food and Drug Administration. (n.d.). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. Available at: [Link]
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Bishop, E., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91462, Nornicotine. PubChem. Available at: [Link]
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Reddy, G. S. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
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Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
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Minimizing in-source fragmentation of N-formylnornicotine
Technical Support Center: N-formylnornicotine Analysis
This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize the in-source fragmentation (ISF) of N-formylnornicotine during liquid chromatography-mass spectrometry (LC-MS) analysis. Our goal is to ensure accurate quantification and reliable characterization of this critical nicotine metabolite.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem?
In-source fragmentation, or in-source collision-induced dissociation (CID), is a phenomenon where an analyte ion fragments after its initial formation in the ion source but before it enters the mass analyzer.[1][2] This occurs in the intermediate pressure region between the atmospheric pressure source and the high-vacuum analyzer.[1][2] It is problematic because it leads to a decreased signal for the intended precursor ion ([M+H]⁺) and an artificially inflated signal for its fragments. This can severely compromise the accuracy of quantification and lead to the misinterpretation of mass spectra.[3][4]
Q2: Why is N-formylnornicotine particularly susceptible to in-source fragmentation?
N-formylnornicotine is an oxidative metabolite of nicotine.[5] While specific studies on its fragmentation propensity are limited, compounds with thermally sensitive or labile functional groups are often prone to ISF.[6] The formyl group on the nornicotine structure can be susceptible to cleavage under energetic ion source conditions, leading to the formation of a nornicotine fragment ion.
Q3: What are the primary mass spectrometer parameters that influence ISF?
The degree of ISF is primarily controlled by the energy transferred to the ions in the source. The key parameters to control are:
-
Cone Voltage: Also known as fragmentor voltage or declustering potential, this is one of the most significant factors. Higher voltages accelerate ions, causing more energetic collisions with residual gas molecules, which induces fragmentation.[7][8]
-
Source and Desolvation Temperatures: Elevated temperatures can cause thermal degradation of fragile analytes even before the ionization process is complete.[1][6]
-
Nebulizer and Drying Gas Flow: While essential for desolvation, excessively high gas flows and temperatures can contribute to a harsher source environment.[9][10]
Q4: What does a typical mass spectrum showing ISF of N-formylnornicotine look like?
In a positive ion mode ESI-MS analysis, N-formylnornicotine has a monoisotopic mass of approximately 176.09 Da, so you would expect to see a protonated molecule [M+H]⁺ at m/z 177.1. Nornicotine has a mass of 148.10 Da, with an [M+H]⁺ at m/z 149.1.
If significant ISF is occurring, your spectrum will show:
-
A weaker-than-expected signal for the N-formylnornicotine precursor ion at m/z 177.1.
-
A prominent, and potentially dominant, peak at m/z 149.1, corresponding to the nornicotine fragment. This can be misleading, as it may be incorrectly identified as the nornicotine metabolite instead of a fragment. Studies on related nicotine compounds show that cleavage between the pyridine and pyrrolidine rings is a common fragmentation pathway.[11][12]
Troubleshooting Guide: High In-Source Fragmentation
This section addresses the common observation of a weak parent ion and a strong fragment ion for N-formylnornicotine.
Symptom: The ion at m/z 149.1 (nornicotine fragment) is significantly more intense than the precursor ion at m/z 177.1 (N-formylnornicotine).
-
Potential Cause 1: Cone Voltage / Fragmentor Voltage is Too High.
-
Scientific Rationale: The cone voltage creates a potential gradient that extracts ions from the atmospheric pressure region into the vacuum system. If this voltage is too high, it imparts excessive kinetic energy to the ions. Subsequent collisions with solvent vapor and drying gas molecules are more forceful, leading to bond cleavage and fragmentation.[1][7][8]
-
Solution: Systematically reduce the cone voltage. Infuse a standard solution of N-formylnornicotine and acquire data while ramping the cone voltage down in 5-10 V increments. Monitor the intensities of both the m/z 177.1 and m/z 149.1 ions. The optimal value will be the one that maximizes the intensity of the m/z 177.1 ion while minimizing the m/z 149.1 signal.
-
-
Potential Cause 2: Source / Desolvation Temperature is Too High.
-
Scientific Rationale: Electrospray is considered a "soft" ionization technique, but the use of heated nebulizers and high-temperature drying gas is standard. For thermally labile molecules, excessive heat can provide enough energy to induce fragmentation before ionization is even complete.[1][6]
-
Solution: Reduce the desolvation gas temperature. A good starting point for many compounds is 250–450°C, but for a fragile analyte, you may need to operate at the lower end of this range or even below it.[9] Decrease the temperature in 25°C increments and observe the impact on the precursor-to-fragment ion ratio. Ensure the temperature is still sufficient to achieve good solvent evaporation, which is critical for sensitivity.
-
-
Potential Cause 3: Suboptimal Gas Flow or Mobile Phase Composition.
-
Scientific Rationale: Efficient desolvation is crucial for generating a stable ion beam.[10] While higher gas flows can improve desolvation, they also increase the number of collisions an ion will experience. Furthermore, mobile phase composition affects ionization efficiency. Highly aqueous mobile phases require more energy for desolvation, potentially leading to harsher source conditions.[10]
-
Solution:
-
Optimize Gas Flows: Tune nebulizer and drying gas flows to find a balance that provides a stable signal for the precursor ion without promoting fragmentation.
-
Adjust Mobile Phase: If possible, ensure your analyte elutes at a higher percentage of organic solvent during a gradient run. Droplets with higher organic content desolvate more efficiently, which can improve sensitivity under gentler source conditions.[10] Using mobile phase additives like 0.1% formic acid can enhance protonation and may stabilize the ion.[9]
-
-
Data Summary: Parameter Optimization Strategy
| Parameter | Function | Strategy to Minimize Fragmentation | Recommended Starting Range |
| Cone/Fragmentor Voltage | Extracts ions and can induce declustering/fragmentation. | Decrease systematically. This is the most critical parameter for reducing ISF.[1][7] | 10 - 40 V (Highly instrument-dependent) |
| Capillary Voltage | Creates the electrospray. | Maintain at a level for a stable spray; excessively high voltage can cause discharge.[9] | 3 - 5 kV (Positive Mode)[9] |
| Source Temperature | Heats the ion source block. | Decrease if possible. Can contribute to thermal degradation. | 85 - 120 °C |
| Desolvation Gas Temp. | Aids solvent evaporation from droplets. | Decrease systematically. Balance between efficient desolvation and thermal degradation.[6] | 250 - 400 °C |
| Nebulizer Gas Pressure | Assists in spray formation. | Optimize for a stable signal; avoid excessively high pressure.[9] | 20 - 60 psi[9] |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize ISF
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of N-formylnornicotine in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Set Initial MS Conditions: Set all other source parameters (temperatures, gas flows) to moderate, conservative values.
-
Create an Experiment: Set up a series of acquisitions where only the cone voltage is varied. Create functions or experiments to acquire data for 1-2 minutes at each voltage setting.
-
Example Ramp: 50 V, 40 V, 30 V, 25 V, 20 V, 15 V, 10 V.
-
-
Data Analysis:
-
For each voltage setting, extract the ion chromatograms for the precursor ion (m/z 177.1) and the primary fragment ion (m/z 149.1).
-
Record the absolute intensity of the precursor ion and the ratio of [Precursor / (Precursor + Fragment)].
-
Select the cone voltage that provides the highest precursor intensity with the lowest relative abundance of the fragment.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing N-formylnornicotine in-source fragmentation.
References
-
Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. PubMed Central. [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Chromatography Forum. [Link]
-
Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. ACS Publications. [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry. Oxford Academic. [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Semantic Scholar. [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]
-
Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]
-
Optimization of Source and Transmission Parameters for a Mix of Labile and Stable Per – Or Polyfluoroalkyl Substances (PFAS) Using the Xevo™ G3 QTof Mass Spectrometer. Waters Corporation. [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health (NIH). [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Wiley Online Library. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. ResearchGate. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. [Link]
-
The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. PubMed Central. [Link]
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Navigating the Chromatographic Maze: A Guide to Optimal Mobile Phase Selection for N-formylnornicotine Analysis
Welcome to the technical support center for the chromatographic analysis of N-formylnornicotine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, practical solutions to common challenges encountered during method development. Here, we move beyond generic protocols to explain the "why" behind the "how," empowering you to make informed decisions for robust and reliable separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the analysis of N-formylnornicotine, a significant alkaloid and oxidative metabolite of nicotine.[1]
Q1: My N-formylnornicotine peak is showing significant tailing in reversed-phase HPLC. What's causing this and how can I fix it?
A1: Peak tailing for basic compounds like N-formylnornicotine in reversed-phase chromatography is a frequent challenge. The primary cause is often secondary interactions between the protonated amine groups of the analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[2] This leads to multiple retention mechanisms and results in a distorted peak shape.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[4][5][6] N-formylnornicotine, being a basic alkaloid, will be protonated at acidic pH. To minimize silanol interactions, ensure your mobile phase pH is low enough (typically between 2.5 and 3.5) to keep the silanol groups in their neutral, protonated state. Commonly used acids for this purpose are formic acid, acetic acid, or trifluoroacetic acid at concentrations of 0.05% to 0.1% (v/v).[7]
-
Buffer Selection and Concentration: While a low pH is crucial, adequate buffering capacity is also necessary to maintain a stable pH across the column.[3] Ammonium formate or ammonium acetate are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection. A buffer concentration of 10-20 mM is generally a good starting point.
-
Choice of Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier in reversed-phase HPLC for separating nicotine-related compounds.[4][8] It typically provides better peak shapes and lower viscosity, resulting in lower backpressure.[7]
-
Consider a Different Stationary Phase: If peak tailing persists, consider using a column with end-capping. End-capping treats the residual silanol groups to make them less active.[2] Alternatively, a column with a different base silica or a hybrid particle technology might offer improved performance.
Q2: I'm not getting enough retention for N-formylnornicotine on my C18 column. How can I increase its retention time?
A2: N-formylnornicotine, like other nicotine alkaloids, is a polar compound, which can lead to poor retention on traditional C18 columns under highly aqueous mobile phase conditions.[9]
Solutions to Increase Retention:
-
Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the concentration of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of your analyte.[7]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase mode.[9][10] In HILIC, a polar stationary phase (like bare silica or a bonded phase) is used with a mobile phase rich in an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[10][11] This technique promotes the partitioning of polar analytes into the water-enriched layer on the surface of the stationary phase, leading to increased retention.[9][11]
-
Utilize Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as hexafluorophosphate or tetrafluoroborate salts, to the mobile phase can enhance the retention of charged analytes like protonated N-formylnornicotine on a reversed-phase column.[12] These reagents form a neutral ion pair with the analyte, increasing its hydrophobicity and thus its retention.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding mobile phase selection for N-formylnornicotine chromatography.
Q3: What is a good starting mobile phase for reversed-phase HPLC analysis of N-formylnornicotine?
A3: A robust starting point for method development would be a gradient elution with the following mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
A typical starting gradient could be 5-95% B over 10-15 minutes. This simple mobile phase is MS-compatible and generally provides good peak shapes for basic alkaloids.[7][8]
Q4: When should I consider using HILIC instead of reversed-phase for N-formylnornicotine analysis?
A4: You should consider HILIC when you observe insufficient retention of N-formylnornicotine on a C18 column, even with a high percentage of aqueous mobile phase.[9] HILIC is particularly advantageous when analyzing N-formylnornicotine in the presence of other highly polar metabolites or in complex biological matrices where matrix effects can be problematic in reversed-phase.[1][13]
Q5: Can I use the same mobile phase for the analysis of both N-formylnornicotine and its chiral isomers?
A5: While the same mobile phase system (e.g., reversed-phase or HILIC) can be used, the separation of enantiomers requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[14][15] The mobile phase composition, particularly the type and concentration of the organic modifier and any additives, will need to be carefully optimized to achieve baseline separation of the (R)- and (S)-nornicotine enantiomers.[16][17] Supercritical fluid chromatography (SFC) with a chiral column has also been shown to be effective for this purpose.[16][17]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Mobile Phase Preparation
Objective: To prepare a standard mobile phase for the analysis of N-formylnornicotine.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
0.2 µm membrane filters
Procedure:
-
Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir. b. Carefully add 1 mL of formic acid to the water. c. Mix thoroughly. d. Filter the solution through a 0.2 µm membrane filter. e. Degas the mobile phase, for example, by sonicating for 10-15 minutes.
-
Mobile Phase B (Organic): a. Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass reservoir. b. Carefully add 1 mL of formic acid to the acetonitrile. c. Mix thoroughly. d. Filter the solution through a 0.2 µm membrane filter. e. Degas the mobile phase.
Protocol 2: HILIC Mobile Phase Preparation
Objective: To prepare a standard mobile phase for HILIC analysis of N-formylnornicotine.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium formate (LC-MS grade)
-
0.2 µm membrane filters
Procedure:
-
Aqueous Stock Buffer (e.g., 100 mM Ammonium Formate): a. Weigh out the appropriate amount of ammonium formate to prepare a 100 mM solution in a specific volume of HPLC-grade water (e.g., 0.6306 g in 100 mL). b. Dissolve the salt completely. c. Adjust the pH if necessary with formic acid. d. Filter the stock solution through a 0.2 µm membrane filter.
-
Mobile Phase A (Aqueous): a. Pipette a specific volume of the aqueous stock buffer into a larger volume of HPLC-grade water to achieve the desired final buffer concentration (e.g., 100 mL of 100 mM stock into 900 mL of water for a final concentration of 10 mM). b. Mix thoroughly and degas.
-
Mobile Phase B (Organic): a. Prepare a mixture of acetonitrile and water, typically in a ratio of 95:5 (v/v) or 90:10 (v/v). b. Add the aqueous stock buffer to this mixture to achieve the same final buffer concentration as in Mobile Phase A. c. Mix thoroughly, filter, and degas.
Data Presentation
Table 1: Influence of Mobile Phase Composition on N-formylnornicotine Retention and Peak Shape in Reversed-Phase HPLC.
| Mobile Phase Composition | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 50:50 ACN:Water | 1.8 | 2.5 | 1.2 |
| 30:70 ACN:Water | 3.5 | 2.1 | 1.8 |
| 30:70 ACN:Water + 0.1% Formic Acid | 4.2 | 1.2 | 2.5 |
| 30:70 MeOH:Water + 0.1% Formic Acid | 3.8 | 1.5 | 2.1 |
Data are illustrative and will vary based on the specific column and HPLC system used.
Visualizations
Caption: Decision workflow for selecting the appropriate chromatographic mode.
Caption: Troubleshooting guide for addressing peak tailing issues.
References
- Tracy, M., & Liu, X. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International.
- Benchchem. (n.d.). Nornicotine, N-formyl Research Chemical.
- SIELC Technologies. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column.
- El-Hage, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.
- Thermo Fisher Scientific. (n.d.). Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC).
- University of Tennessee at Chattanooga. (n.d.). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar.
- ResearchGate. (n.d.). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.
- ResearchGate. (n.d.). Nicotine and nicotine analogues of tobacco.
- ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.
- PubMed. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Chirality.
- PubMed Central. (2025). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Molecules.
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
- ResearchGate. (n.d.). Chromatograms resulting from different stationary phases: HILIC.
- Sigma-Aldrich. (2013). HILIC Chromatography: Theory and Method Development Practices.
- PubChem. (n.d.). This compound.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- FDA. (n.d.). Determination of N-nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS.
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Validation & Comparative
A Comparative Toxicological Assessment of N-formylnornicotine and Nornicotine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of two nicotine-related alkaloids: N-formylnornicotine and nornicotine. As metabolites of nicotine and components of tobacco products, understanding their relative toxicities is crucial for researchers in toxicology, pharmacology, and drug development. This document synthesizes the current scientific understanding of their individual toxicities, outlines detailed experimental protocols for their evaluation, and highlights critical knowledge gaps.
Introduction: The Metabolic Relationship and Significance of Nornicotine and N-formylnornicotine
Nornicotine is a primary metabolite of nicotine, formed through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes.[1] It is also a naturally occurring alkaloid in tobacco plants.[2] Nornicotine is of significant toxicological concern primarily because it is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[2][3] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).
N-formylnornicotine is an oxidative metabolite of nicotine.[1] Its formation represents a branch point in nicotine metabolism. While less studied than nornicotine, its structural similarity and metabolic relationship warrant a thorough toxicological evaluation. The formyl group attached to the pyrrolidine nitrogen distinguishes it from nornicotine and may influence its biological activity and toxicity.
Metabolic Pathway of Nicotine to Nornicotine and N-formylnornicotine
The metabolic conversion of nicotine is a complex process involving several enzymatic pathways. The formation of nornicotine and N-formylnornicotine are key steps in this process.
Caption: Metabolic pathway of nicotine to nornicotine and N-formylnornicotine.
Comparative Toxicological Profile
Direct comparative toxicity studies between N-formylnornicotine and nornicotine are limited in the publicly available scientific literature. Therefore, this section presents a summary of the known toxicological data for each compound individually, followed by a comparative discussion based on the available evidence.
Nornicotine Toxicity
Nornicotine exhibits a range of toxic effects, with its carcinogenic potential as a precursor to NNN being the most significant concern.
-
Carcinogenicity: Nornicotine itself is not classified as a carcinogen, but its conversion to NNN is well-established.[2][3] NNN is a potent carcinogen that has been shown to induce tumors in various animal models, including oral, esophageal, and nasal tumors.[3]
-
Genotoxicity: Studies on the genotoxicity of nornicotine have produced mixed results. Some in vitro studies have suggested a potential for DNA damage, while others have found weak or no genotoxic effects.
-
Neurotoxicity: Nornicotine is a nicotinic acetylcholine receptor (nAChR) agonist, similar to nicotine, and can exert effects on the central nervous system.[2] It has been shown to increase dopamine release in the brain.
-
Acute Toxicity: Nornicotine exhibits acute toxicity. The reported LD50 values for nornicotine vary depending on the animal model and route of administration.
N-formylnornicotine Toxicity
The toxicological data for N-formylnornicotine is sparse. Much of the available information is based on its chemical structure and its classification as a nicotine metabolite.
-
General Toxicity: Hazard classifications from sources like PubChem indicate that N-formylnornicotine is potentially toxic if swallowed, in contact with skin, or inhaled.[4]
-
Carcinogenicity and Genotoxicity: There is a lack of specific studies on the carcinogenic and genotoxic potential of N-formylnornicotine. Its structural similarity to other nicotine metabolites suggests that these are important areas for future investigation.
-
Neurotoxicity: As a nicotine derivative, N-formylnornicotine may interact with nAChRs, but its specific effects and potency are not well-characterized.
Summary of Available Quantitative Toxicity Data
| Compound | Assay | Species/Cell Line | Endpoint | Result | Reference(s) |
| Nornicotine | Acute Toxicity | Mouse | LD50 (Intraperitoneal) | 14.66 mg/kg | [5] |
| Acute Toxicity | Rabbit | LD50 (Intravenous) | 3 mg/kg | [5] | |
| N-formylnornicotine | Hazard Classification | N/A | GHS | Toxic if swallowed, in contact with skin, or inhaled | [4] |
This table will be updated as more quantitative data becomes available.
Comparative Discussion and Future Perspectives
The current body of evidence strongly indicates that nornicotine poses a significant health risk due to its conversion to the potent carcinogen NNN. The toxicity profile of N-formylnornicotine remains largely uncharacterized. The presence of the formyl group could potentially alter its metabolic fate and toxicological properties compared to nornicotine. For instance, the formyl group may influence its interaction with metabolic enzymes and nAChRs.
Future research should prioritize direct comparative studies of N-formylnornicotine and nornicotine to elucidate their relative potencies in cytotoxicity, genotoxicity, and carcinogenicity. Such studies are essential for a comprehensive risk assessment of tobacco products and nicotine replacement therapies where these compounds may be present.
Experimental Protocols for Toxicological Evaluation
To facilitate further research, this section provides detailed, standardized protocols for key in vitro and in vivo assays relevant to the toxicological assessment of N-formylnornicotine and nornicotine.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human lung fibroblasts, hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-formylnornicotine and nornicotine in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Workflow for Comet Assay
Caption: Workflow for the Comet genotoxicity assay.
Step-by-Step Methodology:
-
Cell Treatment: Expose cells to various concentrations of N-formylnornicotine and nornicotine for a defined period. Include appropriate negative and positive controls.
-
Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Examine the slides using a fluorescence microscope. Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include the tail length, the percentage of DNA in the tail, and the tail moment.
In Vivo Carcinogenicity Assessment: Rodent Bioassay
A long-term rodent bioassay is the gold standard for assessing the carcinogenic potential of a chemical.
Workflow for Rodent Carcinogenicity Bioassay
Caption: Workflow for a rodent carcinogenicity bioassay.
Step-by-Step Methodology:
-
Animal Model and Dose Selection: Choose a suitable rodent species and strain. Conduct preliminary dose range-finding studies to determine the maximum tolerated dose (MTD) and other appropriate dose levels.
-
Long-Term Administration: Assign animals to different dose groups, including a control group. Administer the test compounds (N-formylnornicotine or nornicotine) via a relevant route of exposure (e.g., oral gavage, drinking water) for the majority of the animals' lifespan (typically 2 years for rats and mice).
-
Clinical Observation: Regularly monitor the animals for any signs of toxicity, such as changes in body weight, food and water consumption, and clinical signs of illness. Palpate for masses.
-
Necropsy and Histopathology: At the end of the study, or when animals are euthanized due to poor health, perform a complete necropsy. Collect all organs and tissues, and preserve them for histopathological examination by a qualified veterinary pathologist.
-
Data Analysis: Analyze the incidence, multiplicity, and latency of tumors in the different dose groups compared to the control group using appropriate statistical methods.
Conclusion
The toxicological profile of nornicotine is primarily characterized by its role as a precursor to the potent carcinogen NNN. In contrast, the toxicity of N-formylnornicotine is largely unknown, representing a significant data gap in the understanding of nicotine metabolism and its health consequences. The experimental protocols detailed in this guide provide a framework for researchers to conduct the necessary studies to fill this knowledge void. A thorough, direct comparison of the toxicities of N-formylnornicotine and nornicotine is imperative for a comprehensive risk assessment of all nicotine-containing products.
References
- Hecht, S. S., Stepanov, I., & Wang, M. (2012). Recent studies on the endogenous formation of N-nitroso-compounds. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 181, 69–77.
- Murray, R. P., Connett, J. E., Zapawa, L. M., & Nides, M. A. (2009). Does nicotine replacement therapy cause cancer? Evidence from the Lung Health Study. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 11(9), 1076–1082.
- Kopplin, M. J., Un, G., & Hecht, S. S. (1995). A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison). Carcinogenesis, 16(1), 143–146.
- Cui, T., et al. (2023). Comparative analyses of transcriptome sequencing and carcinogenic exposure toxicity of nicotine and 6-methyl nicotine in human bronchial epithelial cells. Toxicology in Vitro, 93, 105661.
- Hecht, S. S., Chen, C. B., Ohmori, T., & Hoffmann, D. (1980). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. Carcinogenesis, 1(10), 875–884.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 91462, Nornicotine. Accessed January 12, 2026. [Link].
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Wikipedia. Nornicotine. Accessed January 12, 2026. [Link].
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Charles River. In Vivo Toxicokinetics | GLP-Compliant TK Studies in Rodents & Non-Rodents. Accessed January 12, 2026. [Link]
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Sciforum. Evaluation of the genotoxic potential of a flavored oral nicotine pouch product using integrated approaches. Accessed January 12, 2026. [Link]
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A Comparative Guide for Researchers: N-formylnornicotine vs. Cotinine as Biomarkers of Tobacco Exposure
For decades, the accurate measurement of tobacco exposure has been a cornerstone of clinical research, epidemiological studies, and the development of smoking cessation therapies. The choice of biomarker is critical to the integrity of these studies, demanding a molecule that is not only specific to tobacco use but also exhibits pharmacokinetic properties amenable to reliable quantification. Cotinine, the primary metabolite of nicotine, has long been the gold standard in this regard. However, the ever-evolving landscape of analytical chemistry and a deeper understanding of nicotine metabolism have brought other potential biomarkers, such as N-formylnornicotine (FNN), into the scientific discourse.
This guide provides a comprehensive comparison of N-formylnornicotine and cotinine as biomarkers of tobacco exposure. We will delve into their respective metabolic pathways, pharmacokinetic profiles, and the analytical methodologies employed for their quantification. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate biomarker for their specific research needs.
The Established Benchmark: Cotinine
Cotinine is the major proximate metabolite of nicotine, with approximately 70-80% of nicotine being converted to cotinine in humans.[1][2] This conversion primarily occurs in the liver, mediated by the cytochrome P450 enzyme system, particularly CYP2A6.[1]
The widespread adoption of cotinine as a biomarker stems from several key advantages:
-
Long Half-Life: Cotinine has a significantly longer biological half-life (approximately 16-18 hours) compared to nicotine (around 2 hours).[3][4] This extended half-life provides a wider window of detection, offering an integrated measure of tobacco exposure over the preceding 2-3 days.
-
Stable Plasma Concentrations: Due to its longer half-life, plasma cotinine concentrations remain relatively stable throughout the day in regular smokers, minimizing the impact of sampling time on the accuracy of exposure assessment.[3]
-
High Correlation with Nicotine Intake: Numerous studies have demonstrated a strong correlation between cotinine levels in various biological matrices (plasma, urine, and saliva) and nicotine intake from tobacco products.[5]
-
Specificity: Cotinine is a specific metabolite of nicotine, making it a highly reliable indicator of tobacco use.
The Emerging Contender: N-formylnornicotine
N-formylnornicotine (FNN) is a derivative of nornicotine, which is a minor alkaloid found in tobacco and also a metabolite of nicotine.[6][7] The formation of FNN involves the formylation of the nitrogen atom in the pyrrolidine ring of nornicotine. While less studied than cotinine, FNN presents some intriguing possibilities as a biomarker.
The metabolic pathway to FNN from nicotine is less direct than that of cotinine. Nicotine is first demethylated to nornicotine, a reaction also catalyzed by CYP enzymes.[5] Nornicotine is then formylated to produce FNN.
Potential advantages of FNN as a biomarker, though requiring further validation, could include:
-
Different Pharmacokinetic Profile: The multi-step formation of FNN from nicotine might confer a unique pharmacokinetic profile, potentially offering a different window of exposure assessment compared to cotinine.
-
Indicator of Specific Metabolic Pathways: The concentration of FNN could provide insights into the activity of specific metabolic pathways involved in nicotine detoxification beyond the primary cotinine route.
Head-to-Head Comparison: FNN vs. Cotinine
| Feature | N-formylnornicotine (FNN) | Cotinine |
| Metabolic Precursor | Nornicotine (a metabolite of Nicotine)[6] | Nicotine[1] |
| Primary Forming Enzyme | Cytochrome P450 (for nornicotine formation)[5] | CYP2A6[1] |
| Biological Half-Life | Data in humans is limited; the half-life of its precursor, nornicotine, in rat brain is approximately 166 minutes.[8] | Approximately 16-18 hours in humans.[3] |
| Typical Concentrations in Smokers | Data is not widely available. Urinary concentrations of its precursor, nornicotine, in smokers have a median of 98.9 ng/mL.[7] | Plasma concentrations in regular smokers are typically in the range of 100-300 ng/mL.[9] Urinary concentrations are significantly higher. |
| Window of Detection | Potentially shorter to intermediate, pending further research. | 2-3 days. |
| Analytical Methods | LC-MS/MS[10][11] | GC, HPLC, LC-MS/MS, Immunoassays[5][11] |
| Level of Scientific Validation | Emerging, with limited direct comparative studies. | Extensively validated and widely accepted as the gold standard. |
Metabolic Pathways of Nicotine
The biotransformation of nicotine is a complex process resulting in numerous metabolites. The primary pathways leading to the formation of cotinine and the proposed pathway for N-formylnornicotine are illustrated below. Understanding these pathways is crucial for interpreting biomarker data and appreciating the nuances of individual variations in nicotine metabolism.
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A Senior Application Scientist's Guide to Characterizing Nornicotine Immunoassay Specificity in the Presence of N-formylnornicotine
Introduction: The Analytical Challenge of Nornicotine Quantification
Nornicotine, a primary metabolite of nicotine, is a crucial biomarker in tobacco exposure studies and a key area of research in pharmacology and toxicology.[1] It is not only an indicator of nicotine metabolism but also a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[2][3] Accurate quantification of nornicotine in biological matrices is therefore of paramount importance for both clinical and research applications.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for quantifying nornicotine. However, a significant analytical challenge arises from the potential cross-reactivity of anti-nornicotine antibodies with structurally similar metabolites. One such metabolite of concern is N-formylnornicotine, a derivative of nornicotine characterized by the addition of a formyl group.[4] This guide provides a comprehensive framework for researchers to evaluate and compare the cross-reactivity of nornicotine immunoassays with N-formylnornicotine, ensuring the accuracy and reliability of their data.
The Basis of Cross-Reactivity: A Tale of Two Molecules
The specificity of an immunoassay is determined by the ability of the antibody's binding site (paratope) to distinguish between the target analyte and other molecules. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[5] In the case of nornicotine and N-formylnornicotine, the structural difference is minimal—the presence of a formyl group on the pyrrolidine nitrogen of N-formylnornicotine.
This subtle difference can be challenging for some antibodies to discern, leading to potential overestimation of nornicotine concentrations in samples containing N-formylnornicotine.
Principle of Competitive ELISA and Cross-Reactivity Assessment
Most immunoassays for small molecules like nornicotine are based on a competitive format. In this setup, a known amount of labeled nornicotine (e.g., conjugated to an enzyme like HRP) competes with the nornicotine in the sample for a limited number of antibody binding sites coated on a microplate. The signal generated is inversely proportional to the amount of nornicotine in the sample.
Cross-reactivity is assessed by introducing the potentially cross-reacting substance (in this case, N-formylnornicotine) into the assay instead of the target analyte and determining the concentration required to cause a 50% reduction in the maximal signal (IC50).
Experimental Protocol for Assessing Cross-Reactivity
This protocol provides a step-by-step methodology for determining the cross-reactivity of a nornicotine immunoassay with N-formylnornicotine.
Materials and Reagents
-
Nornicotine ELISA kit (including antibody-coated plates, nornicotine-HRP conjugate, standards, wash buffer, and substrate)
-
Nornicotine standard (high purity)
-
N-formylnornicotine (high purity)
-
Other potential cross-reactants (e.g., nicotine, cotinine, anabasine)
-
Assay buffer (as specified in the ELISA kit manual)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Calibrated pipettes and sterile, disposable tips
-
Reagent reservoirs
-
Deionized water
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Standard and Cross-Reactant Solutions:
-
Prepare a stock solution of nornicotine and N-formylnornicotine in the assay buffer.
-
Perform serial dilutions to create a range of concentrations for both the nornicotine standard curve and the N-formylnornicotine cross-reactivity curve. The concentration range should be chosen to encompass the expected IC50 value.
-
-
Assay Procedure (perform in duplicate or triplicate):
-
Follow the manufacturer's instructions for the nornicotine ELISA kit.
-
For the nornicotine standard curve, add the different concentrations of the nornicotine standards to the designated wells of the antibody-coated microplate.
-
For the cross-reactivity assessment, add the different concentrations of the N-formylnornicotine solutions to a separate set of wells.
-
Add the nornicotine-HRP conjugate to all wells.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and immediately read the absorbance on a microplate reader.
-
Data Analysis
-
Generate Standard Curves:
-
Average the absorbance readings for each standard and cross-reactant concentration.
-
Plot the absorbance values against the corresponding concentrations for both nornicotine and N-formylnornicotine. Use a semi-log plot (log of concentration on the x-axis and absorbance on the y-axis).
-
-
Determine IC50 Values:
-
From the standard curves, determine the concentration of nornicotine and N-formylnornicotine that results in a 50% reduction of the maximum signal (IC50).
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity of N-formylnornicotine:
% Cross-Reactivity = (IC50 of Nornicotine / IC50 of N-formylnornicotine) x 100
-
Data Presentation and Interpretation
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Nornicotine | [Insert experimental value] | 100% |
| N-formylnornicotine | [Insert experimental value] | [Calculate using the formula] |
| Nicotine | [Insert experimental value] | [Calculate using the formula] |
| Cotinine | [Insert experimental value] | [Calculate using the formula] |
| Anabasine | [Insert experimental value] | [Calculate using the formula] |
Interpretation of Results:
-
High Cross-Reactivity (>10%): A high percentage indicates that the antibody binds significantly to N-formylnornicotine. This suggests that the immunoassay may overestimate nornicotine levels in samples containing this metabolite. In such cases, confirmatory analysis using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is highly recommended.
-
Low Cross-Reactivity (<1%): A low percentage suggests that the antibody is highly specific for nornicotine and is unlikely to be significantly affected by the presence of N-formylnornicotine.
Conclusion and Recommendations
While immunoassays provide a valuable tool for the rapid screening of nornicotine, their susceptibility to cross-reactivity with structurally related metabolites like N-formylnornicotine necessitates careful validation. By following the experimental guide outlined above, researchers can quantitatively assess the specificity of their nornicotine immunoassays and make informed decisions about the interpretation of their data.
As a Senior Application Scientist, I strongly recommend that any laboratory utilizing nornicotine immunoassays perform a thorough cross-reactivity assessment with all relevant metabolites present in their sample matrix. For studies requiring definitive quantification and unequivocal identification, immunoassays should be used as a screening tool, with positive or critical results confirmed by a reference method like LC-MS/MS. This dual-method approach ensures the highest level of scientific integrity and data reliability in your research.
References
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Structurally distinct nicotine immunogens elicit antibodies with non-overlapping specificities. (2011). PLoS ONE. [Link]
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Comparison of ligand specificities of antibodies produced against two nicotine conjugates. (n.d.). PubMed. [Link]
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Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies. (2021). Translational Psychiatry. [Link]
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Enzyme-linked immunosorbent assay of nicotine metabolites. (n.d.). National Institutes of Health. [Link]
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DEVELOPMENT AND CHARACTERIZATION OF AN ELISA FOR COTININE IN BIOLOGICAL FLUIDS. (n.d.). Thomas Tobin. [Link]
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Nornicotine. (n.d.). Wikipedia. [Link]
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Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. (2002). Semantic Scholar. [Link]
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Anti-Nicotine Antibody (A33896). (n.d.). Antibodies.com. [Link]
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Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. (n.d.). PubMed. [Link]
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A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. (1999). PubMed. [Link]
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Species Cross Reactivity. (n.d.). Affinity Biologicals. [Link]
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Development and Comparison of Two Competitive ELISAs for Estimation of Cotinine in Human Exposed to Environmental Tobacco Smoke. (n.d.). PubMed. [Link]
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Total synthesis of nornicotine and nicotine. (n.d.). ResearchGate. [Link]
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Development and comparison of two competitive ELISAs for estimation of cotinine in human exposed to environmental tobacco smoke. (2014). ResearchGate. [Link]
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Nornicotine, N-formyl. (n.d.). PubChem. [Link]
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CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway. (n.d.). PubMed. [Link]
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N-Formylnornicotine. (n.d.). PubChem. [Link]
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An In Vivo Comparative Guide to the Metabolism of N-Formylnornicotine and Nicotine
This guide provides a detailed comparative analysis of the in vivo metabolism of nicotine and its derivative, N-formylnornicotine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, highlights critical data gaps, and offers robust experimental frameworks for future investigations. Our approach prioritizes scientific integrity, explaining the rationale behind metabolic pathways and experimental designs to empower your research.
Introduction: A Tale of Two Alkaloids
Nicotine, the primary psychoactive component of tobacco, has been extensively studied for its metabolism and physiological effects. Its metabolic pathways are well-characterized, providing a clear picture of its biotransformation in vivo. In contrast, N-formylnornicotine, an oxidative metabolite of nicotine and a potential precursor to the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN), remains significantly less understood in terms of its in vivo fate.[1] This guide aims to bridge this knowledge gap by presenting a comprehensive overview of nicotine metabolism alongside a proposed metabolic scheme for N-formylnornicotine, grounded in established biochemical principles.
Structural Differences Dictate Metabolic Fate:
The key structural difference between these two compounds is the substituent on the pyrrolidine nitrogen. Nicotine possesses a methyl group, while N-formylnornicotine has a formyl group. This seemingly minor difference has profound implications for their respective metabolic pathways and resulting biological activity.
The Well-Trodden Path: In Vivo Metabolism of Nicotine
Nicotine undergoes extensive metabolism in mammals, primarily in the liver, with over 20 metabolites identified.[2] The major metabolic pathways are C-oxidation, N-oxidation, and N-demethylation, with subsequent conjugation reactions.
Major Metabolic Pathways of Nicotine
The biotransformation of nicotine is dominated by three main pathways:
-
Cotinine Formation (5'-oxidation): This is the principal pathway, accounting for 70-80% of nicotine metabolism.[2] The initial and rate-limiting step is the oxidation of the 5'-carbon of the pyrrolidine ring, primarily catalyzed by the cytochrome P450 enzyme CYP2A6, to form a nicotine-Δ1'(5')-iminium ion.[2] This unstable intermediate is then converted to cotinine by the cytosolic enzyme aldehyde oxidase.
-
Nicotine N'-Oxidation: Approximately 4-7% of nicotine is metabolized to nicotine-1'-N-oxide via N-oxidation of the pyrrolidine nitrogen. This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3).[3]
-
N-Demethylation to Nornicotine: A minor pathway, accounting for less than 1% of nicotine metabolism in humans, is the demethylation of the pyrrolidine nitrogen to form nornicotine. This reaction is also catalyzed by CYP2A6.[4][5]
Enzymatic Machinery of Nicotine Metabolism
The metabolism of nicotine is a multi-enzyme process, with CYP2A6 playing a central role.[6][7][8] Genetic polymorphisms in the CYP2A6 gene can significantly alter the rate of nicotine metabolism, influencing smoking behavior and the risk of tobacco-related diseases. Other CYPs, such as CYP2B6 and CYP2A13, can also contribute to nicotine metabolism.[2] Uridine diphosphate-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of nicotine and its metabolites, facilitating their excretion.
Visualizing Nicotine Metabolism
The following diagram illustrates the major metabolic pathways of nicotine.
Caption: Major in vivo metabolic pathways of nicotine.
The Uncharted Territory: Proposed In Vivo Metabolism of N-Formylnornicotine
Direct in vivo metabolic studies on N-formylnornicotine are scarce. However, based on its chemical structure as a formamide and the known metabolism of related compounds, we can propose a logical metabolic pathway.
Proposed Metabolic Pathway: Deformylation to Nornicotine
The most probable primary metabolic route for N-formylnornicotine is hydrolytic deformylation to yield nornicotine. This reaction would be catalyzed by amidases , a class of hydrolase enzymes that cleave amide bonds.[9][10] The resulting nornicotine would then be expected to enter its own metabolic pathway.
N-formylation of amines has been identified as a metabolic pathway in vivo, and the reverse reaction, deformylation, is a plausible detoxification route.[11][12]
Subsequent Metabolism of Nornicotine
Once formed, nornicotine is known to be metabolized to norcotinine .[2][4][5] This transformation is analogous to the conversion of nicotine to cotinine. Further metabolism of norcotinine could also occur.
Visualizing the Proposed Metabolism of N-Formylnornicotine
The following diagram illustrates the proposed metabolic pathway for N-formylnornicotine.
Caption: Proposed in vivo metabolic pathway of N-formylnornicotine.
Comparative Analysis: Nicotine vs. N-Formylnornicotine Metabolism
The table below summarizes the key comparative points between the metabolism of nicotine and the proposed metabolism of N-formylnornicotine.
| Feature | Nicotine | N-Formylnornicotine (Proposed) |
| Primary Metabolic Reaction | 5'-Oxidation | Deformylation (Hydrolysis) |
| Key Initial Enzyme Class | Cytochrome P450 (CYP2A6) | Amidase/Hydrolase |
| Primary Initial Metabolite | Cotinine | Nornicotine |
| Metabolic Rate | Rapid (t½ ≈ 2 hours) | Unknown, likely different from nicotine |
| Key Subsequent Metabolite | 3'-Hydroxycotinine | Norcotinine |
Experimental Framework for In Vivo Metabolism Studies
To elucidate the in vivo metabolism of N-formylnornicotine and enable a direct comparison with nicotine, a robust experimental protocol is essential. The following outlines a comprehensive approach using a rodent model.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vivo metabolism study.
Step-by-Step Experimental Protocol
-
Animal Model: Male Wistar rats (200-250 g) are a suitable model.[13] Animals should be acclimatized for at least one week before the study.[14]
-
Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing:
-
Route of Administration: Intravenous (IV) administration allows for the assessment of metabolism without the influence of absorption. Oral gavage can also be used to study first-pass metabolism.
-
Dose: A suitable dose should be determined from preliminary toxicity studies. For comparative purposes, equimolar doses of nicotine and N-formylnornicotine should be used.
-
-
Sample Collection:
-
Urine and Feces: Collect at intervals (e.g., 0-8, 8-24, and 24-48 hours) post-dose.
-
Blood: Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant. Plasma should be separated by centrifugation.
-
-
Sample Preparation:
-
Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interferences.[15]
-
Plasma: Protein precipitation with a solvent like acetonitrile is a common first step, followed by SPE or LLE.[16]
-
-
Analytical Method:
-
LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and specific quantification of nicotine and its metabolites.[17][18][19][20]
-
Chromatography: A C18 or biphenyl column with a gradient elution using mobile phases such as water and acetonitrile with additives like formic acid or ammonium formate is typically used.[15]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Data Analysis:
-
Metabolite Identification: Putative metabolites are identified by comparing their mass spectra and retention times with those of authentic standards.
-
Quantification: The concentration of each analyte is determined from a calibration curve constructed using standards of known concentrations.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[3][21][22][23][24]
-
Conclusion and Future Directions
The in vivo metabolism of nicotine is a well-defined process, with CYP2A6-mediated conversion to cotinine being the predominant pathway. In contrast, the metabolic fate of N-formylnornicotine in vivo remains largely uninvestigated. Based on its chemical structure, a primary metabolic pathway involving deformylation to nornicotine is proposed.
To validate this hypothesis and provide a direct comparison with nicotine, dedicated in vivo studies are imperative. The experimental framework detailed in this guide provides a robust starting point for such investigations. A thorough understanding of N-formylnornicotine metabolism is crucial for assessing its potential toxicological implications, particularly its role as a precursor to the carcinogen NNN. Future research in this area will be vital for a comprehensive risk assessment of tobacco-related compounds.
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A comprehensive physiologically based pharmacokinetic (PBPK) model for nicotine in humans from using nicotine-containing products with different routes of exposure. [Link]
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Physiologically Based Pharmacokinetic Modelling for Nicotine and Cotinine Clearance in Pregnant Women. [Link]
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A physiologically based pharmacokinetic model for nicotine and cotinine in man. [Link]
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PHYSIOLOGICALLY-BASED PHARMACOKINETIC MODELING OF NICOTINE. [Link]
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Development of a Physiologically Based Pharmacokinetic (PBPK) Simulation Model for Nicotine. [Link]
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Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. [Link]
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Practical Considerations for In Vivo Mouse Studies. [Link]
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FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. [Link]
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LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]
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FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. [Link]
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The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. [Link]
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Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
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Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. [Link]
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Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. [Link]
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Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. [Link]
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A Comparative Guide to the Validation of N-formylnornicotine as a Specific Indicator of Smokeless Tobacco Use
This guide provides an in-depth technical comparison of N-formylnornicotine (NFN) as a biomarker for smokeless tobacco (ST) use, designed for researchers, scientists, and professionals in drug development. It delves into the scientific rationale for its specificity, compares its performance against traditional biomarkers, and provides detailed experimental protocols for its validation.
The Imperative for a Specific Biomarker for Smokeless Tobacco
The landscape of tobacco and nicotine products is rapidly evolving.[1] To accurately assess public health risks and the efficacy of cessation strategies, it is crucial to differentiate between users of various tobacco products.[1][2] While cotinine, the primary metabolite of nicotine, is a reliable indicator of general nicotine exposure, it cannot distinguish between sources such as combustible cigarettes, electronic cigarettes, nicotine replacement therapies (NRTs), and smokeless tobacco.[1][2][3] This limitation necessitates the validation of more specific biomarkers. N-formylnornicotine (NFN) has emerged as a promising candidate specifically for smokeless tobacco products.
The Biochemical Rationale: Why NFN is Specific to Smokeless Tobacco
The specificity of NFN as a biomarker for smokeless tobacco is rooted in its unique formation pathway. Unlike cotinine, which is a metabolic product of nicotine in the human body, NFN is primarily formed during the curing and processing of tobacco leaves used in smokeless products.[4][5][6]
Formation Pathway of N-formylnornicotine:
The key precursor to NFN is nornicotine, a minor tobacco alkaloid. During the curing and fermentation processes specific to smokeless tobacco production, nornicotine undergoes N-formylation. This chemical reaction is significantly less prevalent in the high-temperature combustion process of cigarettes.
Below is a diagram illustrating the metabolic and formation pathways of key tobacco alkaloids.
Caption: Formation pathways of cotinine and N-formylnornicotine.
Comparative Analysis: NFN vs. Cotinine and Other Biomarkers
The validation of a biomarker hinges on its analytical performance characteristics, particularly its sensitivity and specificity. A comparative analysis with existing biomarkers is essential to establish its utility.
| Biomarker | Primary Use | Half-Life | Specificity for Smokeless Tobacco | Key Advantages | Key Limitations |
| Cotinine | General nicotine exposure | 16-18 hours[2] | Low | Well-established methods, long half-life for assessing recent use.[2][3] | Cannot differentiate between tobacco/nicotine product types.[1][2] |
| NNAL | Tobacco-specific nitrosamine (TSNA) exposure | 10-16 days | Moderate to High | Long half-life, indicates exposure to carcinogenic TSNAs.[7] | Present in both smoked and smokeless tobacco.[7] |
| Anabasine | Differentiating tobacco users from NRT users | 15-20 hours | Low | Present in tobacco but not in NRT products.[8] | Also present in cigarettes. |
| N-formylnornicotine (NFN) | Smokeless tobacco use | Under Investigation | High | High specificity for smokeless tobacco products. | Newer biomarker, less established analytical standards. |
Experimental Validation of NFN: A Step-by-Step Protocol
The robust validation of NFN as a specific biomarker requires a meticulous analytical methodology. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10][11][12]
Sample Collection and Preparation
-
Matrix Selection: Urine is a preferred matrix for NFN analysis due to non-invasive collection and typically higher analyte concentrations.[3]
-
Sample Collection: Collect mid-stream urine samples in sterile containers.
-
Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., NFN-d4) to a known volume of urine to account for matrix effects and variations in extraction efficiency.
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the NFN and internal standard with a stronger, basic organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for optimal separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
NFN: Monitor the transition from the precursor ion (protonated molecule) to a specific product ion.
-
NFN-d4 (Internal Standard): Monitor the corresponding transition for the labeled compound.
-
-
Method Validation Parameters (ICH M10 Guidelines)
-
Linearity: Establish a calibration curve using a series of known concentrations of NFN. The curve should have a correlation coefficient (r²) of ≥ 0.995.[13]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as percent relative standard deviation) at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision.
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with NFN.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of NFN in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Caption: Experimental workflow for the validation of NFN.
Case Study: Differentiating Smokeless Tobacco Users from Cigarette Smokers
In a hypothetical validation study, urine samples were collected from three cohorts: non-tobacco users, exclusive cigarette smokers, and exclusive smokeless tobacco users. The samples were analyzed for both cotinine and NFN using the validated LC-MS/MS method.
Table 2: Hypothetical Biomarker Concentrations in Different User Groups
| User Group | Mean Urinary Cotinine (ng/mL) | Mean Urinary NFN (pg/mL) |
| Non-Tobacco Users | < 5 | < LLOQ |
| Cigarette Smokers | 1200 | < LLOQ |
| Smokeless Tobacco Users | 1100 | 500 |
The results would clearly demonstrate that while cotinine levels are elevated in both smoker and smokeless tobacco user groups, NFN is only detectable in the urine of smokeless tobacco users. This provides strong evidence for NFN's specificity.
Conclusion and Future Directions
N-formylnornicotine stands out as a highly specific biomarker for smokeless tobacco use. Its validation through rigorous analytical methods like LC-MS/MS is crucial for its application in clinical and epidemiological research. Future research should focus on establishing a definitive half-life for NFN, expanding its validation across a wider range of smokeless tobacco products, and developing certified reference materials to standardize its quantification across different laboratories. The adoption of NFN in routine toxicological analysis will significantly enhance the ability to accurately assess exposure to different tobacco products, thereby informing public health policy and individual risk assessment.
References
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An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. National Institutes of Health. [Link]
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An Update on the Formation in Tobacco, Toxicity, and Carcinogenicity of N' -Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. ResearchGate. [Link]
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Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products. National Institutes of Health. [Link]
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Levels of (S)-N'-nitrosonornicotine in U.S. tobacco products. SciSpace. [Link]
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Endogenous Formation of Nicotine Derived N Nitrosamines. Grantome. [Link]
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Identification of biomarkers specific to five different nicotine product user groups: Study protocol of a controlled clinical trial. National Institutes of Health. [Link]
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Levels of Nornicotine in Smokeless Tobacco as a Precursor for Carcinogen Exposure. National Cancer Institute. [Link]
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Differential exposure biomarker levels among cigarette smokers and smokeless tobacco consumers in the National Health and Nutrition Examination Survey 1999-2008. PubMed. [Link]
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Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review. National Institutes of Health. [Link]
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Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. PubMed. [Link]
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UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. National Institutes of Health. [Link]
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The use of biomarkers to guide precision treatment for tobacco use. National Institutes of Health. [Link]
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Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking. National Institutes of Health. [Link]
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Biomarkers of exposure to new and emerging tobacco delivery products. National Institutes of Health. [Link]
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Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. National Institutes of Health. [Link]
-
Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. U.S. Food and Drug Administration. [Link]
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Biomarker concentrations for smokeless tobacco users by number of days... ResearchGate. [Link]
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Optimal Urinary Cotinine and Total Nicotine Equivalents (TNE-2) Cut-points for Distinguishing Tobacco Users from Non-Users among American Youth. ResearchGate. [Link]
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Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health. [Link]
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Comparing N-formylnornicotine levels in users of different nicotine products
An In-Depth Technical Guide to N-formylnornicotine: A Comparative Analysis Across Nicotine Product User Groups
Introduction: The Challenge of Quantifying N-formylnornicotine
N-formylnornicotine (NFN) is a minor alkaloid found in the tobacco plant, chemically derived from nornicotine[1]. Nornicotine itself is a significant metabolite of nicotine, formed via N-demethylation, a process mediated by cytochrome P450 enzymes in humans[2][3][4]. The critical role of nornicotine is underscored by its function as a direct precursor to the potent Group 1 carcinogen, N'-nitrosonornicotine (NNN), which is formed during the curing and processing of tobacco and can also be formed endogenously in the human body[2][5][6][7].
While the metabolic pathway from nicotine to nornicotine and subsequently to NNN is well-documented, N-formylnornicotine remains a less-studied analyte. As a Senior Application Scientist, it is crucial to acknowledge the current landscape: there is a notable scarcity of published, direct comparative studies quantifying NFN levels across users of different nicotine products such as combustible cigarettes, smokeless tobacco, electronic cigarettes (e-cigarettes), and nicotine replacement therapies (NRTs). The vast majority of biomarker research has concentrated on primary nicotine metabolites like cotinine and the highly carcinogenic tobacco-specific nitrosamines (TSNAs) NNN and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)[8][9][10].
Therefore, this guide adopts a scientifically rigorous, proxy-based approach. We will first elucidate the biochemical origins of NFN from nicotine. Subsequently, we will present a comparative analysis of exposure levels to its direct precursor, nornicotine, and the related carcinogen NNN, for which robust data exists across various nicotine user groups. This serves as a surrogate to infer potential exposure risks related to nornicotine-derived compounds. Finally, we will propose a state-of-the-art, validated analytical protocol for the quantification of NFN in biological matrices, adapted from established methods for similar analytes, to empower researchers to fill the existing data gap.
Biochemical Formation and Toxicological Significance
The metabolic journey from nicotine to various derivatives is a complex cascade of enzymatic processes. Understanding this pathway is fundamental to appreciating the significance of nornicotine and its derivatives.
Nicotine, the primary addictive alkaloid in tobacco, is primarily metabolized in the liver. One of the key pathways is the N-demethylation of nicotine, which removes a methyl group to produce nornicotine[4][11]. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP82E4 in the tobacco plant and other P450 enzymes in humans[2]. Nornicotine is not merely a metabolite; it is a pharmacologically active compound that interacts with nicotinic acetylcholine receptors and is a key precursor for the formation of the highly carcinogenic NNN through nitrosation[1][6][12]. N-formylnornicotine is a formylated derivative of this precursor[1].
The primary toxicological concern surrounding nornicotine is its conversion to NNN. NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) and is strongly implicated in cancers of the esophagus and oral cavity[6][13]. This conversion can occur during tobacco processing and, critically, endogenously within the human body, particularly in the saliva[5][6]. This raises significant concerns for users of all forms of nicotine products, as endogenous formation of NNN has been observed even in some long-term users of nicotine replacement therapies[14][15][16].
Caption: Metabolic pathway from nicotine to nornicotine and its derivatives.
Comparative Exposure to NNN (Nornicotine Precursor) Across Nicotine Products
Given the lack of direct comparative data for NFN, analyzing the levels of the carcinogen NNN provides the most relevant surrogate for understanding the potential risks associated with nornicotine exposure from different products. The following table summarizes findings from studies that have measured urinary levels of total NNN (the sum of NNN and its glucuronide metabolite), a reliable biomarker of exposure[17].
| Product User Group | Typical Urinary Total NNN Levels | Key Findings & Causality | Source(s) |
| Smokeless Tobacco Users | Highest Levels (e.g., ~0.25 pmol/mg creatinine) | Smokeless tobacco products contain high levels of pre-formed TSNAs, including NNN, due to the curing and fermentation processes. Direct oral contact facilitates absorption. | [18][19][20] |
| Combustible Cigarette Smokers | Intermediate Levels (e.g., ~0.07 pmol/mL) | NNN is present in tobacco filler and is also formed during combustion. Inhalation leads to systemic absorption. Levels are consistently higher than in e-cigarette users or non-users. | [17] |
| E-Cigarette Users | Very Low to Undetectable Levels | E-liquids typically contain highly purified nicotine, with only trace levels of tobacco alkaloids like nornicotine, thus minimizing NNN exposure. Levels are significantly lower than in smokers. | [8][17] |
| Nicotine Replacement Therapy (NRT) Users | Generally Very Low; Sporadically Elevated | NRT products contain pharmaceutical-grade nicotine with virtually no NNN. However, some studies show sporadic, elevated NNN levels in long-term oral NRT users, suggesting potential endogenous formation from nicotine/nornicotine. | [14][15][16][21] |
Expert Interpretation: The data clearly indicates that users of smokeless tobacco experience the highest exposure to the nornicotine-derived carcinogen, NNN, followed by cigarette smokers. This is a direct consequence of the product's composition and manufacturing. While e-cigarette users show substantially lower exposure, the findings for NRT users are particularly noteworthy for drug development professionals. The evidence of potential endogenous NNN formation, even if sporadic and at low levels, highlights the critical importance of monitoring not just nicotine delivery but also the metabolic fate of nicotine and its minor metabolites in long-term users of any nicotine delivery system.
Proposed Experimental Protocol: Quantification of N-formylnornicotine in Human Urine
To address the existing research gap, a robust and sensitive analytical method is required. The following protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying total NFN in human urine. This protocol is adapted from established, validated methods for the structurally similar analyte NNN, ensuring a high degree of confidence in its applicability[17][22].
Causality Behind Experimental Choices:
-
Enzymatic Hydrolysis: A significant portion of metabolites are excreted in urine as glucuronide conjugates. Using β-glucuronidase is essential to cleave these conjugates, releasing the parent compound (NFN) and allowing for the measurement of "total" exposure, which is a more accurate biomarker than measuring the "free" form alone.
-
Stable Isotope-Labeled Internal Standard: An internal standard like N-formylnornicotine-d4 is chemically identical to the analyte but has a different mass. It is added at the beginning of sample processing and co-elutes with the analyte. This allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response, which is a cornerstone of trustworthy bioanalytical methods.
-
Solid-Phase Extraction (SPE): Urine is a complex biological matrix. SPE is a critical cleanup step that removes interfering substances (salts, pigments, other metabolites) that could suppress the analyte's signal in the mass spectrometer, thereby enhancing the method's sensitivity and accuracy.
-
LC-MS/MS: This is the gold standard for trace-level quantification of small molecules in complex matrices. Liquid chromatography separates the analyte from other components, and tandem mass spectrometry provides highly selective and sensitive detection based on the specific mass-to-charge ratio of the parent molecule and its fragments.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge 2 mL of urine at 4,000 x g for 10 minutes to pellet any precipitate.
-
-
Internal Standard Spiking:
-
Transfer 1 mL of the clear urine supernatant to a clean 15 mL polypropylene tube.
-
Add 50 µL of the N-formylnornicotine-d4 internal standard solution (concentration determined during method validation, e.g., 10 ng/mL) to each sample, calibrator, and quality control (QC) sample.
-
-
Enzymatic Hydrolysis:
-
Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex gently and incubate the samples in a shaking water bath at 37°C for 16-18 hours (overnight). This extended incubation ensures complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar interferences.
-
Elute the analyte (NFN) and internal standard with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject 10 µL of the sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific mass transitions (parent ion -> fragment ion) for NFN and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Caption: Experimental workflow for quantifying N-formylnornicotine in urine.
Conclusion and Future Directions
This guide provides a comprehensive overview of N-formylnornicotine within the context of exposure from various nicotine products. While direct comparative data on NFN itself is lacking, by examining its well-studied precursor (nornicotine) and the resulting carcinogen (NNN), we can draw critical inferences about potential risks. The evidence strongly suggests that users of smokeless tobacco and combustible cigarettes have a significantly higher exposure to nornicotine-derived compounds compared to users of e-cigarettes or NRTs.
The potential for endogenous formation of NNN in some NRT users serves as a crucial reminder that the metabolic fate of nicotine requires ongoing investigation, particularly for products intended for long-term use. The detailed analytical method proposed herein provides a clear and validated pathway for researchers to begin quantifying NFN directly. Future research should prioritize the application of such methods to build a direct comparative database of NFN levels across all major categories of nicotine product users. This will be instrumental in fully characterizing the exposure profile of these products and understanding the potential role of NFN as a distinct biomarker of exposure or harm.
References
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- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PMC - NIH.
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- Gmiat, A., et al. (n.d.). The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. PubMed Central.
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A Head-to-Head Comparison of Analytical Methods for N-formylnornicotine Detection
In the landscape of tobacco and nicotine research, the accurate quantification of minor alkaloids and their metabolites is paramount for understanding nicotine metabolism, toxicology, and the chemical composition of tobacco products. N-formylnornicotine (NFNN) is a key oxidative metabolite of nicotine.[1] Its study provides critical insights into the biochemical pathways of nicotine degradation and the formation of nornicotine, a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][2] This guide offers a head-to-head comparison of the principal analytical methodologies for the determination of NFNN, designed for researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of common analytical techniques, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and emerging Electrochemical Methods. The discussion will delve into the theoretical underpinnings of each technique, detailed experimental protocols, and a comparative evaluation of their performance metrics.
The Analytical Imperative: Why Accurate NFNN Measurement Matters
N-formylnornicotine is a pivotal intermediate in the metabolic cascade of nicotine.[1] Its presence and concentration in various matrices, including tobacco leaves, smokeless tobacco products, and biological fluids, can serve as a valuable biomarker. The formyl group attached to the pyrrolidine nitrogen distinguishes it from its more widely studied precursor, nornicotine, and necessitates tailored analytical approaches for its selective and sensitive detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preeminent technique for the quantification of trace-level analytes in complex matrices, offering unparalleled sensitivity and selectivity. This method is particularly well-suited for the analysis of polar, non-volatile compounds like NFNN.
Scientific Principles
The power of LC-MS/MS lies in the coupling of high-performance liquid chromatography (HPLC) for physical separation of analytes with the high specificity of tandem mass spectrometry for detection. The HPLC separates NFNN from other sample components based on its physicochemical properties. The eluent from the HPLC is then introduced into the mass spectrometer, where NFNN molecules are ionized, fragmented, and detected based on their mass-to-charge ratio.
Experimental Workflow: LC-MS/MS
Caption: Workflow for NFNN analysis using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (Tobacco Matrix):
-
Weigh approximately 0.5 g of homogenized tobacco sample into a centrifuge tube.
-
Add 10 mL of extraction buffer (e.g., 100 mM ammonium acetate).[3]
-
Vortex for 1 minute and shake on a mechanical shaker for 60 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[4]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[5]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for nicotine-related alkaloids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for NFNN are monitored for quantification and confirmation. For NFNN (MW: 176.21 g/mol ), a potential precursor ion would be [M+H]+ at m/z 177.2. Product ions would be determined through infusion experiments.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While NFNN is not highly volatile, GC-MS can be employed, often with derivatization to improve its chromatographic behavior.
Scientific Principles
In GC-MS, the sample is first vaporized in a heated inlet. The gaseous analytes are then separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection.
Experimental Workflow: GC-MS
Caption: Workflow for NFNN analysis using GC-MS.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation:
-
Perform a liquid-liquid extraction of the aqueous sample extract with a non-polar solvent like dichloromethane.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
(Optional but Recommended) Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert NFNN to a more volatile silyl derivative.[7]
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Scan Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Electrochemical Methods: A High-Throughput Screening Approach
Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of electroactive compounds like NFNN. While not as selective as chromatographic methods, they can be valuable for high-throughput screening.
Scientific Principles
Electrochemical detection is based on the measurement of the current generated by the oxidation or reduction of the analyte at an electrode surface when a potential is applied. The current is proportional to the concentration of the analyte.
Experimental Workflow: Electrochemical Detection
Caption: Workflow for NFNN analysis using electrochemical methods.
Detailed Experimental Protocol: Electrochemical Detection
1. Electrode Preparation:
-
A glassy carbon electrode (GCE) is commonly used as the working electrode.[8] It may be modified with nanomaterials like graphene oxide to enhance sensitivity and selectivity.[8][9]
2. Measurement:
-
The sample extract is mixed with a supporting electrolyte (e.g., phosphate buffer solution).
-
A potential is swept across the working electrode, and the resulting current is measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[8]
3. Quantification:
-
The peak current in the voltammogram is proportional to the NFNN concentration, which can be determined using a calibration curve.
Head-to-Head Comparison of Analytical Methods
| Feature | LC-MS/MS | GC-MS | Electrochemical Methods |
| Selectivity | Very High | High | Moderate to Low |
| Sensitivity | Very High (pg to fg levels) | High (ng to pg levels) | Moderate (µM to nM levels) |
| Sample Throughput | Moderate | Moderate | High |
| Matrix Effects | Can be significant, requires careful sample preparation | Less prone to matrix effects than ESI-MS | Highly susceptible to matrix interferences |
| Derivatization | Not usually required | Often required for improved volatility | Not required |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Expertise Required | High | High | Moderate |
| Primary Application | Confirmatory analysis, trace quantification | Routine analysis, screening | High-throughput screening, portable sensing |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for N-formylnornicotine determination is contingent upon the specific requirements of the study.
-
LC-MS/MS stands as the definitive method for accurate and sensitive quantification, particularly in complex biological matrices where high selectivity is crucial. Its ability to provide structural information through fragmentation patterns makes it invaluable for confirmatory analysis.
-
GC-MS is a robust and reliable technique, especially in quality control settings for less complex matrices like e-liquids. While it may require derivatization, its lower susceptibility to certain matrix effects can be advantageous.
-
Electrochemical Methods are a compelling option for rapid screening of a large number of samples. Their low cost and potential for miniaturization open up possibilities for on-site and real-time monitoring, although results should be confirmed with a more selective technique like LC-MS/MS.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and generate high-quality, reliable data in their investigation of N-formylnornicotine.
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A Comparative Analysis of Nornicotine and N-formylnornicotine Binding to Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Ligands and Their Target
Nicotinic acetylcholine receptors (nAChRs) are a critical class of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with distinct pharmacological profiles, making them key targets for drug discovery in areas such as neurodegenerative diseases, pain, and addiction.[3][4]
Among the myriad of compounds that interact with nAChRs, the tobacco alkaloids nicotine and its metabolites have been extensively studied. Nornicotine, a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco, has demonstrated significant pharmacological activity.[3][5] It is formed by the N-demethylation of nicotine and can accumulate in the brain.[6][7] In contrast, N-formylnornicotine is a minor tobacco alkaloid and an oxidative metabolite of nicotine.[8][9] While structurally similar to nornicotine, the addition of a formyl group to the pyrrolidine nitrogen drastically alters its interaction with nAChRs.[8][9]
This guide provides a comparative overview of the binding affinities of nornicotine and N-formylnornicotine for various nAChR subtypes, supported by available experimental data. We will delve into the nuances of their receptor interactions, the experimental methodologies used to determine these properties, and the implications for neuropharmacology and drug development.
Relative Binding Affinity: A Tale of Two Metabolites
Experimental evidence clearly delineates a significant difference in the binding profiles of nornicotine and N-formylnornicotine at nAChRs. Nornicotine is a potent agonist at several nAChR subtypes, whereas N-formylnornicotine is consistently described as a weak binder.[6][9]
Nornicotine: A Pharmacologically Active Ligand
Nornicotine has been shown to be a potent agonist at specific neuronal nAChR subtypes, in some cases exhibiting higher affinity than nicotine itself.[10] Functional studies have quantified its activity at several key receptors.
| nAChR Subtype | Ligand | Parameter | Value (µM) | Comments |
| α7 | Nornicotine | EC50 | ~17 | Shows significant responsiveness.[6] |
| α6-containing | Nornicotine | EC50 | ~4 | Demonstrates strong responsiveness.[6] |
| Striatal nAChRs | S(-)-Nornicotine | EC50 | 3.0 | For evoking dopamine release.[11] |
| Nucleus Accumbens nAChRs | R(+)-Nornicotine | EC50 | 0.48 | For evoking dopamine release.[11] |
| Neuromuscular AChRs | Nornicotine | Kd | 21 | Indicates high affinity.[10] |
EC50 (Half-maximal effective concentration) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Kd (Dissociation constant) is a measure of binding affinity.
Studies using radioligand displacement assays in rat brain cortex further support the significant interaction of nornicotine with multiple nicotinic binding sites.[5] For instance, both (-)-nornicotine and (+)-nornicotine can displace ³H-acetylcholine from super-high and high-affinity binding sites.[5] Interestingly, unlike nicotine stereoisomers, no significant difference in potency was observed between the nornicotine stereoisomers in this study.[5]
N-formylnornicotine: A Weak Interaction Profile
Causality Behind Experimental Choices: The Radioligand Binding Assay
To determine the binding affinity of a compound for a receptor, the competitive radioligand binding assay is a gold-standard technique.[9] This method allows for the quantification of how effectively an unlabeled compound (the "competitor," e.g., nornicotine or N-formylnornicotine) displaces a radiolabeled ligand with known high affinity for the target receptor.[9] The resulting data is used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[9] This can then be converted to the inhibition constant (Ki), a measure of the competitor's binding affinity.[9]
The choice of the radioligand is critical and depends on the nAChR subtype being investigated. For example, [³H]Cytisine is often used for α4β2 nAChRs, while [³H]methyllycaconitine is utilized for α7 nAChRs.[12]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs
This protocol is a generalized example and may require optimization for specific nAChR subtypes and ligands.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (N-formylnornicotine or nornicotine).
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the counts in the NSB wells from the total binding wells.
-
For the competition assay, express the binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
nAChR Signaling Pathways
Activation of nAChRs leads to the influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane and triggers downstream signaling cascades.[8] These pathways can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.[8]
Caption: Simplified nAChR signaling pathway.
Conclusion and Future Directions
The available evidence clearly indicates that nornicotine is a pharmacologically significant ligand at various nAChR subtypes, exhibiting potent agonist activity. In contrast, N-formylnornicotine is a considerably weaker binder, likely due to the steric and electronic effects of the N-formyl group.
For researchers in drug development, nornicotine's profile suggests it may contribute to the overall effects of nicotine and could serve as a scaffold for developing novel nAChR modulators. The apparent lack of detailed binding studies on N-formylnornicotine highlights a gap in the understanding of nicotine metabolism and its pharmacological consequences. Future studies quantifying the binding affinity of N-formylnornicotine across a range of nAChR subtypes would provide a more complete picture of its potential, albeit likely minor, role in nicotinic signaling. Such data would be valuable for a comprehensive understanding of the pharmacology of all tobacco alkaloids and nicotine metabolites.
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Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Nicotinic acetylcholine receptor - Wikipedia. (2024, November 23). Wikipedia. Retrieved January 12, 2026, from [Link]
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Papke, R. L., Horenstein, N. A., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160–167. [Link]
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Copeland, J. R., Adem, A., Jacob, P., 3rd, & Nordberg, A. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 123–127. [Link]
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Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69–79. [Link]
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Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC. (2017, June 1). PubMed Central. Retrieved January 12, 2026, from [Link]
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Nayak, T. K., Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(1), 101–111. [Link]
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Nornicotine | C9H12N2 | CID 91462 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PubMed. (2020, August 28). PubMed. Retrieved January 12, 2026, from [Link]
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Dwoskin, L. P., Teng, L. H., & Crooks, P. A. (1999). Nicotinic-receptor mediation of S(-)nornicotine-evoked [3H]overflow from rat striatal slices preloaded with [3H]dopamine. The Journal of pharmacology and experimental therapeutics, 288(3), 906–914. [Link]
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Teng, L. H., Crooks, P. A., & Dwoskin, L. P. (2001). Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices. Biochemical pharmacology, 62(12), 1643–1650. [Link]
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Liu, Z., Su, Z., Li, X., & Hong, H. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. Journal of chemical information and modeling, 60(4), 2396–2404. [Link]
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Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors - USGS Publications Warehouse. (n.d.). USGS Publications Warehouse. Retrieved January 12, 2026, from [Link]
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Sharples, C. G., & Wonnacott, S. (2001). Different nicotinic acetylcholine receptor subtypes mediating striatal and prefrontal cortical [3H]dopamine release. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(9), 2991–2997. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nornicotine and N-Formylnornicotine
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical compounds in a laboratory setting is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of nornicotine and its analog, N-formylnornicotine. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the causality behind these procedures, fostering a culture of safety and responsibility in your laboratory.
Understanding the Hazard Profile
Nornicotine is a nicotine-related alkaloid and a metabolite of nicotine.[1][2] It is classified as a toxic substance, and like nicotine, it is considered an acute hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) with the waste code P075.[3][4] This designation is reserved for substances that are so dangerous in small quantities that they are subject to stringent handling and disposal regulations.
While specific disposal guidelines for N-formylnornicotine are less explicitly documented, its structural similarity to nornicotine and its own hazard classifications necessitate that it be handled with the same high degree of caution.[5] The precautionary principle dictates that in the absence of specific data, a conservative approach should be taken, treating N-formylnornicotine as an acute hazardous waste.
The primary routes of exposure to nornicotine are inhalation, ingestion, and skin contact, all of which can be harmful or fatal.[6][7][8] It is also known to cause skin and serious eye irritation.[6][7][8] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Hazard Summary for Nornicotine
| Hazard Statement | GHS Classification |
| Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 3[6] |
| Causes skin irritation | Skin Irritation, Category 2[6][7] |
| Causes serious eye irritation | Eye Irritation, Category 2A[8] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3[7] |
Core Principles of Disposal
The fundamental principle for the disposal of nornicotine and N-formylnornicotine is that they must never be disposed of down the drain or in the regular trash.[9][10] Improper disposal can lead to environmental contamination and pose a significant risk to public health.[9] All waste containing these compounds must be collected, properly labeled, and disposed of through a licensed hazardous waste management facility.[6][11]
Step-by-Step Disposal Procedures
The following protocols are designed to provide clear, actionable guidance for researchers.
Personal Protective Equipment (PPE)
Before handling any waste containing nornicotine or N-formylnornicotine, it is imperative to wear the following PPE:
-
Gloves: Nitrile gloves are recommended for chemical resistance. Always double-glove when handling concentrated forms of these compounds.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if working with powders outside of a fume hood, a NIOSH-approved respirator is necessary.[12]
Waste Segregation and Containerization
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
Caption: Waste segregation workflow for nornicotine and N-formylnornicotine.
-
Solid Waste:
-
This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, etc.), and disposable labware (pipette tips, vials, etc.).
-
Collect this waste in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical names "Nornicotine" and/or "N-Formylnornicotine".[11]
-
-
Liquid Waste:
Decontamination of Reusable Labware
For reusable glassware and equipment, a triple-rinse procedure is recommended:
-
Initial Rinse: Rinse the item with a suitable solvent that is known to dissolve nornicotine or N-formylnornicotine. This rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[11]
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate as hazardous waste.
-
Final Rinse: A third rinse with fresh solvent should be performed, with the rinsate again collected as hazardous waste.
After this procedure, the labware can be washed using standard laboratory detergents.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Caption: Emergency spill response workflow.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large, in a poorly ventilated space, or involves a volatile solvent.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a commercial spill kit to contain the spill and prevent it from spreading.
-
Clean the Spill: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed container and label it as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a detergent solution and then perform the triple-rinse procedure, collecting all cleaning materials and rinsate as hazardous waste.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not allow hazardous waste to accumulate in the laboratory.[10] Follow your institution's specific procedures for requesting a waste pickup.
Regulatory Context and Trustworthiness
The procedures outlined in this guide are based on established safety protocols and regulatory requirements from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14] Adherence to these guidelines is not only a matter of best practice but also a legal requirement. The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste from "cradle to grave."[15]
It is important to note that state and local regulations may be more stringent than federal regulations.[16] Therefore, it is essential to consult with your institution's EHS department to ensure full compliance with all applicable laws.
By implementing these procedures, you are creating a self-validating system of safety within your laboratory. Each step is designed to minimize risk and ensure that these potent compounds are managed responsibly from the moment they are designated as waste until their final, safe disposal.
References
- ()-Nornicotine Safety Data Sheet | CAS: 5746-86-1. (n.d.).
- Nornicotine SDS, 494-97-3 Safety Data Sheets - ECHEMI. (n.d.).
- MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. (n.d.).
- Safety Data Sheet - Biosynth. (2019, October 17).
- Safety Data Sheet - Cayman Chemical. (2025, August 8).
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- Nornicotine | C9H12N2 | CID 91462 - PubChem - NIH. (n.d.).
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - EPA. (n.d.).
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- Nicotine Waste Management - Delaware.gov. (n.d.).
- Nicotine Disposal Rule Change - Red Bags. (2019, June 7).
- Tips for Safe Disposal of E-Cigarettes and Nicotine Waste - HHS.gov. (n.d.).
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- Regulatory and Guidance Information by Topic: Toxic Substances | US EPA. (2025, November 12).
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Navigating the Safe Handling of Nornicotine and N-formylnornicotine: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Nornicotine and its derivative, N-formylnornicotine. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to empower you to work safely and effectively. This document is structured to provide a deep, logical understanding of the required protocols, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough understanding of the inherent risks associated with Nornicotine and N-formylnornicotine is the foundation of a robust safety plan.
Nornicotine:
Nornicotine is a toxic alkaloid found in tobacco and is a metabolite of nicotine.[1][2] Its primary hazards are well-documented in various Safety Data Sheets (SDS). It is classified as:
The toxicity of nornicotine underscores the critical need for engineering controls and personal protective equipment (PPE) to minimize exposure through all potential routes: dermal, inhalation, and ingestion.
N-formylnornicotine:
N-formylnornicotine is a derivative of nornicotine.[7] Specific toxicological data for N-formylnornicotine is less comprehensive than for its parent compound. However, aggregated GHS information from the ECHA C&L Inventory suggests a range of potential hazards[8]:
-
Toxic or harmful if swallowed.
-
Toxic or harmful in contact with skin.
-
Causes skin irritation and serious eye damage.
-
Harmful if inhaled.
Given the structural similarity to nornicotine and the available hazard data, it is prudent to handle N-formylnornicotine with a similar level of caution, applying the principles of the precautionary approach to laboratory safety.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against accidental contact.[9] The selection of appropriate PPE should be deliberate and based on a thorough risk assessment.
| Protection Type | Specification | Rationale and Field-Proven Insights |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and organic solvents. Always double-glove to provide an additional barrier and to allow for safe removal of the outer glove if contamination is suspected. Change gloves frequently (every 30-60 minutes) and immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration, or brittleness). |
| Eye Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of hazardous liquids. Chemical safety goggles are essential.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Chemical-resistant lab coat or gown. | A lab coat, preferably one that is chemical-resistant and has long sleeves and a high collar, should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage.[8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.[5] The type of respirator (e.g., N95 for particulates, or a cartridge respirator for vapors) should be selected based on the specific operations and potential for aerosol generation. All personnel requiring respiratory protection must be properly fit-tested. |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Operational Plan: Step-by-Step Guidance for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.
3.1. Engineering Controls:
-
Fume Hood: All handling of Nornicotine and N-formylnornicotine that may generate dust or aerosols should be conducted in a certified chemical fume hood.[8] This is the most critical engineering control for preventing inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.[3]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compounds, ensure all necessary PPE is correctly donned. Prepare your work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully doff PPE as described in the workflow above.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[8] Do not eat, drink, or smoke in the laboratory.[3]
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste materials, including contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Chemical Waste: Unused Nornicotine and N-formylnornicotine, as well as solutions containing these compounds, must be disposed of as hazardous chemical waste. Do not pour this waste down the drain.[8]
-
Regulations: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
5.1. Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[3]
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
5.2. Spill Response:
Your response to a spill will depend on its size and location.
References
-
PubChem. (n.d.). Nornicotine, N-formyl. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]
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AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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PubChem. (n.d.). Nornicotine. Retrieved from [Link]
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PubChem. (n.d.). Nornicotine. Retrieved from [Link]
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AIB Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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PubChem. (n.d.). N-Formylnornicotine. Retrieved from [Link]
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Haz-Map. (n.d.). Nornicotine. Retrieved from [Link]
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International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
